Basmisanil
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1,1-dioxo-1,4-thiazinan-4-yl)-[6-[[3-(4-fluorophenyl)-5-methyl-1,2-oxazol-4-yl]methoxy]pyridin-3-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O5S/c1-14-18(20(24-30-14)15-2-5-17(22)6-3-15)13-29-19-7-4-16(12-23-19)21(26)25-8-10-31(27,28)11-9-25/h2-7,12H,8-11,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCGRFBXVSFAGGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=C(C=C2)F)COC3=NC=C(C=C3)C(=O)N4CCS(=O)(=O)CC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201032402 | |
| Record name | Basmisanil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201032402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
445.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1159600-41-5 | |
| Record name | (1,1-Dioxido-4-thiomorpholinyl)[6-[[3-(4-fluorophenyl)-5-methyl-4-isoxazolyl]methoxy]-3-pyridinyl]methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1159600-41-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Basmisanil [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1159600415 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Basmisanil | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11877 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Basmisanil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201032402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BASMISANIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/788PET5SUA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Basmisanil GABAA alpha 5 receptor selectivity profile
An In-depth Technical Guide to the GABAA α5 Receptor Selectivity Profile of Basmisanil
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the selectivity and pharmacological profile of this compound (also known as RG1662), a negative allosteric modulator (NAM) targeting the γ-aminobutyric acid type A (GABAA) receptor α5 subunit. The information presented herein is intended to support research and development efforts by detailing the binding affinity, functional activity, and underlying experimental methodologies used to characterize this compound.
Introduction: this compound and the GABAA α5 Target
The GABAA α5 subunit-containing receptors are predominantly expressed in the hippocampus, a brain region critical for learning and memory. Their modulation represents a promising therapeutic strategy for cognitive disorders. This compound is a highly selective GABAA α5 NAM that has been investigated for its potential to improve cognitive function.[1][2] As a NAM, this compound binds to the benzodiazepine site of α5-containing GABAA receptors and reduces the receptor's response to GABA, thereby decreasing inhibitory neurotransmission.[1] This profile distinguishes it from classic benzodiazepines, which are positive allosteric modulators (PAMs) and generally enhance GABAergic inhibition.
Quantitative Selectivity Profile
This compound's pharmacological profile is defined by its high binding affinity and functional inhibition of the GABAA α5 receptor subtype, with significantly lower affinity and activity at other major GABAA receptor subtypes (α1, α2, α3, α4, and α6).
Binding Affinity Data
Radioligand competition binding assays using membranes from HEK293 cells expressing recombinant human GABAA receptors were performed to determine the binding affinity (Ki) of this compound for various subtypes.[1] The results demonstrate a clear selectivity for the α5 subunit.
Table 1: this compound Binding Affinity (Ki) at Human GABAA Receptor Subtypes
| GABAA Receptor Subtype | Ki (nM) | Selectivity Fold (vs. α5) |
| α5 β3γ2 | 5[1][3] | 1x |
| α1 β2γ2 | 1031[3] | ~206x |
| α2 β3γ2 | 458[3] | ~92x |
| α3 β3γ2 | 510[3] | ~102x |
| α4 β3γ2 | >3000[4] | >600x |
| α6 β3γ2 | >3000[4] | >600x |
Data compiled from Hipp et al., 2021 and Cayman Chemical datasheet.[1][3][4]
Functional Activity Data
The functional consequence of this compound binding was assessed using two-electrode voltage clamp electrophysiology in Xenopus oocytes expressing human GABAA receptors. This compound's ability to inhibit GABA-induced chloride currents was measured, confirming its NAM activity is highly selective for the α5 subunit.
Table 2: this compound Functional Activity (IC50) at Human GABAA Receptor Subtypes
| GABAA Receptor Subtype | IC50 (nM) | % Modulation of GABA Response |
| α5 β3γ2 | 8[3] | -45% (Inhibition)[4] |
| α1 β2γ2 | >1000[4] | No significant effect |
| α2 β3γ2 | >1000[4] | No significant effect |
| α3 β3γ2 | >1000[4] | No significant effect |
Data compiled from Hipp et al., 2021 and Cayman Chemical datasheet.[3][4]
Key Experimental Protocols
The following are detailed methodologies for the pivotal experiments used to establish this compound's selectivity profile.
Radioligand Binding Assays
This protocol was used to determine the binding affinity (Ki) of this compound at different GABAA receptor subtypes.
-
Cell Culture and Transfection: Human Embryonic Kidney (HEK) 293-EBNA cells are transiently transfected with plasmids containing the cDNAs for the desired human GABAA receptor subunits (e.g., α5, β3, γ2) in a 1:1:2 ratio.[1]
-
Membrane Preparation: 48 hours post-transfection, cells are harvested, washed with phosphate-buffered saline (PBS), and frozen. The cell pellets are later thawed and homogenized to prepare crude cell membranes, which are then isolated via centrifugation.
-
Competition Binding:
-
Determination of Non-Specific Binding: Non-specific binding is measured in the presence of a high concentration (10 µM) of a non-radiolabeled ligand (diazepam for [3H]-flumazenil assays, Ro 15-4513 for [3H]-Ro 15-4513 assays).[1]
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific radioligand binding (IC50) is determined by fitting the data to a concentration-response curve. The Ki values are then calculated from the IC50 values using the Cheng-Prusoff equation.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology
This protocol was employed to measure the functional effect of this compound on GABA-induced currents.
-
Oocyte Preparation: Xenopus laevis oocytes are harvested and injected with cRNA encoding the desired human GABAA receptor subunits (e.g., α5, β3, γ2). The oocytes are incubated for several days to allow for receptor expression.
-
Electrophysiological Recording: An oocyte is placed in a recording chamber and impaled with two microelectrodes, which clamp the membrane potential at a set value (e.g., -80 mV). The chamber is continuously perfused with a buffer solution.
-
GABA Application: A concentration of GABA that elicits a submaximal response (EC10) is applied to the oocyte, causing the GABAA receptor channels to open and generate an inward chloride current, which is measured by the amplifier.[4]
-
Modulator Application: this compound is co-applied with GABA at various concentrations. A decrease in the GABA-induced current in the presence of this compound indicates negative allosteric modulation.[4]
-
Data Analysis: Concentration-response curves are generated by plotting the percentage inhibition of the GABA-induced current against the concentration of this compound. The IC50 value is determined from this curve.
Visualizations: Pathways and Processes
GABAA Receptor Signaling and Modulation by this compound
Caption: Mechanism of this compound as a Negative Allosteric Modulator (NAM).
Experimental Workflow for Selectivity Profiling
Caption: Workflow for determining the binding and functional selectivity of this compound.
Logical Diagram of this compound's Receptor Selectivity
Caption: this compound demonstrates high selectivity for GABAA α5 over other subtypes.
References
An In-depth Technical Guide to Basmisanil (RG1662): Chemical Structure, Properties, and Experimental Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Basmisanil (RG1662), also known as RO5186582, is a potent and highly selective negative allosteric modulator (NAM) of the α5 subunit-containing γ-aminobutyric acid type A (GABAA) receptor. Its unique pharmacological profile has positioned it as a tool for investigating the role of α5-containing GABAA receptors in cognitive processes and as a potential therapeutic agent for cognitive impairments. This technical guide provides a comprehensive overview of this compound's chemical structure, physicochemical and pharmacological properties, and detailed methodologies for its experimental evaluation.
Chemical Structure and Physicochemical Properties
This compound is a synthetic compound with the systematic IUPAC name (1,1-Dioxo-1,4-thiazinan-4-yl)-[6-[[3-(4-fluorophenyl)-5-methyl-1,2-oxazol-4-yl]methoxy]pyridin-3-yl]methanone. Its chemical and physical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₂₁H₂₀FN₃O₅S |
| Molecular Weight | 445.47 g/mol |
| IUPAC Name | (1,1-Dioxo-1,4-thiazinan-4-yl)-[6-[[3-(4-fluorophenyl)-5-methyl-1,2-oxazol-4-yl]methoxy]pyridin-3-yl]methanone |
| SMILES | CC1=C(C(=NO1)C2=CC=C(C=C2)F)COC3=NC=C(C=C3)C(=O)N4CCS(=O)(=O)CC4 |
| CAS Number | 1159600-41-5 |
Pharmacological Properties
Mechanism of Action
This compound functions as a negative allosteric modulator of GABAA receptors containing the α5 subunit. It binds to the benzodiazepine site on these receptors and reduces the potentiation of the GABA-induced chloride current, effectively decreasing the inhibitory tone mediated by these specific receptors.
Binding Affinity and Selectivity
This compound exhibits high-affinity binding to human GABAA receptors containing the α5 subunit, with a reported Ki of 5 nM. It displays significant selectivity for the α5 subunit over other α subunits.
| Receptor Subtype | Ki (nM) | Selectivity (fold vs. α5) |
| α5β3γ2 | 5 | - |
| α1β2γ2 | 1031 | >200 |
| α2β3γ2 | 458 | >90 |
| α3β3γ2 | 510 | >100 |
Potency
The potency of this compound has been determined through electrophysiological studies in Xenopus oocytes expressing human GABAA receptors. It selectively inhibits GABA-induced currents in α5-containing receptors with an IC₅₀ of 8 nM.
| Receptor Subtype | IC₅₀ (nM) |
| α5β3γ2 | 8 |
| α1β2γ2 | >3000 |
| α2β3γ2 | >3000 |
| α3β3γ2 | >3000 |
Pharmacokinetics and Pharmacodynamics
Preclinical studies have shown that this compound effectively penetrates the blood-brain barrier. In vivo receptor occupancy studies in rats demonstrated a dose-dependent engagement of GABAA-α5 receptors. Positron Emission Tomography (PET) studies in humans have confirmed target engagement at tolerable doses.
Experimental Protocols
[³H]-Flumazenil Competition-Binding Assay
This assay is used to determine the binding affinity of this compound to different GABAA receptor subtypes.
Methodology:
-
Membrane Preparation: Membranes are prepared from HEK293 cells stably expressing the desired human GABAA receptor subtypes (e.g., α1β2γ2, α2β3γ2, α3β3γ2, α5β3γ2).
-
Binding Reaction: Membranes are incubated with 1 nM [³H]-flumazenil (a radiolabeled benzodiazepine site antagonist) and varying concentrations of this compound in a suitable buffer.
-
Incubation: The reaction is incubated to allow for competitive binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of bound [³H]-flumazenil is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [³H]-flumazenil (IC₅₀) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Two-Electrode Voltage-Clamp Electrophysiology in Xenopus Oocytes
This technique is employed to assess the functional activity of this compound as a modulator of GABAA receptor-mediated ion currents.
Methodology:
-
Oocyte Preparation: Xenopus laevis oocytes are harvested and injected with cRNAs encoding the subunits of the desired human GABAA receptor subtype.
-
Electrophysiological Recording: After a period of protein expression, oocytes are voltage-clamped, and membrane currents are recorded.
-
GABA Application: A baseline current is established, and then GABA is applied to the oocyte to elicit a chloride current.
-
This compound Application: this compound is co-applied with GABA to determine its effect on the GABA-induced current.
-
Data Analysis: The percentage of inhibition of the GABA-induced current by this compound is calculated to determine the IC₅₀ value.
Morris Water Maze in Rats
This behavioral test is used to evaluate the effect of this compound on spatial learning and memory, particularly its ability to reverse cognitive deficits.
Methodology:
-
Apparatus: A circular pool filled with opaque water containing a hidden escape platform.
-
Acclimation: Rats are habituated to the pool and the task of finding the visible platform.
-
Drug Administration: this compound is administered orally. A cognitive deficit can be induced by administering a compound like diazepam.
-
Hidden Platform Trials: The platform is submerged and hidden. Rats are placed in the pool from different starting positions and the time taken to find the platform (escape latency) is recorded.
-
Probe Trial: The platform is removed, and the time spent in the target quadrant where the platform was previously located is measured to assess spatial memory.
-
Data Analysis: Escape latencies and time in the target quadrant are analyzed to determine the effects of this compound on cognitive performance.
Object Retrieval Task in Non-Human Primates
This task assesses executive function and the ability to adapt to changing rules, which can be influenced by compounds like this compound.
Methodology:
-
Apparatus: A testing apparatus where a food reward is placed in a well, and the primate must retrieve it. The difficulty can be manipulated by using different detours or obstacles.
-
Training: Primates are trained to retrieve the reward in a simple condition.
-
Drug Administration: this compound is administered orally.
-
Testing: The task difficulty is increased, requiring the primate to use a more complex strategy to retrieve the reward. The number of successful retrievals on the first attempt is recorded.
-
Data Analysis: The success rate in the more difficult trials is analyzed to evaluate the effect of this compound on executive function.
Signaling Pathway
The GABAA receptor is a ligand-gated ion channel. Upon binding of GABA, the channel opens, allowing the influx of chloride ions (Cl⁻), which hyperpolarizes the neuron and inhibits action potential firing. This compound, as a negative allosteric modulator of α5-containing GABAA receptors, reduces this chloride influx, thereby decreasing the inhibitory signal. This modulation is thought to influence downstream signaling cascades involved in synaptic plasticity and cognitive function.
Clinical Development and Future Directions
This compound has been investigated in clinical trials for its potential to treat cognitive impairment associated with Down syndrome and schizophrenia. A Phase II trial (Clematis, NCT02024789) in individuals with Down syndrome showed that while this compound was safe and well-tolerated with evidence of target engagement, it did not meet the primary efficacy endpoint for improving cognition and adaptive functioning. Further research is needed to fully understand the therapeutic potential of targeting the GABAA-α5 receptor with selective modulators like this compound.
Preclinical pharmacology of Basmisanil
An In-Depth Technical Guide to the Preclinical Pharmacology of Basmisanil
Introduction
This compound (also known as RG-1662 and RO5186582) is a potent and highly selective negative allosteric modulator (NAM) of the γ-aminobutyric acid type A (GABA-A) receptors containing the α5 subunit.[1][2][3] These receptors are predominantly expressed in the hippocampus and cortex, regions critical for cognitive processes.[4] The over-activation of GABAergic pathways, leading to excessive inhibition, has been implicated in the cognitive deficits associated with conditions like Down syndrome and schizophrenia.[5][6] By selectively reducing the function of GABA-A α5 receptors, this compound is hypothesized to restore the brain's excitatory/inhibitory balance, thereby offering a potential therapeutic avenue for improving cognitive function.[5] This technical guide provides a comprehensive overview of the preclinical pharmacology of this compound, detailing its mechanism of action, binding profile, functional activity, pharmacokinetics, and in vivo efficacy and safety data.
Mechanism of Action
This compound functions as a negative allosteric modulator at the benzodiazepine binding site of GABA-A receptors containing the α5 subunit.[7] Unlike competitive antagonists that block the binding of the endogenous ligand GABA, NAMs bind to a different (allosteric) site on the receptor complex. This binding event reduces the receptor's response to GABA, thereby decreasing the influx of chloride ions and attenuating the overall inhibitory signaling. The most prevalent α5-containing GABA-A receptor complexes are α5β3γ2, which are primarily located extrasynaptically and are involved in mediating tonic inhibition and modulating synaptic plasticity.[4] this compound's high selectivity for the α5 subunit is crucial, as it avoids the broader effects associated with non-selective GABA-A receptor modulators, such as sedation, anxiolysis, or convulsions.[4][8]
Caption: Mechanism of this compound at the GABA-A α5 Receptor.
Binding Profile and Selectivity
This compound demonstrates high-affinity binding to human GABA-A receptors containing the α5 subunit, with remarkable selectivity over receptors containing α1, α2, or α3 subunits.[1][7] This selectivity is a key feature, minimizing off-target effects commonly seen with less selective benzodiazepine-site ligands.
Table 1: Binding Affinity of this compound for Human GABA-A Receptor Subtypes
| Receptor Subtype | Ki (nM) | Selectivity Fold (vs. α5) |
|---|---|---|
| α5β3γ2 | 5 ± 1 | - |
| α1β3γ2 | 1031 ± 54 | >200 |
| α2β3γ2 | 458 ± 27 | >90 |
| α3β3γ2 | 510 ± 21 | >100 |
Data sourced from [3H]-flumazenil competition-binding assays on membranes from HEK293 cells expressing human recombinant GABA-A receptors.[7]
Further studies confirmed this high selectivity, noting that this compound had no significant activity at a panel of 78 other receptors, transporters, and ion channels when tested at a concentration of 10 µM.[3]
Experimental Protocol: [3H]-Flumazenil Competition-Binding Assay
This assay quantifies the affinity of a test compound (this compound) for the benzodiazepine binding site on GABA-A receptors by measuring its ability to displace a radiolabeled ligand ([3H]-flumazenil).
-
Membrane Preparation: Human embryonic kidney (HEK293) cells are transiently transfected with plasmids encoding the specific human GABA-A receptor subunits (e.g., α5, β3, γ2). After incubation, the cells are harvested, and cell membranes are prepared by homogenization and centrifugation.
-
Binding Reaction: The cell membranes are incubated in a buffer solution containing a fixed concentration of the radioligand [3H]-flumazenil and varying concentrations of the competitor, this compound.
-
Incubation and Filtration: The mixture is incubated to allow the binding to reach equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters, which traps the membranes while allowing unbound ligands to pass through.
-
Quantification: The amount of radioactivity trapped on the filters, which corresponds to the amount of bound [3H]-flumazenil, is measured using liquid scintillation counting.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the this compound concentration. The IC50 (the concentration of this compound that inhibits 50% of the specific binding of [3H]-flumazenil) is determined. The Ki (inhibition constant) is then calculated from the IC50 using the Cheng-Prusoff equation, which also accounts for the affinity of the radioligand.
Caption: Workflow for [3H]-Flumazenil Competition-Binding Assay.
In Vitro Functional Activity
This compound's functional activity as a NAM was confirmed using electrophysiological techniques. It selectively inhibits GABA-induced currents in cells expressing α5-containing receptors.
Table 2: Functional Activity of this compound
| Assay System | Receptor Subtype | Effect | IC50 (nM) |
|---|---|---|---|
| Xenopus Oocytes | Human α5β3γ2 | Inhibition of GABA-induced current | 8 |
| Xenopus Oocytes | Human α1, α2, α3 | Little to no effect | >1000 |
Data sourced from two-electrode voltage-clamp recordings on Xenopus oocytes expressing human recombinant GABA-A receptors.[1][3]
This functional selectivity mirrors the binding selectivity, confirming that this compound's primary action is the negative modulation of GABA-A α5 receptors.[1] The inhibitory effect of this compound can be blocked by the benzodiazepine site antagonist flumazenil, confirming its site of action.[3]
Experimental Protocol: Two-Electrode Voltage-Clamp in Xenopus Oocytes
This method measures ion flow across the cell membrane in response to receptor activation, providing a direct measure of the functional effect of a compound.
-
Oocyte Preparation: Xenopus laevis oocytes are injected with cRNA encoding the desired human GABA-A receptor subunits (e.g., α5, β3, γ2) and are incubated for several days to allow for receptor expression on the cell surface.
-
Electrophysiological Recording: An oocyte is placed in a recording chamber and impaled with two microelectrodes. One electrode measures the membrane potential, and the other injects current to "clamp" the voltage at a set level (e.g., -80 mV).
-
Compound Application: The oocyte is perfused with a buffer solution. GABA (at a concentration that elicits a submaximal response, e.g., EC10) is applied to activate the GABA-A receptors, causing an inward chloride current that is measured by the recording equipment.
-
Modulation Assessment: this compound is co-applied with GABA at various concentrations. The degree to which this compound inhibits the GABA-induced current is recorded.
-
Data Analysis: The percentage of inhibition is plotted against the this compound concentration to generate a dose-response curve, from which the IC50 value is determined.
Preclinical Pharmacokinetics
Pharmacokinetic studies in animals demonstrate that this compound effectively penetrates the central nervous system.
Table 3: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value | Description |
|---|---|---|
| Doses Tested (i.p.) | 3, 10, 30 mg/kg | Doses used in behavioral studies. |
| Brain-to-Plasma Ratio | ~0.3 | Indicates moderate CNS penetration.[4] |
Data sourced from studies in C57BL6/J male mice.[4]
This moderate but effective blood-brain barrier penetration is sufficient to achieve the receptor occupancy levels required for pharmacological effects in vivo.[4]
In Vivo Efficacy
Preclinical studies have evaluated this compound in animal models relevant to cognition and depression, demonstrating pro-cognitive and antidepressant-like effects at doses corresponding to moderate receptor occupancy.
Table 4: Summary of In Vivo Efficacy Studies
| Animal Model | Species | Dosing | Key Findings | Estimated α5 Occupancy |
|---|---|---|---|---|
| Morris Water Maze (Diazepam-induced impairment) | Rat | 10 mg/kg, p.o. | Attenuated diazepam-induced spatial learning impairment.[1][9][10] | 45-65%[7] |
| Object Retrieval Task | Non-human primate | N/A | Improved executive function.[1][9] | 30-65%[1] |
| Forced Swim Test | Mouse | 10 & 30 mg/kg, i.p. | Decreased immobility time (rapid antidepressant-like effect).[4][11] | 40-65%[4][11] |
| Sucrose Splash Test | Mouse | 10 & 30 mg/kg, i.p. | Increased grooming time (rapid antidepressant-like effect).[4][11] | 40-65%[4] |
Experimental Protocol: Morris Water Maze
This is a widely used behavioral test to assess spatial learning and memory in rodents.
-
Apparatus: A large circular pool is filled with opaque water and contains a hidden escape platform submerged just below the surface. Visual cues are placed around the room to aid in spatial navigation.
-
Acquisition Phase: A rat is placed in the pool from different starting locations and must learn to find the hidden platform using the distal visual cues. The time taken to find the platform (escape latency) is recorded over several trials and days.
-
Cognitive Impairment Model: To test a pro-cognitive agent, cognitive function is first impaired. For example, diazepam (a GABA-A receptor positive allosteric modulator) is administered to induce deficits in spatial learning.
-
Drug Administration: this compound (or vehicle) is administered to the animals prior to the test sessions.
-
Testing: The ability of this compound to reverse or attenuate the diazepam-induced increase in escape latency is measured. A significant reduction in escape time in the this compound-treated group compared to the diazepam-only group indicates a pro-cognitive effect.
Safety and Tolerability
A key advantage of this compound's selectivity for the α5 subunit is its favorable safety profile in preclinical models. Unlike non-selective GABA-A modulators, this compound did not show anxiogenic or proconvulsant effects in rats at doses that produced cognitive enhancement (estimated receptor occupancies of 30-65%).[1][9] However, at a very high dose of 100 mg/kg in female rats, which leads to plasma concentrations far exceeding those needed for efficacy, proconvulsant activity was observed in response to a pentylenetetrazol (PTZ) challenge.[7]
Caption: Logical Flow of this compound's Preclinical Findings.
Conclusion
The preclinical data for this compound characterize it as a highly potent and selective GABA-A α5 negative allosteric modulator. It demonstrates high affinity and functional selectivity for its target receptor in vitro.[1][7] In vivo, it shows adequate CNS penetration and reverses cognitive deficits in rodent and non-human primate models at doses that are well-tolerated and free from anxiogenic or proconvulsant liabilities.[1][7][9] Furthermore, it exhibits rapid and sustained antidepressant-like effects in mice.[4] This robust preclinical profile established this compound as a promising candidate for clinical investigation into the therapeutic benefits of GABA-A α5 receptor modulation for cognitive impairment and other CNS disorders.[1]
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound, an α5-GABAAR negative allosteric modulator, produces rapid and sustained antidepressant-like responses in male mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A randomized, double-blind, placebo-controlled phase II trial to explore the effects of a GABAA-α5 NAM (this compound) on intellectual disability associated with Down syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound, a highly selective GABAA-α5 negative allosteric modulator: preclinical pharmacology and demonstration of functional target engagement in man - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GABAA receptor negative allosteric modulator - Wikipedia [en.wikipedia.org]
- 9. This compound, a highly selective GABAA-α5 negative allosteric modulator: preclinical pharmacology and demonstration of functional target engagement in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound, an α5-GABAAR negative allosteric modulator, produces rapid and sustained antidepressant-like responses in male mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Basmisanil's Effect on Synaptic Plasticity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Basmisanil (RG1662) is a potent and highly selective negative allosteric modulator (NAM) of GABA-A receptors containing the α5 subunit (α5-GABA-A receptors).[1][2] These receptors are predominantly expressed in the hippocampus and prefrontal cortex, brain regions critical for cognitive functions and synaptic plasticity.[3][4] By attenuating the inhibitory effects of GABA at these specific receptors, this compound is hypothesized to enhance cognitive processes and modulate synaptic plasticity, the cellular basis of learning and memory. This technical guide provides an in-depth overview of the core principles underlying this compound's effects on synaptic plasticity, detailing its mechanism of action, relevant signaling pathways, and the experimental protocols used to elucidate these effects. While direct quantitative data for this compound's impact on long-term potentiation (LTP) and long-term depression (LTD) are not extensively published, this guide draws upon data from other selective α5-GABA-A NAMs to project its likely influence, offering a comprehensive resource for researchers in the field.
Introduction: The Role of α5-GABA-A Receptors in Synaptic Plasticity
GABAergic inhibition plays a crucial role in shaping neuronal excitability and network oscillations, thereby influencing the induction of synaptic plasticity. The α5 subunit-containing GABA-A receptors are of particular interest as they are primarily located extrasynaptically in the hippocampus, where they mediate tonic inhibition.[3] This tonic inhibition sets the threshold for the induction of LTP and LTD. Negative allosteric modulators that selectively target these receptors, such as this compound, are expected to reduce this tonic inhibition, thereby lowering the threshold for LTP induction and promoting synaptic strengthening.
Mechanism of Action of this compound
This compound is a negative allosteric modulator, meaning it binds to a site on the α5-GABA-A receptor distinct from the GABA binding site and reduces the receptor's response to GABA. This leads to a decrease in chloride ion influx and, consequently, a reduction in neuronal inhibition. This compound exhibits high selectivity for the α5 subunit over other α subunits (α1, α2, and α3), which are more broadly distributed throughout the brain and associated with sedative and anxiolytic effects.[1][2] This selectivity profile suggests that this compound can enhance cognitive function with a reduced risk of common side effects associated with less selective GABA-A receptor modulators.
Quantitative Data on the Effects of α5-GABA-A NAMs on Synaptic Plasticity
Disclaimer: The following data is derived from studies on L-655,708 and MRK-016 and is presented as a proxy for the expected effects of this compound, given their similar mechanism of action. Further experimental validation with this compound is required.
Table 1: Effect of α5-GABA-A NAMs on Long-Term Potentiation (LTP) in Hippocampal Slices
| Compound | Concentration | Stimulation Protocol | Measured Parameter | Result | Reference |
| L-655,708 | 10 nM | Theta Burst Stimulation (TBS) | Field Excitatory Postsynaptic Potential (fEPSP) slope | Enhancement of LTP | [5] |
| L-655,708 | 10 nM | 10 Hz stimulation | fEPSP slope | Conversion of LTD to LTP | [6] |
| MRK-016 | 3mg/kg (i.p.) | In vivo (stress model) | AMPA:NMDA ratio | Restoration of weakened synaptic strength | [7] |
Table 2: this compound Binding Affinity and Functional Activity
| Parameter | Value | Receptor Subtype | Species | Reference |
| Binding Affinity (Ki) | 5 nM | GABAA-α5 | Human | [1][2][8] |
| Binding Affinity (Ki) | 1031 nM | GABAA-α1 | Human | [8] |
| Binding Affinity (Ki) | 458 nM | GABAA-α2 | Human | [8] |
| Binding Affinity (Ki) | 510 nM | GABAA-α3 | Human | [8] |
| Functional Inhibition (IC50) | 8 nM | GABAA-α5 | Human | [8] |
Signaling Pathways and Experimental Workflows
The modulation of synaptic plasticity by this compound is thought to involve a cascade of signaling events initiated by the reduction of tonic inhibition. This disinhibition facilitates the depolarization of the postsynaptic membrane, a critical step for the activation of NMDA receptors and the subsequent induction of LTP.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a highly selective GABAA-α5 negative allosteric modulator: preclinical pharmacology and demonstration of functional target engagement in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, an α5-GABAAR negative allosteric modulator, produces rapid and sustained antidepressant-like responses in male mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Negative allosteric modulation of GABAARs at α5 subunit-containing benzodiazepine sites reverses stress-induced anhedonia and weakened synaptic function in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. L-655,708 enhances cognition in rats but is not proconvulsant at a dose selective for alpha5-containing GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jneurosci.org [jneurosci.org]
- 7. Frontiers | The Requirement of the C-Terminal Domain of GluA1 in Different Forms of Long-Term Potentiation in the Hippocampus Is Age-Dependent [frontiersin.org]
- 8. This compound, a highly selective GABAA-α5 negative allosteric modulator: preclinical pharmacology and demonstration of functional target engagement in man - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Effects of Basmisanil on Neuronal Circuits: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Basmisanil (RG1662), a potent and highly selective negative allosteric modulator (NAM) of the GABA-A α5 receptor, has been investigated for its potential to enhance cognitive function and modulate neuronal circuits. This technical guide provides an in-depth overview of the in vivo effects of this compound, detailing its mechanism of action, summarizing key preclinical and clinical findings, and outlining the experimental protocols used to evaluate its efficacy and target engagement. The information is intended to serve as a comprehensive resource for researchers and professionals in the field of neuroscience and drug development.
Introduction
The γ-aminobutyric acid type A (GABA-A) α5 subunit-containing receptors are predominantly expressed in the hippocampus and cortex, regions critical for learning and memory. These receptors are known to mediate tonic inhibition, a persistent form of inhibition that regulates neuronal excitability and synaptic plasticity. An imbalance in this inhibitory tone has been implicated in cognitive deficits associated with various neurological and psychiatric disorders.
This compound acts as a NAM at the benzodiazepine binding site of GABA-A receptors containing the α5 subunit. By selectively reducing the function of these receptors, this compound is hypothesized to decrease tonic inhibition, thereby enhancing neuronal excitability and promoting cognitive processes. This guide summarizes the in vivo evidence supporting this mechanism and its functional consequences on neuronal circuits.
Mechanism of Action
This compound exhibits high affinity and selectivity for human GABA-A α5 receptors. As a negative allosteric modulator, it does not directly block the receptor but rather decreases the efficacy of GABA, the primary inhibitory neurotransmitter in the brain. This modulatory action is specific to GABA-A receptors containing the α5 subunit, with significantly lower affinity for receptors containing α1, α2, and α3 subunits. This selectivity is crucial as it minimizes the risk of anxiogenic or proconvulsant effects that have been associated with non-selective GABA-A receptor NAMs.
The primary consequence of this compound's action at the neuronal level is a reduction in tonic inhibitory currents in brain regions with high α5 subunit expression, such as the hippocampus. This disinhibition is thought to facilitate long-term potentiation (LTP), a cellular mechanism underlying learning and memory.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical and clinical studies of this compound.
Table 1: Preclinical Pharmacokinetics and Receptor Occupancy
| Species | Administration Route | Dose | Peak Plasma Concentration (ng/mL) | Brain-to-Plasma Ratio | Estimated α5 Receptor Occupancy (%) | Reference |
| Rat | Oral (p.o.) | 10 mg/kg | 1024 | - | 45-65 | |
| Rat | Oral (p.o.) | 30 mg/kg | 2260 | - | ~50 | |
| Mouse | Intraperitoneal (i.p.) | 10 mg/kg | - | ~0.3 | 40-65 | |
| Mouse | Intraperitoneal (i.p.) | 30 mg/kg | - | ~0.3 | 40-65 | |
| Non-human Primate | Oral (p.o.) | 3 mg/kg | 1024 | - | ~30 | |
| Non-human Primate | Oral (p.o.) | 10 mg/kg | 2260 | - | ~50 |
Table 2: Preclinical Behavioral Effects
| Animal Model | Behavioral Test | Treatment | Key Finding | Reference |
| Rat (Diazepam-induced cognitive impairment) | Morris Water Maze | This compound (10 mg/kg, p.o.) | Attenuated diazepam-induced spatial learning impairment | |
| Non-human Primate (Cynomolgus macaque) | Object Retrieval Task | This compound (3-10 mg/kg, p.o.) | Improved executive function (inverted U-shaped dose-response) | |
| Mouse | Forced Swim Test | This compound (10 and 30 mg/kg, i.p.) | Decreased immobility time (antidepressant-like effect) | |
| Mouse | Sucrose Splash Test | This compound (10 and 30 mg/kg, i.p.) | Increased grooming time (antidepressant-like effect) | |
| Mouse | Female Urine Sniffing Test | This compound (10 and 30 mg/kg, i.p.) | Increased sniffing time (sustained antidepressant-like effect) |
Table 3: Human Pharmacokinetics and Receptor Occupancy (PET)
| Dose | Administration | Peak Plasma Concentration (ng/mL) | GABAA-α5 Receptor Occupancy (%) | Reference |
| 240 mg (twice daily for 14 days) | Oral | 3284 ± 887.9 (1h post-dose) | 92 ± 3 (1h post-dose) | |
| 240 mg (twice daily for 14 days) | Oral | 4030 ± 842.3 (4h post-dose) | 94 ± 1.5 (4h post-dose) |
Table 4: Human Electrophysiological Effects (EEG)
| Treatment | EEG Change | Reference |
| This compound (240 mg twice daily for 14 days) | Increase in low-frequency (~4 Hz) power, Decrease in high-frequency (~20 Hz) power |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Preclinical Behavioral Assays
-
Objective: To assess spatial learning and memory.
-
Apparatus: A circular pool (e.g., 1.8 m diameter) filled with opaque water maintained at 23-25°C. A hidden escape platform is submerged 1-2 cm below the water surface in one quadrant.
-
Procedure:
-
Acquisition Phase: Rats are trained over several days to find the hidden platform using distal visual cues in the room. Each trial starts with the rat being placed in the water at one of four starting positions, facing the pool wall. The trial ends when the rat finds the platform or after a set time (e.g., 60 seconds). If the rat fails to find the platform, it is guided to it.
-
Probe Trial: After the acquisition phase, the platform is removed, and the rat is allowed to swim for a set duration (e.g., 60 seconds). The time spent in the target quadrant where the platform was previously located is measured.
-
-
This compound-Specific Protocol: To assess the reversal of cognitive impairment, rats are pre-treated with diazepam (e.g., 2 mg/kg, i.p.) to induce a learning deficit. This compound or vehicle is then administered (e.g., 30 minutes) before the Morris water maze task.
-
Objective: To assess executive function, specifically behavioral inhibition and cognitive flexibility.
-
Apparatus: A transparent box with an opening on one side, containing a food reward.
-
Procedure:
-
The baited box is presented to the primate.
-
Easy Trials: The open side of the box faces the primate, allowing for a direct reach to retrieve the reward.
-
Difficult Trials: The closed side of the box faces the primate, requiring a detour reach through the opening to retrieve the reward.
-
-
Data Analysis: The primary measure is the percentage of correct first reaches in the difficult trials. An incorrect first reach is an attempt to retrieve the reward through the closed transparent wall.
-
Objective: To assess antidepressant-like activity by measuring behavioral despair.
-
Apparatus: A transparent cylindrical container (e.g., 20 cm diameter, 40 cm height) filled with water (23-25°C) to a depth where the mouse cannot touch the bottom or escape.
-
Procedure:
-
Mice are individually placed in the water-filled cylinder for a 6-minute session.
-
The session is video-recorded.
-
The duration of immobility (floating with only minor movements to keep the head above water) during the last 4 minutes of the test is scored.
-
-
Interpretation: A decrease in immobility time is indicative of an antidepressant-like effect.
-
Objective: To assess self-care and motivational behavior, which can be reduced in states of depression.
-
Procedure:
-
A 10% sucrose solution is sprayed on the dorsal coat of the mouse in its home cage.
-
The cumulative time spent grooming over a 5-minute period is recorded.
-
-
Interpretation: An increase in grooming time suggests an improvement in motivational behavior and is considered an antidepressant-like effect.
-
Objective: To assess reward-seeking and motivational behavior.
-
Procedure:
-
Male mice are presented with a cotton swab dipped in water for a baseline measurement.
-
After an interval, they are presented with a cotton swab dipped in fresh urine from a female mouse in estrus.
-
The cumulative time spent sniffing the swab is recorded for each presentation.
-
-
Interpretation: A longer time spent sniffing the female urine compared to water is indicative of normal reward-seeking behavior. A restoration of sniffing time in a disease model is considered an antidepressant-like effect.
In Vivo Electrophysiology and Imaging
-
Objective: To measure the effects of this compound on neuronal activity (e.g., firing rates, local field potentials) in specific brain regions.
-
Procedure:
-
Surgical Implantation: Animals are anesthetized, and a microdrive array with recording electrodes is stereotactically implanted into the target brain region (e.g., hippocampus).
-
Recovery: Animals are allowed to recover from surgery.
-
Recording: During the recording session, the animal is typically head-fixed but awake and may be performing a behavioral task. This compound or vehicle is administered, and changes in neuronal activity are recorded.
-
-
Data Analysis: Analysis can include spike sorting to isolate individual neuron activity, calculation of firing rates, and spectral analysis of local field potentials to assess network oscillations.
-
Objective: To measure the in vivo receptor occupancy of this compound at GABA-A α5 receptors.
-
Radiotracer: [11C]-Ro15-4513, a PET ligand with high affinity for the GABA-A α5 receptor.
-
Procedure:
-
Baseline Scan: A baseline PET scan is acquired after injection of [11C]-Ro15-4513 to determine the baseline receptor availability.
-
Drug Administration: Subjects are administered a single or repeated dose of this compound.
-
Post-Dose Scan: A second PET scan is performed after this compound administration.
-
-
Data Analysis: The receptor occupancy is calculated by comparing the binding potential of the radiotracer before and after this compound administration. This is often correlated with plasma concentrations of the drug to establish a dose-occupancy relationship.
-
Objective: To assess the functional effects of this compound on brain electrical activity.
-
Procedure:
-
Baseline Recording: A baseline resting-state EEG is recorded.
-
Drug Administration: Subjects receive this compound.
-
Post-Dose Recording: EEG is recorded at various time points after drug administration.
-
-
Data Analysis: Spectral analysis is performed to determine changes in the power of different EEG frequency bands (e.g., delta, theta, alpha, beta, gamma).
Visualizations
Signaling Pathway
Basmisanil: A Technical Guide on its Potential for Neurogenesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Basmisanil (RG1662) is a potent and highly selective negative allosteric modulator (NAM) of the GABA-A receptor α5 subunit (GABA-A α5). This subunit is predominantly expressed in the hippocampus and prefrontal cortex, brain regions critical for learning, memory, and executive function. The therapeutic rationale for this compound centers on the hypothesis that reducing the excessive inhibitory tone mediated by GABA-A α5 receptors can restore synaptic plasticity and cognitive function. A key potential mechanism underlying these pro-cognitive effects is the promotion of adult hippocampal neurogenesis. This technical guide provides an in-depth overview of this compound, summarizing preclinical and clinical data, detailing relevant experimental protocols, and visualizing the core signaling pathways implicated in its mechanism of action. While clinical trials of this compound for cognitive impairment in Down syndrome did not meet their primary endpoints, the preclinical evidence supporting the role of GABA-A α5 NAMs in modulating neurogenesis and synaptic plasticity warrants continued investigation.
Introduction: The GABA-A α5 Receptor and its Role in Cognition and Neurogenesis
The γ-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter system in the central nervous system. GABA-A receptors, ligand-gated ion channels, are heteropentameric structures composed of various subunits. The α5 subunit is of particular interest as it is highly enriched in the hippocampus, a key region for learning, memory, and adult neurogenesis.[1] GABA-A receptors containing the α5 subunit are often located extrasynaptically and mediate tonic inhibition, a persistent form of inhibition that regulates neuronal excitability.
An overactive GABAergic system has been implicated in the cognitive deficits associated with several neurological and neurodevelopmental disorders, including Down syndrome.[2] The hypothesis is that excessive tonic inhibition impairs synaptic plasticity, such as long-term potentiation (LTP), which is a cellular correlate of learning and memory. Negative allosteric modulators (NAMs) of GABA-A α5 receptors, like this compound, are designed to selectively reduce this tonic inhibition, thereby disinhibiting pyramidal neurons and facilitating synaptic plasticity.[1]
Adult hippocampal neurogenesis, the process of generating new neurons in the dentate gyrus of the hippocampus, is crucial for certain types of learning and memory. Emerging evidence suggests that GABAergic signaling plays a regulatory role in this process. While GABA is excitatory to immature neurons, its overall influence on the proliferation and survival of neural stem and progenitor cells is complex. Some studies suggest that GABA-A receptor activation can be inhibitory to the proliferation of progenitor cells. Therefore, a reduction in GABA-A α5-mediated inhibition by a NAM like this compound could potentially enhance neurogenesis.
This compound: Preclinical and Clinical Data
This compound is a highly selective GABA-A α5 NAM. Preclinical studies have characterized its binding affinity, selectivity, and functional effects on cognition. While direct studies on this compound's effect on neurogenesis are limited, research on the related compound RO4938581 in a mouse model of Down syndrome provides strong support for this mechanism.
Quantitative Preclinical Data
| Parameter | Value | Species/System | Reference |
| Binding Affinity (Ki) | |||
| GABA-A α5 | 5 nM | Recombinant human receptors | [3] |
| GABA-A α1 | >458 nM | Recombinant human receptors | [3] |
| GABA-A α2 | >458 nM | Recombinant human receptors | [3] |
| GABA-A α3 | >458 nM | Recombinant human receptors | [3] |
| Functional Activity | |||
| Inhibition of GABA-induced currents at GABA-A α5 | Potent | Electrophysiology | [4] |
| Effect on LTP | Enhancement | Mouse hippocampal slices | [4] |
| In Vivo Efficacy (Cognitive Enhancement) | |||
| Reversal of scopolamine-induced memory impairment (DMTP task) | 0.3-1 mg/kg p.o. | Rat | [4] |
| Reversal of diazepam-induced spatial learning impairment (Morris water maze) | 1-10 mg/kg p.o. | Rat | [4] |
| Improvement in executive function (object retrieval task) | 3-10 mg/kg p.o. | Monkey | [4] |
| Receptor Occupancy for Cognitive Enhancement | ~30% | Rat | [4] |
| Neurogenesis (RO4938581 in Ts65Dn mice) | |||
| Restoration of precursor cells in the dentate gyrus | Chronic treatment | Ts65Dn mice | [3] |
Clinical Trial Data (NCT02024789)
A Phase II, randomized, double-blind, placebo-controlled trial (CLEMATIS) was conducted to evaluate the efficacy and safety of this compound in adolescents and young adults with Down syndrome.[2][5][6][7][8]
| Parameter | Outcome | Population | Reference |
| Primary Endpoint | |||
| Composite of cognition and adaptive functioning | No significant improvement | Adolescents and young adults with Down syndrome | [5][6] |
| Safety and Tolerability | Safe and well-tolerated | Adolescents and young adults with Down syndrome | [5][6] |
| Target Engagement | Evidence of functional target engagement (EEG changes) | Adolescents with Down syndrome | [5][6] |
Experimental Protocols
Assessment of Neurogenesis using BrdU and DCX Immunohistochemistry
This protocol is a standard method for quantifying cell proliferation and the number of immature neurons in the hippocampus, and is relevant for assessing the potential neurogenic effects of compounds like this compound.
3.1.1. Animal Treatment and Tissue Preparation
-
Administer this compound or vehicle to rodents for the desired duration.
-
To label dividing cells, administer 5-bromo-2'-deoxyuridine (BrdU) via intraperitoneal injection (e.g., 50 mg/kg) on specified days of the treatment period.[9][10]
-
At the end of the experiment, deeply anesthetize the animals and perfuse transcardially with saline followed by 4% paraformaldehyde (PFA).[9]
-
Post-fix the brains in 4% PFA overnight and then transfer to a 30% sucrose solution for cryoprotection.[9]
-
Section the brains coronally at 40 µm using a cryostat or vibratome.
3.1.2. Immunohistochemistry
-
For BrdU staining, pre-treat free-floating sections to denature DNA. This typically involves incubation in 2N HCl at 37°C for 30 minutes, followed by neutralization in a borate buffer.[10]
-
Block non-specific binding with a blocking solution (e.g., 10% normal goat serum in PBS with 0.3% Triton X-100) for 1-2 hours at room temperature.
-
Incubate sections overnight at 4°C with primary antibodies:
-
The following day, wash the sections in PBS and incubate with appropriate fluorescently-labeled secondary antibodies (e.g., goat anti-rat Alexa Fluor 488, donkey anti-goat Alexa Fluor 594) for 2 hours at room temperature.
-
Mount the sections onto slides and coverslip with a mounting medium containing DAPI for nuclear counterstaining.
3.1.3. Quantification
-
Capture fluorescent images of the dentate gyrus using a confocal microscope.
-
Count the number of BrdU-positive and DCX-positive cells within the subgranular zone and granule cell layer of the dentate gyrus using stereological methods.
-
The number of BrdU+/DCX+ co-labeled cells can be quantified to assess the differentiation of new cells into neurons.
Brain Slice Electrophysiology for Assessing Synaptic Plasticity
This protocol is used to measure long-term potentiation (LTP) in hippocampal slices, a key indicator of synaptic plasticity that is thought to be enhanced by GABA-A α5 NAMs.[4]
3.2.1. Slice Preparation
-
Rapidly decapitate an anesthetized rodent and dissect the brain in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF).[12][13][14][15][16]
-
Prepare 300-400 µm thick horizontal or coronal hippocampal slices using a vibratome.[12]
-
Transfer the slices to a holding chamber with oxygenated aCSF and allow them to recover for at least 1 hour at room temperature.[12]
3.2.2. Electrophysiological Recording
-
Place a single slice in a recording chamber continuously perfused with oxygenated aCSF.
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
After obtaining a stable baseline of fEPSPs for 20-30 minutes, apply a high-frequency stimulation (HFS) protocol (e.g., 100 Hz for 1 second) to induce LTP.
-
Record fEPSPs for at least 60 minutes post-HFS to measure the potentiation.
-
To test the effect of this compound, the compound can be bath-applied before and during the HFS.
Signaling Pathways and Visualizations
The pro-cognitive and potential neurogenic effects of this compound are thought to be mediated through the disinhibition of pyramidal neurons, leading to the activation of downstream signaling pathways that promote synaptic plasticity and cell survival.
Proposed Signaling Pathway for this compound's Action
This compound, as a GABA-A α5 NAM, reduces the inhibitory current through these receptors. This disinhibition of hippocampal pyramidal neurons can lead to increased neuronal activity and the activation of several downstream signaling cascades.
Caption: Proposed mechanism of action for this compound leading to cognitive enhancement.
Downstream Signaling Cascades
The increased neuronal activity resulting from GABA-A α5 antagonism can trigger signaling pathways known to be involved in neurogenesis and synaptic plasticity, such as the Brain-Derived Neurotrophic Factor (BDNF) and mTOR pathways.
Caption: Potential downstream signaling pathways activated by GABA-A α5 NAMs.
Experimental Workflow for Preclinical Evaluation
A typical preclinical workflow to evaluate the pro-neurogenic and cognitive-enhancing effects of a compound like this compound is outlined below.
Caption: A standard experimental workflow for preclinical assessment.
Discussion and Future Directions
This compound represents a targeted approach to enhancing cognitive function by modulating the GABAergic system. The preclinical data for GABA-A α5 NAMs are compelling, suggesting a mechanism that involves the enhancement of synaptic plasticity and, potentially, the promotion of adult hippocampal neurogenesis. The study on RO4938581 in the Ts65Dn mouse model provides the most direct evidence to date that this class of compounds can rescue neurogenesis deficits in a disease model.[3]
However, the lack of efficacy of this compound in the CLEMATIS clinical trial for Down syndrome highlights the significant challenges in translating preclinical findings to clinical success.[5][6] Several factors could contribute to this discrepancy, including the complexity of the pathophysiology of Down syndrome, which involves more than just GABAergic dysfunction, and potential differences in the role of GABA-A α5 in the human brain compared to rodent models. It is also possible that the cognitive endpoints used in the trial were not sensitive enough to detect subtle changes or that the optimal patient population was not targeted.
Despite the clinical outcome, the exploration of GABA-A α5 NAMs should not be abandoned. Future research should focus on:
-
Directly assessing the neurogenic effects of this compound in preclinical models using robust techniques like BrdU and DCX labeling.
-
Investigating the role of GABA-A α5 NAMs in other indications where cognitive impairment is a core feature and where the underlying pathophysiology may be more directly related to GABAergic dysfunction.
-
Exploring the potential of combination therapies where this compound could be used to enhance the effects of other pro-cognitive or neurogenic compounds.
-
Utilizing more sensitive and translatable biomarkers in future clinical trials to better assess target engagement and functional outcomes.
References
- 1. Neurobiology and Therapeutic Potential of α5-GABA Type A Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. GABAA Receptor Subtypes: Therapeutic Potential in Down Syndrome, Affective Disorders, Schizophrenia, and Autism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RO4938581, a novel cognitive enhancer acting at GABAA alpha5 subunit-containing receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A randomized, double-blind, placebo-controlled phase II trial to explore the effects of a GABAA-α5 NAM (this compound) on intellectual disability associated with Down syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 7. Frontiers | The GABAergic Hypothesis for Cognitive Disabilities in Down Syndrome [frontiersin.org]
- 8. physiciansweekly.com [physiciansweekly.com]
- 9. Does 5-Bromo-2′-deoxyuridine (BrdU) Disrupt Cell Proliferation and Neuronal Maturation in the Adult Rat Hippocampus In Vivo? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubcompare.ai [pubcompare.ai]
- 11. pubcompare.ai [pubcompare.ai]
- 12. Electrophysiological recording from Brain Slices Protocol [protocols.io]
- 13. protocols.io [protocols.io]
- 14. m.youtube.com [m.youtube.com]
- 15. A protocol to investigate cellular and circuit mechanisms generating sharp wave ripple oscillations in rodent basolateral amygdala using ex vivo slices - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Downstream Signaling Pathways of Basmisanil: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Basmisanil (RG1662) is a selective negative allosteric modulator (NAM) of the GABA type-A (GABAA) receptor α5 subunit. This technical guide provides an in-depth overview of the downstream signaling pathways affected by this compound. By selectively targeting the α5 subunit, which is predominantly expressed in brain regions critical for cognition such as the hippocampus, this compound modulates GABAergic inhibition and, consequently, influences glutamatergic neurotransmission and synaptic plasticity. This document details the molecular interactions of this compound, summarizes key quantitative data, outlines relevant experimental protocols, and provides visual representations of its signaling cascades and experimental workflows.
Introduction
The delicate balance between excitatory and inhibitory neurotransmission is fundamental for proper brain function. An imbalance, particularly an excess of inhibition, has been implicated in cognitive deficits associated with various neurological and psychiatric disorders. This compound has been investigated as a potential cognitive enhancer due to its specific mechanism of action. As a NAM at the GABAA-α5 receptor, it reduces the receptor's sensitivity to GABA, thereby decreasing inhibitory currents and facilitating neuronal excitability. This targeted modulation is hypothesized to restore the excitatory/inhibitory balance, leading to improvements in cognitive functions like learning and memory.
Mechanism of Action
This compound binds to the benzodiazepine site on the GABAA receptor complex containing the α5 subunit.[1] This allosteric modulation does not block the receptor outright but rather decreases the efficacy of GABA, the primary inhibitory neurotransmitter in the central nervous system. The α5 subunit-containing GABAA receptors are primarily located extrasynaptically in the hippocampus and cortex, where they mediate tonic inhibition. By attenuating this tonic inhibition, this compound is thought to enhance the underlying neuronal activity and promote synaptic plasticity.
Quantitative Pharmacological Data
The following tables summarize the key in vitro and in vivo pharmacological parameters of this compound.
Table 1: In Vitro Binding Affinity and Functional Activity of this compound
| Parameter | Receptor Subtype | Value | Cell Line | Reference |
| Binding Affinity (Ki) | Human GABAA-α5β3γ2 | 5 ± 1 nM | HEK293 | [1] |
| Human GABAA-α1β3γ2 | 1031 ± 54 nM | HEK293 | [1] | |
| Human GABAA-α2β3γ2 | 458 ± 27 nM | HEK293 | [1] | |
| Human GABAA-α3β3γ2 | 510 ± 21 nM | HEK293 | [1] | |
| Functional Inhibition (IC50) | Human GABAA-α5β3γ2 | 8 nM | Xenopus oocytes | [1] |
Table 2: In Vivo Receptor Occupancy and Behavioral Effects of this compound
| Species | Dose | Plasma Concentration | Receptor Occupancy (α5) | Behavioral Test | Outcome | Reference |
| Rat | 10 mg/kg p.o. | Not specified | 45-65% | Morris Water Maze | Attenuated diazepam-induced spatial learning impairment | [1] |
| Cynomolgus Macaque | 1-10 mg/kg p.o. | Not specified | 30-50% | Object Retrieval Task | Improved executive function | [1] |
| Human | 240 mg BID | Not specified | ~50-70% | PET Imaging ([11C]-Ro 15-4513) | Target Engagement Confirmed | [1][2] |
| Mouse | 10 and 30 mg/kg i.p. | Dose-dependent | 40-65% | Forced Swim Test, Sucrose Splash Test | Rapid and sustained antidepressant-like responses | [3][4] |
Downstream Signaling Pathways
While direct evidence for this compound's modulation of specific intracellular signaling cascades is still emerging, its action on GABAA-α5 receptors strongly implies the involvement of pathways crucial for synaptic plasticity and gene expression.
Modulation of Glutamatergic Signaling
By reducing GABAergic inhibition on pyramidal neurons, this compound is thought to enhance the efficacy of glutamatergic excitatory postsynaptic potentials (EPSPs). This can lead to increased depolarization and activation of NMDA and AMPA receptors, key players in long-term potentiation (LTP), a cellular correlate of learning and memory.
Inferred Downstream Cascades: ERK and CREB
The enhancement of glutamatergic signaling and synaptic plasticity is often mediated by intracellular signaling cascades such as the Extracellular signal-regulated kinase (ERK) and cAMP response element-binding protein (CREB) pathways. Although direct studies on this compound's effects on ERK and CREB phosphorylation are not yet published, it is plausible that by promoting NMDA receptor activation, this compound could indirectly lead to the activation of these pathways, which are critical for the synthesis of proteins required for long-lasting changes in synaptic strength.
Experimental Protocols
This section provides an overview of the methodologies used in key experiments to characterize this compound.
In Vitro [3H]-Flumazenil Competition Binding Assay
This assay determines the binding affinity of this compound to different GABAA receptor subtypes.
-
Cell Lines: HEK293 cells stably expressing human recombinant GABAA receptor subtypes (α1β3γ2, α2β3γ2, α3β3γ2, or α5β3γ2).
-
Radioligand: [3H]-Flumazenil, a benzodiazepine site radioligand.
-
Procedure:
-
Prepare cell membranes from the respective HEK293 cell lines.
-
Incubate the cell membranes with a fixed concentration of [3H]-Flumazenil and varying concentrations of this compound.
-
Incubate at 4°C to reach binding equilibrium.
-
Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Analyze the data using non-linear regression to determine the Ki value.
-
-
Reference: [1]
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This electrophysiological technique assesses the functional effect of this compound on GABA-induced currents.
-
Expression System: Xenopus laevis oocytes injected with cRNAs encoding for human GABAA receptor subunits (e.g., α5, β3, γ2).
-
Procedure:
-
Two to five days after cRNA injection, place the oocyte in a recording chamber continuously perfused with a saline solution.
-
Impale the oocyte with two microelectrodes, one for voltage clamping and one for current recording.
-
Clamp the oocyte membrane potential at a holding potential (e.g., -80 mV).
-
Apply GABA at a concentration that elicits a submaximal current (e.g., EC10).
-
Co-apply varying concentrations of this compound with GABA to determine its effect on the GABA-induced current.
-
Calculate the IC50 value from the concentration-response curve.
-
References
- 1. This compound, a highly selective GABAA-α5 negative allosteric modulator: preclinical pharmacology and demonstration of functional target engagement in man - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, an α5-GABAAR negative allosteric modulator, produces rapid and sustained antidepressant-like responses in male mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, an α5-GABAAR negative allosteric modulator, produces rapid and sustained antidepressant-like responses in male mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes - NPI Electronic [npielectronic.com]
- 6. biophys.uni-frankfurt.de [biophys.uni-frankfurt.de]
- 7. researchgate.net [researchgate.net]
- 8. Two-electrode Voltage-clamp Recordings in Xenopus laevis Oocytes: Reconstitution of Abscisic Acid Activation of SLAC1 Anion Channel via PYL9 ABA Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Basmisanil in In Vivo Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Basmisanil (also known as RG1662) dosage, administration, and experimental protocols for in vivo rodent studies. This compound is a potent and highly selective negative allosteric modulator (NAM) of the GABA-A α5 receptor, which is a promising target for cognitive enhancement and the treatment of neuropsychiatric disorders.
Data Presentation: Quantitative Summary
The following tables summarize the quantitative data from preclinical rodent studies involving this compound, providing a clear comparison of effective doses, pharmacokinetic parameters, and toxicological data.
Table 1: this compound Efficacy in Rodent Models
| Species | Strain | Therapeutic Area | Test/Assay | Route of Administration | Effective Dose Range | Corresponding Receptor Occupancy | Key Findings |
| Rat | Sprague-Dawley | Cognition Enhancement | Morris Water Maze (Diazepam-induced impairment) | p.o. | 1-10 mg/kg | 30-65% | Attenuated diazepam-induced spatial learning impairment.[1][2][3] An inverted U-shaped dose-response was observed, with 10 mg/kg being most effective.[4][5] |
| Mouse | Male C57BL/6J | Antidepressant-like Effects | Forced Swim Test (FST) | i.p. | 10 and 30 mg/kg | 40-65% | Induced rapid, dose-dependent antidepressant-like responses without locomotor stimulation.[6][7] |
| Mouse | Male C57BL/6J | Antidepressant-like Effects | Sucrose Splash Test (SUST) | i.p. | 10 and 30 mg/kg | 40-65% | Increased grooming time, indicating a reversal of anhedonia-like behavior.[6][7] |
| Mouse | Male C57BL/6J | Antidepressant-like Effects | Female Urine Sniffing Test (FUST) | i.p. | 10 and 30 mg/kg | 40-65% | Elicited sustained behavioral responses 24 hours post-treatment.[6][7] |
| Mouse | Male C57BL/6J | Anxiolytic-like Effects | Novelty-Suppressed Feeding Test (NSFT) | i.p. | 10 mg/kg | ~40-60% | Decreased the latency to feed without affecting home cage food consumption.[6] |
Table 2: this compound Pharmacokinetics in Rodents
| Species | Strain | Route of Administration | Dose | Time Post-Administration | Plasma Concentration | Brain Concentration | Brain-to-Plasma Ratio |
| Rat | Sprague-Dawley | p.o. | 10 mg/kg | 30 min | 903 ± 13 ng/mL | Not Reported | Not Reported |
| Rat | Sprague-Dawley | p.o. | 3, 10, 30, 100 mg/kg | 60 min | Dose-dependent increase | Not Reported | Not Reported |
| Mouse | Male C57BL/6J | i.p. | 3, 10, 30 mg/kg | 70 min | Dose-dependent | Dose-dependent | ~0.3 |
Table 3: this compound Toxicology in Rodents
| Species | Study Duration | Route of Administration | NOAEL (No-Observed-Adverse-Effect Level) | Doses Resulting in Adverse Effects | Observed Adverse Effects |
| Mouse | 3 months | Oral (gavage) | 30 mg/kg/day | ≥ 60 mg/kg/day | Mortality, tremors, ataxia, hypoactivity, myoclonic jerking, recumbency.[8] |
| Rat | 28 days | Oral (gavage) | Not explicitly stated | ≥ 60 mg/kg/day | Uncoordinated gait, decreased activity, decreased righting reflex.[8] |
| Rat | 28 days | Oral (gavage) | Not explicitly stated | 100 mg/kg/day | Mortality.[8] |
| Rat | Fertility Study | Oral | 44 mg/kg/day | Not Reported | No adverse effects on fertility or early embryonic development.[8] |
| Rat | Developmental Toxicity | Oral | Not explicitly stated | 60 mg/kg/day | Increased embryofetal mortality, reduced fetal body weights, and incomplete skeletal ossification (associated with maternal toxicity).[8] |
| Rat | Pro-convulsant Study | p.o. | Up to 30 mg/kg | 100 mg/kg | Tonic convulsions in 5 out of 8 rats following a threshold dose of PTZ.[5] |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below.
Protocol 1: Morris Water Maze for Cognitive Enhancement in Rats
-
Animal Model: Female Sprague-Dawley rats.
-
Objective: To assess the ability of this compound to reverse diazepam-induced spatial learning and memory deficits.
-
Drug Formulation and Administration:
-
Experimental Procedure:
-
Habituation: Allow rats to acclimate to the testing room and the water maze filled with opaque water.
-
Training: For several consecutive days, train the rats to find a hidden platform in the water maze. Record the escape latency and path length.
-
Test Day:
-
Administer the vehicle or this compound at the selected doses.
-
After a set time (e.g., 30 minutes), administer diazepam to induce cognitive impairment.
-
After another interval (e.g., 30 minutes), place the rat in the water maze for the probe trial (platform removed).
-
-
Data Analysis: Measure the time spent in the target quadrant where the platform was previously located. Compare the performance of this compound-treated groups to the vehicle and diazepam-only groups.
-
Protocol 2: Forced Swim Test for Antidepressant-like Effects in Mice
-
Animal Model: Male C57BL/6J mice.[6]
-
Objective: To evaluate the rapid antidepressant-like effects of this compound.
-
Drug Formulation and Administration:
-
Experimental Procedure:
-
Place individual mice in a transparent cylinder filled with water (23-25°C) from which they cannot escape.
-
Record the session (typically 6 minutes) with a video camera.
-
Score the last 4 minutes of the test for time spent immobile (floating with minimal movements to keep the head above water).
-
-
Data Analysis: A significant decrease in immobility time in the this compound-treated group compared to the vehicle group is indicative of an antidepressant-like effect.[6]
Protocol 3: Receptor Occupancy Study in Rats
-
Animal Model: Female Sprague-Dawley rats.[9]
-
Objective: To determine the dose-dependent occupancy of GABA-A α5 receptors by this compound in the brain.
-
Methodology:
-
Radioligand: [³H]-Ro15-4513, a tracer that binds to GABA-A receptors.
-
Drug Administration: Administer vehicle or increasing doses of this compound (e.g., 3, 10, 30, 100 mg/kg) orally (p.o.).[9]
-
Tracer Injection: After 60 minutes, inject [³H]-Ro15-4513 intravenously (i.v.).[9]
-
Brain Extraction: After 15 minutes, euthanize the rats and extract the brains.[9]
-
-
Procedure:
-
Prepare sagittal brain sections using a cryostat.
-
Perform quantitative autoradiography on the brain sections to measure the binding of the radioligand.
-
Analyze the signal intensity, particularly in the hippocampus, a region with high expression of GABA-A α5 receptors.
-
-
Data Analysis: Plot the percentage of receptor occupancy against the plasma concentration of this compound to establish a dose-occupancy relationship.[9]
Mandatory Visualizations
This compound Signaling Pathway
Caption: this compound's mechanism of action as a GABAA α5 NAM.
Experimental Workflow for In Vivo Rodent Studies with this compound
Caption: General workflow for this compound rodent studies.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, a highly selective GABAA-α5 negative allosteric modulator: preclinical pharmacology and demonstration of functional target engagement in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. This compound, a highly selective GABAA-α5 negative allosteric modulator: preclinical pharmacology and demonstration of functional target engagement in man - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, an α5-GABAAR negative allosteric modulator, produces rapid and sustained antidepressant-like responses in male mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, an α5-GABAAR negative allosteric modulator, produces rapid and sustained antidepressant-like responses in male mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Basmisanil Administration in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Basmisanil (also known as RG1662 or RO5186582) is a potent and highly selective negative allosteric modulator (NAM) of the GABA-A (γ-aminobutyric acid type A) receptors that contain the α5 subunit (GABAA-α5).[1][2][3] These receptors are predominantly expressed in the hippocampus and prefrontal cortex, brain regions critically involved in cognitive processes and emotional regulation.[4] By binding to the benzodiazepine site on these specific receptors, this compound reduces the inhibitory effect of GABA, thereby enhancing neuronal excitability.[1][2][3][4] This mechanism is believed to restore the brain's excitatory/inhibitory balance, which can be disrupted in various neurological and psychiatric disorders.[1]
Preclinical studies in rodent models have demonstrated the potential of this compound in reversing cognitive deficits and producing rapid and sustained antidepressant-like effects.[2][3][5][6] These application notes provide a detailed protocol for the preparation and administration of this compound in mice for behavioral and pharmacokinetic studies.
Mechanism of Action: GABAA-α5 Negative Allosteric Modulation
This compound selectively binds to GABAA receptors containing the α5 subunit with high affinity (5 nM) and demonstrates over 90-fold selectivity against α1, α2, and α3 subunits.[1][2][3] As a negative allosteric modulator, it does not block the GABA binding site directly but decreases the receptor's response to GABA. This leads to a reduction in tonic inhibition in key brain regions. The subsequent disinhibition is thought to enhance glutamatergic neurotransmission, a mechanism shared by other rapid-acting antidepressants.[4][5] This enhancement of excitatory signaling is hypothesized to underlie the pro-cognitive and antidepressant-like effects observed in preclinical models.[4][5]
Figure 1: Simplified signaling pathway of this compound action.
Quantitative Data Summary
The following tables summarize key quantitative parameters for this compound derived from preclinical studies in rodents.
Table 1: Pharmacodynamic and Pharmacokinetic Parameters
| Parameter | Value | Species | Notes | Source |
|---|---|---|---|---|
| Binding Affinity (Ki) | 5 nM | Human (recombinant) | High affinity for GABAA-α5 receptors. | [1][2][3] |
| Selectivity | >90-fold | Human (recombinant) | Highly selective for α5 vs. α1, α2, α3 subunits. | [1][2][3] |
| Brain-to-Plasma Ratio | ~0.3 | Mouse | Indicates moderate penetration of the blood-brain barrier. | [5] |
| Effective Receptor Occupancy | 40-65% | Mouse | Estimated occupancy at effective antidepressant-like doses. |[5][6] |
Table 2: Effective Doses in Mouse Behavioral Models
| Behavioral Test | Effective Dose (i.p.) | Outcome | Time Point | Source |
|---|---|---|---|---|
| Forced Swim Test (FST) | 10 & 30 mg/kg | Decreased immobility time | 1 hour post-injection | [5] |
| Sucrose Splash Test (SUST) | 10 & 30 mg/kg | Increased grooming time | 2 hours post-injection | [5] |
| Female Urine Sniffing Test (FUST) | 10 & 30 mg/kg | Increased sniffing time | 24 hours post-injection | [5] |
| Sucrose Splash Test (SUST) | 10 & 30 mg/kg | Sustained increase in grooming | 48 hours post-injection | [5] |
| Novelty-Suppressed Feeding | 10 mg/kg | Decreased latency to feed | After 5-day washout & re-treatment |[5] |
Experimental Protocols
Materials and Reagents
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (recommended)
-
Sterile syringes (1 mL) and needles (27-30 gauge)
-
Adult male mice (e.g., C57BL/6J)
-
Standard laboratory animal housing and husbandry equipment
Protocol for this compound Formulation
This compound has low aqueous solubility, requiring a vehicle for in vivo administration. The following formulation is recommended for intraperitoneal (i.p.) injection.[7]
Vehicle Composition: 10% DMSO, 40% PEG300, 5% Tween 80, 45% Sterile Saline.
Preparation Steps (for a 2 mg/mL working solution):
-
Weigh this compound: Accurately weigh the required amount of this compound powder. For example, to make 1 mL of a 2 mg/mL solution, weigh 2 mg of this compound.
-
Dissolve in DMSO: Add the this compound powder to a sterile microcentrifuge tube. Add 100 µL (10% of the final volume) of DMSO. Vortex thoroughly until the powder is completely dissolved.
-
Add PEG300: Add 400 µL (40% of the final volume) of PEG300. Vortex until the solution is homogeneous.
-
Add Tween 80: Add 50 µL (5% of the final volume) of Tween 80. Vortex again to ensure complete mixing.
-
Add Saline: Add 450 µL (45% of the final volume) of sterile saline. Vortex thoroughly. The solution may appear slightly cloudy. Gentle heating or sonication can be used to improve clarity.
-
Final Solution: The final working solution has a concentration of 2 mg/mL. This solution should be prepared fresh before each experiment.
Note: The vehicle control solution should be prepared using the same procedure, omitting the this compound powder.
Protocol for Administration in Mice
This protocol describes a single i.p. injection for acute or sustained behavioral testing.
Animal Handling:
-
All procedures must be approved by the institution's Animal Care and Use Committee (IACUC).
-
Allow mice to acclimate to the facility for at least one week before experiments.
-
Habituate mice to the testing rooms for at least 30 minutes prior to any procedures.[5]
Administration Procedure:
-
Calculate Dosage: Determine the required dose based on the animal's body weight. The standard injection volume is 10 mL/kg.
-
Example for a 10 mg/kg dose in a 25 g mouse:
-
Required dose = 10 mg/kg * 0.025 kg = 0.25 mg
-
Injection volume = 0.25 mg / 2 mg/mL = 0.125 mL (or 125 µL)
-
-
-
Prepare Syringe: Draw the calculated volume of the this compound working solution (or vehicle) into a 1 mL syringe fitted with a 27-30 gauge needle.
-
Animal Restraint: Properly restrain the mouse to expose the abdomen.
-
Intraperitoneal (i.p.) Injection: Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum. Inject the solution smoothly.
-
Post-Injection Monitoring: Return the mouse to its home cage and monitor for any immediate adverse reactions.
-
Behavioral Testing: Proceed with behavioral testing at the desired time points post-injection (e.g., 1 hour, 24 hours).[5]
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for evaluating the antidepressant-like effects of this compound in mice.
Figure 2: Experimental workflow for this compound administration and testing.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a highly selective GABAA-α5 negative allosteric modulator: preclinical pharmacology and demonstration of functional target engagement in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Negative allosteric modulation of GABAARs at α5 subunit-containing benzodiazepine sites reverses stress-induced anhedonia and weakened synaptic function in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, an α5-GABAAR negative allosteric modulator, produces rapid and sustained antidepressant-like responses in male mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, an α5-GABAAR negative allosteric modulator, produces rapid and sustained antidepressant-like responses in male mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | GABA Receptor | TargetMol [targetmol.com]
Application Notes and Protocols: Evaluating the Efficacy of Basmisanil using the Morris Water Maze
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing the Morris water maze (MWM) to assess the efficacy of Basmisanil, a selective GαABAA-α5 negative allosteric modulator, in preclinical models of cognitive impairment.
Introduction
This compound is a highly selective GABAA-α5 negative allosteric modulator (NAM) that has been investigated for its potential to treat cognitive deficits.[1] The GABAA-α5 receptor subtype is predominantly expressed in the hippocampus, a brain region critical for learning and memory. Negative allosteric modulation of these receptors is hypothesized to enhance cognitive function by reducing excessive GABAergic inhibition. The Morris water maze is a widely used behavioral assay to study spatial learning and memory in rodents, making it a suitable tool to evaluate the pro-cognitive effects of compounds like this compound.[1][2]
Preclinical studies have demonstrated that this compound can attenuate diazepam-induced spatial learning impairment in rats, suggesting its potential as a cognitive enhancer.[1] This document outlines the methodologies for replicating such studies, presenting the expected quantitative outcomes, and detailing the underlying signaling pathways.
Data Presentation
The following tables summarize the quantitative data from a representative preclinical study investigating the effect of this compound on diazepam-induced spatial learning impairment in the Morris water maze. The data is estimated from published graphical representations.
Table 1: Escape Latency in the Morris Water Maze
| Treatment Group | Dose (mg/kg) | Mean Escape Latency (seconds) | Standard Error of the Mean (SEM) |
| Vehicle | - | 25 | 2.5 |
| Diazepam | 6 | 50 | 5.0 |
| Diazepam + this compound | 6 + 3 | 40 | 4.0 |
| Diazepam + this compound | 6 + 10 | 30 | 3.0 |
Table 2: Time Spent in Target Quadrant (Probe Trial)
| Treatment Group | Dose (mg/kg) | Mean Time in Target Quadrant (%) | Standard Error of the Mean (SEM) |
| Vehicle | - | 45 | 4.5 |
| Diazepam | 6 | 20 | 2.0 |
| Diazepam + this compound | 6 + 3 | 30 | 3.0 |
| Diazepam + this compound | 6 + 10 | 40 | 4.0 |
Experimental Protocols
Protocol 1: Induction of Spatial Learning Impairment with Diazepam
This protocol describes the induction of a cognitive deficit in rodents using diazepam, creating a model for evaluating the restorative effects of this compound.
Materials:
-
Male Lister Hooded rats (or other appropriate rodent strain)
-
Diazepam solution (6 mg/kg, i.p.)
-
Vehicle solution (e.g., saline)
-
Morris water maze apparatus (circular pool, escape platform, tracking software)
Procedure:
-
Habituation: For two days prior to the experiment, handle the rats for 5-10 minutes each to acclimate them to the experimenter.
-
Pre-training (Optional): To reduce non-specific stress effects, some protocols include a pre-training phase where animals are allowed to find a visible platform.
-
Drug Administration: 30 minutes prior to the Morris water maze testing, administer diazepam (6 mg/kg) or vehicle via intraperitoneal (i.p.) injection.
-
Morris Water Maze Acquisition Phase:
-
Fill the circular pool with water (20-22°C) and make it opaque using a non-toxic substance (e.g., powdered milk or non-toxic paint).
-
Submerge the escape platform 1-2 cm below the water surface in a fixed location in one of the quadrants.
-
Place the rat into the water facing the wall of the pool at one of four designated start positions.
-
Allow the rat to swim freely for a maximum of 60-120 seconds to find the hidden platform.
-
If the rat fails to find the platform within the maximum time, gently guide it to the platform.
-
Allow the rat to remain on the platform for 15-30 seconds.
-
Conduct 4-6 trials per day for 4-5 consecutive days. The starting position should be varied for each trial.
-
-
Data Collection: Record the escape latency (time to find the platform), path length, and swim speed for each trial using a video tracking system.
Protocol 2: Evaluation of this compound Efficacy in Reversing Diazepam-Induced Impairment
This protocol details the administration of this compound to assess its ability to ameliorate the cognitive deficits induced by diazepam.
Materials:
-
Rats with diazepam-induced spatial learning impairment (from Protocol 1)
-
This compound solution (3 and 10 mg/kg, p.o.)
-
Vehicle solution for this compound
-
Morris water maze apparatus
Procedure:
-
Animal Groups: Divide the animals into the following groups:
-
Vehicle + Vehicle
-
Vehicle + Diazepam
-
This compound (3 mg/kg) + Diazepam
-
This compound (10 mg/kg) + Diazepam
-
-
Drug Administration:
-
Administer this compound (or its vehicle) orally (p.o.) 60 minutes prior to the Morris water maze test.
-
Administer diazepam (or its vehicle) intraperitoneally (i.p.) 30 minutes prior to the Morris water maze test.
-
-
Morris Water Maze Testing:
-
Acquisition Phase: Follow the procedure outlined in Protocol 1 (steps 4 and 5) for the acquisition trials.
-
Probe Trial: On the day following the final acquisition trial, remove the escape platform from the pool. Place each rat in the pool and allow it to swim freely for 60 seconds. Record the time spent in the target quadrant (the quadrant that previously contained the platform).
-
-
Data Analysis: Analyze the escape latency and path length data from the acquisition phase using a two-way repeated measures ANOVA. Analyze the probe trial data (time in target quadrant) using a one-way ANOVA followed by post-hoc tests (e.g., Dunnett's or Tukey's test) for group comparisons.
Mandatory Visualizations
Caption: Signaling pathway of this compound at the GABAA-α5 receptor.
Caption: Experimental workflow for this compound efficacy testing in the MWM.
References
Application Notes and Protocols for Object Retrieval Task in Non-Human Primates with Basmisanil
For Researchers, Scientists, and Drug Development Professionals
Introduction
Basmisanil (RG1662) is a potent and highly selective negative allosteric modulator (NAM) of the α5 subunit-containing GABAA receptors.[1][2] These receptors are predominantly expressed in the hippocampus and prefrontal cortex, brain regions crucial for cognitive functions.[3] By selectively modulating the activity of these receptors, this compound has been investigated as a potential therapeutic agent for cognitive impairments associated with various neurological and psychiatric disorders. Preclinical studies have demonstrated that this compound can enhance cognitive performance in rodents and non-human primates.[1][2][4] Specifically, this compound has been shown to improve executive function in cynomolgus macaques performing an object retrieval task, a paradigm that assesses cognitive flexibility, planning, and the inhibition of prepotent responses.[1][4]
These application notes provide a detailed protocol for an object retrieval task in non-human primates to evaluate the pro-cognitive effects of this compound.
Mechanism of Action: this compound and GABAA α5 Receptors
The primary inhibitory neurotransmitter in the central nervous system, gamma-aminobutyric acid (GABA), exerts its effects through GABAA receptors. The α5 subunit-containing GABAA receptors are key regulators of cognitive processes. This compound, as a negative allosteric modulator, binds to a site on the GABAA α5 receptor distinct from the GABA binding site. This binding reduces the receptor's affinity for GABA, thereby decreasing the inhibitory current and enhancing neuronal excitability in brain regions critical for cognition. This modulation is hypothesized to restore the excitatory/inhibitory balance in the brain, which may be disrupted in certain cognitive disorders.[5]
Experimental Protocols
Objective
To assess the effects of this compound on executive function and cognitive flexibility in non-human primates using an object retrieval/detour task.
Animals
-
Species: Cynomolgus macaques (Macaca fascicularis) or Rhesus macaques (Macaca mulatta).
-
Housing: Socially housed when not in testing, with access to enrichment.
-
Diet: Standard primate chow supplemented with fruits and vegetables. Water available ad libitum.
-
Health: Animals should be in good health and acclimated to the testing environment and personnel.
Apparatus
The object retrieval apparatus consists of a transparent rectangular box mounted on a tray. The box is open on one side.
-
Dimensions: The size of the box should be appropriate for the primate's arm length, allowing it to reach inside comfortably. A typical size might be 15 cm (width) x 15 cm (height) x 20 cm (depth).
-
Material: Clear polycarbonate or acrylic to ensure the reward is visible from all angles.
-
Mounting: The box should be securely fastened to a movable tray that can be presented to and retracted from the primate's cage.
Procedure
1. Pre-training/Habituation:
-
Habituate the primate to the testing room and the presence of the experimenter.
-
Introduce the testing apparatus with a high-value food reward (e.g., a piece of fruit or a preferred food pellet) placed in an easily accessible location on the tray, but not inside the box.
-
Once the primate reliably takes the reward from the tray, begin placing the reward just inside the open end of the transparent box.
2. Training on the Object Retrieval Task:
-
Easy Trials: The open side of the box faces the primate. The reward is placed inside the box. The primate must simply reach into the open side to retrieve the reward.
-
Criterion for Mastery: The primate must successfully retrieve the reward on at least 90% of trials for three consecutive days.
3. Introduction of "Difficult" (Detour) Trials:
-
Once the primate has mastered the easy trials, introduce "difficult" or "detour" trials. In these trials, the open side of the box is oriented away from the primate (e.g., to the left, right, or back).
-
The primate must inhibit the prepotent response of reaching directly towards the visible reward (which would result in hitting the transparent wall) and instead make a detour reach into the open side of the box.
-
The presentation of easy and difficult trials should be randomized to prevent the primate from developing a simple positional habit. A 50/50 split is recommended.
4. Drug Administration and Testing:
-
Dosing: this compound is administered orally (p.o.). Doses used in previous studies with cynomolgus macaques include 1, 3, 10, and 30 mg/kg.[4] A vehicle control (e.g., the formulation used to dissolve/suspend this compound) should also be administered.
-
Administration Time: this compound should be administered a set time before testing begins (e.g., 60-90 minutes) to allow for absorption and peak plasma concentration.
-
Experimental Design: A within-subjects, Latin square design is recommended, where each primate receives each dose of this compound and the vehicle in a counterbalanced order. A washout period of at least one week should be implemented between different drug administrations.
-
Testing Session: Each session should consist of a set number of trials (e.g., 20-30 trials), with a mix of easy and difficult trials.
5. Data Collection and Analysis:
-
Primary Metric: Percentage of correct first reaches on difficult trials. A correct first reach is defined as the primate's hand entering the open side of the box without first touching any of the closed transparent sides.
-
Secondary Metrics:
-
Latency to retrieve the reward.
-
Number of error reaches (touching the transparent wall) per trial.
-
Success rate on easy trials (to monitor for any motor or motivational deficits).
-
-
Statistical Analysis: Data should be analyzed using a repeated-measures analysis of variance (ANOVA) with drug dose as the within-subjects factor. Post-hoc tests (e.g., Dunnett's test) can be used to compare each this compound dose to the vehicle control.[4]
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Long-term a5 GABA A receptor negative allosteric modulator treatment reduces NMDAR-mediated neuronal excitation and maintains basal neuronal inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound, a highly selective GABAA-α5 negative allosteric modulator: preclinical pharmacology and demonstration of functional target engagement in man - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Electrophysiological Studies of Basmisanil on Hippocampal Slices
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the electrophysiological effects of Basmisanil, a selective negative allosteric modulator (NAM) of GABAA receptors containing the α5 subunit, on hippocampal neurons. The provided protocols and data are intended to guide researchers in designing and conducting experiments to investigate the impact of this compound on neuronal excitability and synaptic function.
Introduction
This compound is a potent and highly selective negative allosteric modulator of GABAA receptors incorporating the α5 subunit.[1][2] These receptors are predominantly expressed in the hippocampus and are known to mediate tonic inhibition, a persistent form of inhibitory signaling that regulates neuronal excitability and synaptic plasticity.[3][4] As a NAM, this compound reduces the function of α5-containing GABAA receptors, thereby decreasing tonic inhibition. This mechanism of action has generated significant interest in this compound as a potential therapeutic agent for cognitive disorders and depression.[1][3]
These notes detail the electrophysiological properties of this compound and provide standardized protocols for its application in ex vivo hippocampal slice preparations.
Quantitative Data Summary
The following tables summarize the key quantitative data from electrophysiological studies of this compound. The data presented here is primarily derived from whole-cell patch-clamp recordings in cultured mouse hippocampal neurons, as detailed studies in acute hippocampal slices are not extensively available in the public domain.
| Parameter | Value | Cell Type | Source |
| IC50 for Tonic Current Inhibition | 127 nM | Cultured Mouse Hippocampal Neurons | [5] |
| Maximal Efficacy (Tonic Current Inhibition) | 35.5% - 51.3% | Cultured Mouse Hippocampal Neurons | [5][6] |
| Effect on mIPSCs | No significant effect | Cultured Mouse Hippocampal Neurons | [5][6] |
| Effect on Saturating GABA-evoked Currents | No significant effect | Cultured Mouse Hippocampal Neurons | [5][6] |
Table 1: Electrophysiological Effects of this compound on Hippocampal Neurons.
| Receptor Subtype | Binding Affinity (Ki) | Source |
| Human GABAA α5β3γ2 | 5 nM | [1][2] |
| Human GABAA α1β3γ2 | >450 nM | [1] |
| Human GABAA α2β3γ2 | >450 nM | [1] |
| Human GABAA α3β3γ2 | >450 nM | [1] |
Table 2: Binding Affinity of this compound for Human Recombinant GABAA Receptor Subtypes.
Experimental Protocols
The following protocols provide a detailed methodology for performing electrophysiological recordings on acute hippocampal slices to study the effects of this compound. These are generalized protocols adapted from standard procedures and should be optimized for specific experimental conditions.
Acute Hippocampal Slice Preparation
This protocol describes the preparation of acute hippocampal slices from rodents.
Materials:
-
Rodent (e.g., mouse or rat)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Dissection tools (scissors, forceps, scalpel)
-
Vibrating microtome (vibratome)
-
Ice-cold cutting solution (see recipe below)
-
Artificial cerebrospinal fluid (aCSF) (see recipe below)
-
Carbogen gas (95% O2 / 5% CO2)
-
Incubation chamber
Solutions:
-
Cutting Solution (Sucrose-based): 87 mM NaCl, 2.5 mM KCl, 7 mM MgCl2, 0.5 mM CaCl2, 26.2 mM NaHCO3, 1.25 mM NaH2PO4, 25 mM glucose, and 75 mM sucrose. Continuously bubbled with carbogen.
-
Artificial Cerebrospinal Fluid (aCSF): 119 mM NaCl, 2.5 mM KCl, 1.3 mM MgSO4, 2.5 mM CaCl2, 26.2 mM NaHCO3, 1 mM NaH2PO4, and 11 mM glucose. Continuously bubbled with carbogen.
Procedure:
-
Anesthetize the animal according to approved institutional protocols.
-
Perfuse the animal transcardially with ice-cold, carbogenated cutting solution.
-
Rapidly decapitate the animal and dissect the brain, placing it immediately in ice-cold, carbogenated cutting solution.
-
Isolate the hippocampus.
-
Mount the hippocampus onto the vibratome stage and submerge in ice-cold, carbogenated cutting solution.
-
Cut 300-400 µm thick transverse or coronal slices.
-
Transfer the slices to an incubation chamber containing carbogenated aCSF at 32-34°C for at least 30 minutes.
-
Allow the slices to equilibrate at room temperature for at least 1 hour before recording.
Whole-Cell Patch-Clamp Recording
This protocol details the procedure for whole-cell patch-clamp recordings from CA1 pyramidal neurons to measure tonic and synaptic currents.
Materials:
-
Prepared hippocampal slices
-
Recording chamber on an upright microscope with DIC optics
-
Patch-clamp amplifier and data acquisition system
-
Micromanipulators
-
Borosilicate glass capillaries for patch pipettes
-
Pipette puller
-
Intracellular solution (see recipe below)
-
This compound stock solution (in DMSO) and working solutions (in aCSF)
-
GABA, bicuculline, and other pharmacological agents as needed
Solutions:
-
Intracellular Solution (for tonic current): 140 mM CsCl, 2 mM MgCl2, 10 mM HEPES, 0.1 mM EGTA, 2 mM Mg-ATP, and 0.3 mM Na-GTP. pH adjusted to 7.25 with CsOH.
-
Intracellular Solution (for mIPSCs): 140 mM KCl, 2 mM MgCl2, 10 mM HEPES, 0.1 mM EGTA, 2 mM Mg-ATP, and 0.3 mM Na-GTP. pH adjusted to 7.25 with KOH.
Procedure:
-
Transfer a hippocampal slice to the recording chamber and continuously perfuse with carbogenated aCSF at a rate of 2-3 mL/min at 32-34°C.
-
Visualize CA1 pyramidal neurons using DIC optics.
-
Pull patch pipettes with a resistance of 3-5 MΩ when filled with intracellular solution.
-
Approach a neuron with the patch pipette while applying positive pressure.
-
Form a giga-ohm seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Rupture the membrane to achieve the whole-cell configuration.
-
Tonic Current Measurement:
-
Voltage-clamp the neuron at -70 mV.
-
Establish a stable baseline current.
-
Apply a low concentration of GABA (e.g., 200-500 nM) to the bath to evoke a tonic current.
-
Once a stable tonic current is established, apply this compound at the desired concentrations.
-
Measure the change in holding current to quantify the inhibition of the tonic current.
-
At the end of the experiment, apply a saturating concentration of the GABAA receptor antagonist bicuculline (e.g., 20 µM) to determine the total tonic current.
-
-
Miniature Inhibitory Postsynaptic Current (mIPSC) Measurement:
-
Voltage-clamp the neuron at -70 mV.
-
Add tetrodotoxin (TTX, 1 µM) to the aCSF to block action potentials.
-
Record spontaneous mIPSCs for a baseline period.
-
Apply this compound and continue recording.
-
Analyze the frequency, amplitude, and kinetics of mIPSCs before and after drug application.
-
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound as a negative allosteric modulator of α5-containing GABAA receptors.
Experimental Workflow for Electrophysiology
Caption: Standard workflow for electrophysiological recording of this compound effects on hippocampal slices.
Logical Relationship of this compound's Effects
Caption: Hypothesized cascade of events following this compound's modulation of GABAA-α5 receptors.
References
- 1. This compound, a highly selective GABAA-α5 negative allosteric modulator: preclinical pharmacology and demonstration of functional target engagement in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a highly selective GABAA-α5 negative allosteric modulator: preclinical pharmacology and demonstration of functional target engagement in man - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, an α5-GABAAR negative allosteric modulator, produces rapid and sustained antidepressant-like responses in male mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tonic inhibition in mouse hippocampal CA1 pyramidal neurons is mediated by α5 subunit-containing γ-aminobutyric acid type A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of a tonic inhibitory conductance in mouse hippocampal neurones by negative allosteric modulators of α5 subunit-containing γ-aminobutyric acid type A receptors: implications for treating cognitive deficits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
Application Note: Quantifying Basmisanil Target Engagement at GABAA-α5 Receptors Using [11C]-Ro 15-4513 PET Imaging
Introduction
Basmisanil (RG-1662) is a potent and highly selective negative allosteric modulator (NAM) of the γ-aminobutyric acid type A (GABAA) receptor subtype containing the α5 subunit.[1][2][3] These GABAA-α5 receptors are densely expressed in key brain regions associated with learning and memory, such as the hippocampus, and are a promising therapeutic target for cognitive disorders.[1][4][5] Positron Emission Tomography (PET) is a non-invasive imaging technique that allows for the quantitative assessment of drug-target engagement in the living human brain.[6][7] The radioligand [11C]-Ro 15-4513, a partial inverse agonist with a tenfold higher affinity for α5-containing GABAA receptors over α1 subtypes, serves as an effective tool for this purpose.[8][9] This document provides detailed protocols for utilizing [11C]-Ro 15-4513 PET to quantify the in-vivo target engagement of this compound, supporting clinical drug development.
Principle of the Method
The methodology is based on a competitive binding paradigm. This compound and the PET radiotracer, [11C]-Ro 15-4513, compete for the same benzodiazepine binding site on the GABAA-α5 receptor. In a baseline state, [11C]-Ro 15-4513 binds to available receptors, generating a quantifiable PET signal. Following the administration of this compound, the drug occupies a fraction of these receptors. A subsequent PET scan with [11C]-Ro 15-4513 will show a dose-dependent reduction in the radiotracer's binding signal.[10] This reduction is directly proportional to the receptor occupancy (RO) by this compound, providing a quantitative measure of target engagement in specific brain regions.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a highly selective GABAA-α5 negative allosteric modulator: preclinical pharmacology and demonstration of functional target engagement in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. This compound, an α5-GABAAR negative allosteric modulator, produces rapid and sustained antidepressant-like responses in male mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PET Imaging in Preclinical Anti-Aβ Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. criver.com [criver.com]
- 8. Using [11C]Ro15 4513 PET to characterise GABA-benzodiazepine receptors in opiate addiction: Similarities and differences with alcoholism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Imaging the GABA-benzodiazepine receptor subtype containing the alpha5-subunit in vivo with [11C]Ro15 4513 positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound, a highly selective GABAA-α5 negative allosteric modulator: preclinical pharmacology and demonstration of functional target engagement in man - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Cognitive Deficits in a Down Syndrome Mouse Model with Basmisanil
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Basmisanil, a selective GABAA-α5 negative allosteric modulator (NAM), for investigating cognitive deficits in the Ts65Dn mouse model of Down syndrome. While preclinical studies have indicated the potential of this compound to ameliorate cognitive and behavioral deficits in this model, it is important to note that a subsequent Phase II clinical trial in humans did not meet its primary efficacy endpoints.[1] Nevertheless, the preclinical findings provide a valuable framework for research into the role of GABAergic pathways in Down syndrome-related cognitive impairment.
Mechanism of Action
Down syndrome is characterized by an imbalance between excitatory and inhibitory neurotransmission in the brain, with a hypothesized excess of GABAergic inhibition contributing to cognitive deficits.[1] this compound is a highly selective negative allosteric modulator of the α5 subunit-containing GABAA receptors (GABAA-α5Rs).[2][3][4] These receptors are predominantly expressed in the hippocampus and cerebral cortex, brain regions crucial for learning and memory. By binding to a site distinct from the GABA binding site, this compound reduces the function of GABAA-α5Rs, thereby decreasing inhibitory signaling and helping to restore the excitatory/inhibitory balance. This modulation is thought to enhance synaptic plasticity and, consequently, improve cognitive function.[1]
Data Presentation
Table 1: Morris Water Maze Performance in Ts65Dn Mice Treated with a GABAA-α5 NAM (RO4938581)
| Group | Treatment | Escape Latency (seconds) - Day 12 | Time in Target Quadrant (%) - Probe Trial |
| Wild-type (2N) | Vehicle | 20.5 ± 2.1 | 35.2 ± 2.5 |
| Ts65Dn | Vehicle | 38.7 ± 3.5 | 23.1 ± 1.8 |
| Ts65Dn | RO4938581 (20 mg/kg) | 22.3 ± 2.8# | 32.9 ± 2.2# |
*Data are presented as mean ± SEM. p < 0.05 compared to Wild-type Vehicle. #p < 0.05 compared to Ts65Dn Vehicle. Data are illustrative and based on findings for RO4938581.
Table 2: Long-Term Potentiation (LTP) in Hippocampal Slices from Ts65Dn Mice Treated with a GABAA-α5 NAM (RO4938581)
| Group | Treatment | fEPSP Slope (% of baseline) 60 min post-tetanus |
| Wild-type (2N) | Vehicle | 165.3 ± 8.2 |
| Ts65Dn | Vehicle | 121.5 ± 6.5* |
| Ts65Dn | RO4938581 (in vitro) | 158.7 ± 7.9# |
*Data are presented as mean ± SEM. p < 0.05 compared to Wild-type Vehicle. #p < 0.05 compared to Ts65Dn Vehicle. Data are illustrative and based on findings for RO4938581.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the efficacy of this compound in the Ts65Dn mouse model, based on established protocols.
Animal Model and Drug Administration
-
Animal Model: Male Ts65Dn mice and their wild-type (2N) littermates are used. These mice are a well-established model for Down syndrome, exhibiting cognitive deficits relevant to the human condition.[1]
-
Drug Formulation: this compound is prepared in a suitable vehicle (e.g., 0.5% methylcellulose in water).
-
Administration: The drug is administered orally (p.o.) via gavage. Based on preclinical studies with similar compounds, a chronic treatment regimen is recommended. A typical dose to achieve significant GABAA-α5 receptor occupancy (40-65%) would be in the range of 10-30 mg/kg, administered once daily for a period of 4-6 weeks.[5]
Morris Water Maze (MWM) Protocol
The MWM is a widely used behavioral test to assess spatial learning and memory.[6][7][8][9][10]
-
Apparatus: A circular pool (approximately 120 cm in diameter) filled with opaque water (e.g., using non-toxic white paint) maintained at 22-24°C. A hidden platform (10 cm in diameter) is submerged 1 cm below the water surface. The pool is located in a room with various distal visual cues.
-
Acquisition Phase:
-
Mice are trained for 5-7 consecutive days with 4 trials per day.
-
For each trial, the mouse is gently placed into the water at one of four randomized starting positions (North, South, East, West).
-
The mouse is allowed to swim and find the hidden platform for a maximum of 60 seconds.
-
If the mouse fails to find the platform within 60 seconds, it is gently guided to it.
-
The mouse is allowed to remain on the platform for 15-30 seconds before being removed, dried, and returned to its home cage.
-
The inter-trial interval is typically 15-20 minutes.
-
Data collected includes escape latency (time to find the platform) and path length.
-
-
Probe Trial:
-
24 hours after the last acquisition trial, the platform is removed from the pool.
-
Each mouse is allowed to swim freely for 60 seconds.
-
The time spent in the target quadrant (where the platform was previously located) is recorded as a measure of spatial memory retention.
-
Novel Object Recognition (NOR) Test Protocol
The NOR test assesses recognition memory, a form of declarative memory that is often impaired in Down syndrome models.[11][12][13]
-
Apparatus: An open-field arena (e.g., 40 x 40 x 40 cm).
-
Habituation Phase:
-
Mice are individually placed in the empty arena and allowed to explore freely for 5-10 minutes for 2-3 consecutive days to acclimate to the environment.
-
-
Familiarization/Training Phase:
-
Two identical objects are placed in the arena.
-
Each mouse is placed in the arena and allowed to explore the objects for 5-10 minutes.
-
The total time spent exploring each object is recorded. Exploration is defined as sniffing or touching the object with the nose.
-
-
Test Phase:
-
After a retention interval (e.g., 1 hour or 24 hours), one of the familiar objects is replaced with a novel object.
-
The mouse is returned to the arena and allowed to explore for 5 minutes.
-
The time spent exploring the familiar and the novel object is recorded.
-
A Discrimination Index (DI) is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.
-
Electrophysiology (Hippocampal Long-Term Potentiation)
LTP is a cellular mechanism underlying learning and memory and is known to be impaired in Ts65Dn mice.[14][15][16][17][18]
-
Slice Preparation:
-
Mice are anesthetized and decapitated.
-
The brain is rapidly removed and placed in ice-cold artificial cerebrospinal fluid (aCSF).
-
Transverse hippocampal slices (300-400 µm thick) are prepared using a vibratome.
-
Slices are allowed to recover in oxygenated aCSF for at least 1 hour.
-
-
Recording:
-
Slices are transferred to a recording chamber continuously perfused with oxygenated aCSF.
-
Field excitatory postsynaptic potentials (fEPSPs) are recorded from the stratum radiatum of the CA1 region in response to stimulation of the Schaffer collaterals.
-
-
LTP Induction:
-
After establishing a stable baseline of synaptic transmission, LTP is induced using a high-frequency stimulation (HFS) protocol (e.g., one or more trains of 100 Hz for 1 second).
-
-
Data Analysis:
-
The slope of the fEPSP is measured and expressed as a percentage of the pre-HFS baseline.
-
The magnitude of LTP is compared between slices from different treatment groups.
-
Visualization of Signaling Pathways and Workflows
References
- 1. A randomized, double-blind, placebo-controlled phase II trial to explore the effects of a GABAA-α5 NAM (this compound) on intellectual disability associated with Down syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a highly selective GABAA-α5 negative allosteric modulator: preclinical pharmacology and demonstration of functional target engagement in man - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a highly selective GABAA-α5 negative allosteric modulator: preclinical pharmacology and demonstration of functional target engagement in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound, an α5-GABAAR negative allosteric modulator, produces rapid and sustained antidepressant-like responses in male mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mmpc.org [mmpc.org]
- 8. Optimizing Morris Water Maze Experiments: Tips and Tricks for Researchers [sandiegoinstruments.com]
- 9. Experimental parameters affecting the Morris water maze performance of a mouse model of Down syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. UC Davis - Morris Water Maze [protocols.io]
- 11. mmpc.org [mmpc.org]
- 12. Social Factors Influence Behavior in the Novel Object Recognition Task in a Mouse Model of Down Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmacological Modulation of Three Modalities of CA1 Hippocampal Long-Term Potentiation in the Ts65Dn Mouse Model of Down Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Hippocampal long-term potentiation suppressed by increased inhibition in the Ts65Dn mouse, a genetic model of Down syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | Glutamatergic synaptic deficits in the prefrontal cortex of the Ts65Dn mouse model for Down syndrome [frontiersin.org]
- 17. researchgate.net [researchgate.net]
- 18. Altered signaling pathways underlying abnormal hippocampal synaptic plasticity in the Ts65Dn mouse model of Down syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Basmisanil in Schizophrenia Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Basmisanil (also known as RG-1662 and RO5186582) is an investigational drug that acts as a highly selective negative allosteric modulator (NAM) of the α5 subunit-containing GABA-A (GABA-A α5) receptors.[1][2][3] These receptors are predominantly located in the hippocampus and cortex, regions critical for cognitive functions.[4] By selectively reducing the inhibitory tone mediated by GABA-A α5 receptors, this compound was developed to enhance cognitive processes.[5] It was investigated in Phase II clinical trials for the treatment of cognitive impairment associated with schizophrenia (CIAS) and other conditions like Down syndrome.[3][6][7] Although the clinical trial for schizophrenia was completed, it did not demonstrate the expected efficacy.[7][8] Nevertheless, the preclinical data provides valuable insights into the role of GABA-A α5 receptors in cognition and offers a framework for future research.
These application notes provide a summary of the preclinical pharmacology of this compound, detailed protocols from key animal model studies, and the hypothesized mechanism of action.
Mechanism of Action
This compound is a negative allosteric modulator, meaning it binds to a site on the GABA-A receptor distinct from the GABA binding site.[3] This binding reduces the receptor's response to GABA, thereby decreasing the flow of chloride ions into the neuron. This leads to a reduction in tonic inhibition, which is a persistent, low-level inhibition that helps regulate overall neuronal excitability. The hypothesized outcome is an enhancement of synaptic plasticity and cognitive function.[4] this compound demonstrates high affinity and more than 90-fold selectivity for the α5 subunit over α1, α2, and α3 subunits, which is critical for minimizing side effects like anxiety or convulsions that can be associated with less selective GABA-A receptor modulators.[1][3][6]
Caption: Mechanism of this compound as a GABA-A α5 NAM.
Data Presentation
Table 1: this compound Binding Affinity and Selectivity
| Receptor Subtype | Binding Affinity (Ki, nM) | Selectivity vs. α5 |
| GABA-A α5β3γ2 | 5 ± 1 | - |
| GABA-A α1β3γ2 | 1031 ± 54 | >90-fold |
| GABA-A α2β3γ2 | 458 ± 27 | >90-fold |
| GABA-A α3β3γ2 | 510 ± 21 | >90-fold |
| Data sourced from preclinical pharmacology studies.[3][6] |
Table 2: Summary of Preclinical Efficacy in Animal Models
| Animal Model | Species | Task | This compound Dose/Occupancy | Key Outcome |
| Diazepam-Induced Amnesia | Rat | Morris Water Maze | 10 mg/kg p.o. (45-65% occupancy) | Significantly attenuated diazepam-induced spatial learning impairment.[3][8] |
| Executive Function | Cynomolgus Macaque | Object Retrieval Task | 3 & 10 mg/kg p.o. (30-50% occupancy) | Improved performance (inverted U-shaped dose-response).[3] |
| Antidepressant-like Effects | Mouse | Forced Swim Test | 10 & 30 mg/kg i.p. (40-65% occupancy) | Decreased immobility time.[4][9] |
| Antidepressant-like Effects | Mouse | Sucrose Splash Test | 10 & 30 mg/kg i.p. | Increased grooming time.[4][9] |
Experimental Protocols
Protocol 1: Reversal of Diazepam-Induced Spatial Learning Impairment in Rats (Morris Water Maze)
This protocol assesses the ability of this compound to reverse pharmacologically-induced cognitive deficits, a common approach in screening pro-cognitive compounds.
-
Animal Model: Male Lister Hooded or Sprague-Dawley rats.[6]
-
Apparatus: A circular water tank (approx. 1.8-2.0 m diameter) filled with water made opaque with a non-toxic substance. A hidden escape platform is submerged just below the water surface. Visual cues are placed around the tank.
-
Procedure:
-
Habituation/Pre-training: Animals are trained for several days to find the hidden platform. Each trial starts with the rat being placed in the water at a different start position and ends when it finds the platform or after a set time (e.g., 60-90 seconds).
-
Drug Administration:
-
Testing: A probe trial is conducted where the platform is removed. The animal is allowed to swim for a set duration (e.g., 60 seconds).
-
-
Key Measurements:
-
Escape Latency: Time taken to find the hidden platform during training trials.
-
Time in Target Quadrant: During the probe trial, the percentage of time spent in the quadrant where the platform was previously located.
-
Platform Crossings: Number of times the animal crosses the former platform location.
-
-
Expected Outcome: Diazepam treatment is expected to impair performance (increase escape latency, reduce time in the target quadrant). Effective doses of this compound are expected to reverse these deficits, bringing performance closer to that of control animals.[3][6]
Protocol 2: Assessment of Executive Function in Non-Human Primates (Object Retrieval Task)
This protocol evaluates the effect of this compound on higher-order cognitive functions in a species with greater translational relevance to humans.
-
Animal Model: Adult cynomolgus macaques.[3]
-
Apparatus: A testing chamber where the primate can see and reach for an object (e.g., a food reward) placed in a transparent box that requires a non-intuitive action to open (e.g., pushing the reward away to retrieve it through a side opening).
-
Procedure:
-
Training: Animals are trained to successfully retrieve the reward from the apparatus until they reach a stable performance baseline.
-
Drug Administration: Vehicle or this compound (e.g., 1, 3, 10, 30 mg/kg) is administered orally (p.o.) prior to the testing session.
-
Testing: The animal is presented with a series of trials to retrieve the reward within a limited time.
-
-
Key Measurements:
-
Percent Correct: The percentage of successful retrievals within the allotted time.
-
Latency to Success: The time taken to successfully retrieve the reward.
-
-
Expected Outcome: this compound is expected to improve performance (increase percent correct) at optimal doses. An inverted U-shaped dose-response curve was observed, where lower-to-mid range doses (3 and 10 mg/kg) improved performance, while higher doses did not.[3]
Visualizations
Caption: A typical preclinical experimental workflow.
Caption: Hypothesized downstream effects of this compound.
Considerations for Researchers
-
Animal Model Selection: While this compound showed promise in pharmacological models of cognitive impairment, its efficacy was not demonstrated in schizophrenia patients.[8] Future preclinical studies could employ neurodevelopmental (e.g., MAM model) or genetic animal models of schizophrenia, which may better recapitulate the underlying pathology of the disorder.[10]
-
Behavioral Endpoints: The primary focus of preclinical studies was on learning and memory.[3] Given the multifaceted nature of cognitive impairment in schizophrenia, future research could assess other domains, such as attention, social cognition, and processing speed, using relevant behavioral tasks (e.g., prepulse inhibition, social interaction test).[11][12]
-
Electrophysiology: Deficits in gamma oscillations are a key pathophysiological feature of schizophrenia, linked to GABAergic dysfunction.[13][14] Investigating the effects of this compound on task-evoked gamma oscillations in animal models could provide a valuable translational biomarker for target engagement and functional efficacy.
-
Dose-Response: The inverted U-shaped dose-response curve observed in non-human primates highlights the importance of careful dose selection.[3] High receptor occupancy may not be beneficial and could potentially engage off-target mechanisms or disrupt network function.[4] Future studies should include a wide dose range to fully characterize the efficacy and safety profile.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound, a highly selective GABAA-α5 negative allosteric modulator: preclinical pharmacology and demonstration of functional target engagement in man - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, an α5-GABAAR negative allosteric modulator, produces rapid and sustained antidepressant-like responses in male mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound, a highly selective GABAA-α5 negative allosteric modulator: preclinical pharmacology and demonstration of functional target engagement in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound, an α5-GABAAR negative allosteric modulator, produces rapid and sustained antidepressant-like responses in male mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Animal models of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Behavioral Tasks Evaluating Schizophrenia-like Symptoms in Animal Models: A Recent Update - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Treatments for Social Interaction Impairment in Animal Models of Schizophrenia: A Critical Review and Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Baseline gamma power during auditory steady-state stimulation in schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | The functional consequences of cortical circuit abnormalities on gamma oscillations in schizophrenia: insights from computational modeling [frontiersin.org]
Troubleshooting & Optimization
Basmisanil In Vivo Formulation & Solubility Technical Support Center
Welcome to the Basmisanil Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility and formulation of this compound for in vivo studies. Here you will find troubleshooting guides and frequently asked questions to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the known solvents for dissolving this compound?
This compound is a lipophilic compound with poor aqueous solubility.[1] It is classified as a Biopharmaceutics Classification System (BCS) class 2 compound, indicating low solubility and high permeability.[2][3][4] Its solubility is pH-dependent.[1]
Initial solubilization is typically achieved in organic solvents. For subsequent dilution in aqueous media for in vivo administration, the use of co-solvents and surfactants is necessary to prevent precipitation.
| Solvent/Vehicle | Solubility | Source(s) |
| Dimethyl sulfoxide (DMSO) | ~30-32 mg/mL | [5] |
| Dimethylformamide (DMF) | ~30 mg/mL | [5] |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 2 mg/mL | [6] |
| Fed-State Simulated Intestinal Fluid (FeSSIF) | 0.032 mg/mL | [3] |
| Fasted-State Simulated Intestinal Fluid (FaSSIF) | 0.01 mg/mL | [3] |
This table summarizes known solubility data for this compound. Further solubility screening in a broader range of pharmaceutically acceptable solvents may be required for specific experimental needs.
Q2: I'm observing precipitation when I dilute my this compound DMSO stock solution in an aqueous buffer. How can I prevent this?
This is a common issue with poorly soluble compounds. Direct dilution of a concentrated DMSO stock into an aqueous buffer can cause the compound to crash out of solution. Here are some strategies to mitigate this:
-
Stepwise Dilution: Instead of a single large dilution, add the aqueous buffer to the DMSO stock solution gradually while vortexing. This allows for a more controlled transition in solvent polarity.
-
Use of Co-solvents and Surfactants: Incorporating co-solvents like polyethylene glycol (PEG) or surfactants like Tween 80 or Cremophor EL in the final formulation can help maintain the solubility of this compound in an aqueous environment. These excipients can form micelles or create a more favorable microenvironment for the hydrophobic drug molecule.[7][8]
-
Formulation as a Suspension: If a true solution is not achievable at the desired concentration, creating a stable micro-suspension is a viable alternative for oral administration. This involves reducing the particle size of this compound (micronization) and using suspending agents.[9]
Below is a workflow to guide your formulation troubleshooting:
Q3: What are some established in vivo formulations for this compound?
Here are detailed protocols for oral and intraperitoneal administration of this compound that have been used in preclinical studies.
Oral Gavage Formulation (Micro-suspension)
This formulation has been successfully used in rats and non-human primates.[10]
-
Vehicle Composition:
-
1.25% Hydroxypropyl methylcellulose (HPMC)
-
0.1% Dioctyl sodium sulfosuccinate (DOSS)
-
In sterile water
-
-
Preparation Protocol:
-
Prepare the vehicle by first dissolving the DOSS in water, followed by the HPMC.
-
Micronize the this compound powder to a small particle size.
-
Suspend the micronized this compound in the HPMC/DOSS vehicle to the desired concentration.
-
Ensure the suspension is homogenous before each administration.
-
-
Administration Volume:
-
Rats: 5 mL/kg
-
Non-human primates: 2.5 mL/kg
-
Intraperitoneal Injection Formulation
This formulation has been used in mice.[11]
-
Vehicle Composition:
-
2% (v/v) Tween 80 in sterile saline (0.9% NaCl)
-
-
Preparation Protocol:
-
Dissolve the required amount of this compound in the 2% Tween 80/saline vehicle.
-
Gentle warming and vortexing may be required to aid dissolution.
-
Ensure the solution is clear before administration.
-
-
Reported Doses in Mice: 3, 10, and 30 mg/kg[11]
Q4: Is there a recommended formulation for intravenous (IV) administration?
-
Vehicle Composition:
-
10% DMSO
-
40% PEG300
-
5% Tween 80
-
45% Saline
-
-
Preparation Protocol:
-
Dissolve this compound in DMSO first.
-
Sequentially add PEG300, Tween 80, and finally saline, ensuring the solution is clear after each addition.
-
The final concentration should be carefully determined to avoid precipitation upon administration. A final concentration of 2 mg/mL has been reported for a similar formulation.[6]
-
It is recommended to prepare this formulation fresh and use it immediately.
-
-
Important Considerations for IV Administration:
-
The final DMSO concentration should be kept as low as possible to minimize toxicity.
-
The solution should be sterile-filtered before injection.
-
Administer the formulation slowly to observe for any immediate adverse reactions.
-
This compound's Mechanism of Action: Signaling Pathway
This compound is a highly selective negative allosteric modulator (NAM) of GABAA receptors that contain the α5 subunit (α5-GABAARs).[6][12] These receptors are predominantly expressed in the hippocampus and cortex and are involved in regulating cognitive processes.[13][14]
As a NAM, this compound does not block the GABA binding site directly but binds to an allosteric site (the benzodiazepine binding site) on the receptor complex. This binding reduces the ability of GABA to open the chloride channel, thereby decreasing the inhibitory GABAergic tone in neurons where α5-GABAARs are expressed. This disinhibition is thought to underlie the pro-cognitive effects of this compound. The modulation of α5-GABAARs can influence synaptic plasticity, a key cellular mechanism for learning and memory.[13][15] Specifically, reducing the tonic inhibition mediated by extrasynaptic α5-GABAARs can lower the threshold for inducing long-term potentiation (LTP).[13]
Experimental Workflow for In Vivo Studies
A typical experimental workflow for an in vivo study with this compound, from formulation to data analysis, is outlined below.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Physiologically Based Biopharmaceutics Modeling of Food Effect for this compound: A Retrospective Case Study of the Utility for Formulation Bridging - ProQuest [proquest.com]
- 4. Characterising Drug Release from Immediate-Release Formulations of a Poorly Soluble Compound, this compound, Through Absorption Modelling and Dissolution Testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 9. future4200.com [future4200.com]
- 10. researchgate.net [researchgate.net]
- 11. This compound, an α5-GABAAR negative allosteric modulator, produces rapid and sustained antidepressant-like responses in male mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound, a highly selective GABAA-α5 negative allosteric modulator: preclinical pharmacology and demonstration of functional target engagement in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. α5GABAA Receptor Activity Sets the Threshold for Long-Term Potentiation and Constrains Hippocampus-Dependent Memory - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Neurobiology and Therapeutic Potential of α5-GABA Type A Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. GABAA Receptor α5 Subunits Contribute to GABAA,slow Synaptic Inhibition in Mouse Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting U-shaped Dose-Response Curves with Basmisanil
Welcome to the technical support center for researchers utilizing Basmisanil. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist you in interpreting complex dose-response data, particularly the observation of U-shaped or biphasic curves in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective negative allosteric modulator (NAM) of the GABAA α5 receptor.[1][2][3] It binds to the benzodiazepine site on the GABAA receptor complex and reduces the ability of GABA to open the chloride channel, thereby decreasing inhibitory neurotransmission in neurons expressing the α5 subunit.[4] These α5-containing GABAA receptors are predominantly expressed in the hippocampus and cortex, regions critical for cognitive processes.[1][5]
Q2: I've observed a U-shaped dose-response curve in my experiment with this compound. Is this an expected outcome?
A U-shaped (or inverted U-shaped) dose-response curve, where a lower dose elicits a stronger effect than a higher dose, is a known phenomenon in pharmacology, often referred to as hormesis.[6][7][8] Specifically with this compound, U-shaped dose-response curves have been documented in some preclinical behavioral studies in mice.[1] In these studies, an intermediate dose of this compound was found to be effective, while a higher dose resulted in a diminished or absent effect.[1] Therefore, while not always observed, a U-shaped curve can be a valid experimental finding with this compound.
Q3: What are the potential mechanisms that could explain a U-shaped dose-response curve with this compound?
Several hypotheses can explain the observation of a U-shaped dose-response curve with this compound:
-
Receptor Subtype Specificity and Distribution: While this compound is highly selective for the α5 subunit, at higher concentrations, it might begin to interact with other GABAA receptor subtypes that have a lower affinity for the compound.[1] These other subtypes may be located on different neuronal populations (e.g., interneurons versus pyramidal cells) and could mediate opposing physiological effects, leading to a reduction in the overall response at higher doses.[1]
-
Off-Target Effects: Although preclinical data suggests high selectivity, very high concentrations of any compound have the potential for off-target effects.[1] These unforeseen interactions could trigger signaling pathways that counteract the primary effect of this compound on GABAA α5 receptors.
-
Engagement of Compensatory Mechanisms: The nervous system has intricate feedback loops to maintain homeostasis. A strong inhibition of GABAA α5 signaling by a high dose of this compound might trigger compensatory mechanisms that dampen the initial effect.
-
Hormesis: This is a broader biological principle where a substance can induce opposite effects at low versus high doses.[6][7][9] This biphasic response is thought to be an adaptive response of biological systems to a stressor.[9]
Q4: How does the concept of hormesis relate to my findings with this compound?
Hormesis is a dose-response relationship characterized by a low-dose stimulation and a high-dose inhibition (or a U-shaped curve).[6][7] In the context of your experiments with this compound, the initial increase in response at lower doses could represent the intended pharmacological effect of GABAA α5 negative allosteric modulation. The subsequent decrease in response at higher doses could be due to the engagement of counter-regulatory processes or off-target effects, consistent with a hormetic response.[1] The key feature of a hormetic response is that the stimulatory effect at low doses is typically modest.[9]
Troubleshooting Guide: U-Shaped Dose-Response Curves
If you are consistently observing a U-shaped dose-response curve with this compound, the following troubleshooting steps and experimental considerations may help you to understand and validate your findings.
Experimental Design and Controls
1. Expand Your Dose Range:
-
Problem: The U-shape may be part of a more complex dose-response relationship.
-
Solution: Test a wider range of concentrations, including several doses below and above the "dip" in your curve. This will help to fully characterize the dose-response relationship.
2. Re-evaluate Vehicle and Solute Effects:
-
Problem: The vehicle or high concentrations of the dissolved compound could have non-specific effects.
-
Solution: Run a vehicle-only control at the highest volume used. If possible, test a structurally similar but inactive compound to control for non-specific chemical effects.
3. Assess Cellular Health:
-
Problem: At higher concentrations, this compound could be causing cytotoxicity, leading to a decrease in response.
-
Solution: Perform a cell viability assay (e.g., MTT, LDH) in parallel with your primary experiment, using the same concentrations of this compound.
Target Engagement and Specificity
4. Confirm Target Engagement:
-
Problem: It's crucial to ensure that the observed effects are indeed mediated by the intended target.
-
Solution: If your system allows, use a positive control, such as another known GABAA α5 NAM, to see if it produces a similar dose-response curve. Additionally, in cellular assays, you could use siRNA to knock down the GABAA α5 subunit and see if the response to this compound is abolished.
5. Investigate Off-Target Effects:
-
Problem: The U-shaped curve might be due to interactions with other receptors.
-
Solution: Consider using antagonists for other potential GABAA receptor subtypes to see if the descending part of the curve is affected. However, this can be complex due to the variety of GABAA receptor subtypes.
Data Presentation
Table 1: Preclinical Pharmacological Profile of this compound
| Parameter | Value | Species | Receptor Subtype | Reference |
| Binding Affinity (Ki) | 5 nM | Human (recombinant) | GABAA-α5 | [2][10] |
| Selectivity vs. α1 | >90-fold | Human (recombinant) | GABAA-α1 | [2][10] |
| Selectivity vs. α2 | >90-fold | Human (recombinant) | GABAA-α2 | [2][10] |
| Selectivity vs. α3 | >90-fold | Human (recombinant) | GABAA-α3 | [2][10] |
| Functional Activity | Inhibition of GABA-induced currents | N/A | GABAA-α5 | [2][10] |
Table 2: Example of a U-Shaped Dose-Response in a Preclinical Behavioral Test
| Treatment Group | Dose (mg/kg, i.p.) | Behavioral Response (Normalized) | Statistical Significance vs. Vehicle | Reference |
| Vehicle | 0 | 100% | - | [1] |
| This compound | 3 | 110% | Not Significant | [1] |
| This compound | 10 | 150% | p < 0.05 | [1] |
| This compound | 30 | 120% | Not Significant | [1] |
| Ketamine (Positive Control) | 10 | 160% | p < 0.05 | [1] |
Note: The data in Table 2 is illustrative and based on the trends described in the cited literature. For precise values, please refer to the original publication.
Experimental Protocols
Protocol 1: General In Vitro Dose-Response Assay
-
Cell Culture: Plate cells expressing the GABAA α5 receptor at an appropriate density in a multi-well plate.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions to create a range of concentrations. Ensure the final solvent concentration is consistent across all wells and does not exceed a cytotoxic level (typically <0.1%).
-
Treatment: Remove the culture medium and add the medium containing the different concentrations of this compound or vehicle control.
-
Incubation: Incubate the cells for the desired period.
-
Assay: Perform the functional assay (e.g., measurement of intracellular chloride concentration, electrophysiology, or a downstream signaling readout).
-
Data Analysis: Plot the response as a function of the logarithm of the this compound concentration. Analyze the data using appropriate non-linear regression models that can accommodate a U-shaped curve.
Protocol 2: Mouse Behavioral Assay (e.g., Forced Swim Test)
-
Animals: Use male C57BL/6J mice, group-housed with a 12-hour light-dark cycle and ad libitum access to food and water.[1]
-
Drug Administration: Administer this compound (e.g., 3, 10, 30 mg/kg) or vehicle via intraperitoneal (i.p.) injection.[1] Include a positive control group (e.g., ketamine at 10 mg/kg, i.p.).[1]
-
Test Procedure: One hour after injection, place each mouse in a cylinder of water and record the duration of immobility for a set period (e.g., 6 minutes, with analysis of the last 4 minutes).
-
Data Analysis: Compare the immobility time between the different treatment groups using an appropriate statistical test (e.g., ANOVA followed by post-hoc tests).
Visualizations
References
- 1. This compound, an α5-GABAAR negative allosteric modulator, produces rapid and sustained antidepressant-like responses in male mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a highly selective GABAA-α5 negative allosteric modulator: preclinical pharmacology and demonstration of functional target engagement in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GABAA receptor negative allosteric modulator - Wikipedia [en.wikipedia.org]
- 4. Negative allosteric modulation of GABAARs at α5 subunit-containing benzodiazepine sites reverses stress-induced anhedonia and weakened synaptic function in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. opnme.com [opnme.com]
- 6. thescipub.com [thescipub.com]
- 7. scispace.com [scispace.com]
- 8. Hormesis - Wikipedia [en.wikipedia.org]
- 9. Hormesis and medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Potential off-target effects of Basmisanil in experimental models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Basmisanil in experimental models. The information is designed to address potential issues related to off-target effects and to provide clear guidance on experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a negative allosteric modulator (NAM) of the GABA-A (γ-aminobutyric acid type A) receptor, with high selectivity for the α5 subunit.[1][2][3] It binds to the benzodiazepine site on the α5 subunit-containing GABA-A receptors and reduces the receptor's response to GABA. This modulatory action is believed to underlie its potential therapeutic effects on cognition.
Q2: How selective is this compound for the GABAA-α5 subunit?
This compound exhibits a high degree of selectivity for the GABAA-α5 subunit over other α subunits (α1, α2, and α3).[1][2][4] Preclinical studies have demonstrated a binding affinity (Ki) of 0.005 µM (5 nM) for human GABAA-α5β3γ2 receptors.[1][3] In contrast, its affinity for α1, α2, and α3 subunit-containing receptors is significantly lower, with Ki values of 1.031 µM, 0.458 µM, and 0.51 µM, respectively.[3] This translates to a selectivity of over 90-fold for the α5 subunit compared to the other subtypes.[1][2][4]
Q3: What are the known off-target effects of this compound?
This compound has a generally favorable off-target profile. In a screening panel against 78 other receptors, transporters, and ion channels, it showed minimal activity at a concentration of 10 µM.[2][3] The most notable off-target interaction was with the sigma receptor, where it produced a 58% displacement of the radioligand [3H]-1,3 di-ortho-tolylguanidine ([3H]-DTG).[2] Researchers should be aware of this potential interaction when designing experiments and interpreting data, particularly at higher concentrations of this compound.
Q4: Does this compound exhibit proconvulsant or anxiogenic activity?
At therapeutic doses corresponding to 30-65% receptor occupancy, this compound has not been found to have proconvulsant or anxiogenic effects in preclinical rat models.[1][2][4] This is a key differentiator from less selective GABAA receptor modulators. However, it is crucial to adhere to recommended dose ranges, as off-target effects at other GABAA receptor subtypes could potentially emerge at supra-therapeutic concentrations.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected behavioral phenotypes (e.g., sedation, motor impairment) | Off-target effects at GABAA α1, α2, or α3 subunits due to excessively high dosage. | Verify the dose calculation and administration. Consider performing a dose-response study to identify the optimal therapeutic window. Review the literature for established effective dose ranges in your specific model. |
| Inconsistent results in cognitive assays | 1. Suboptimal GABAA-α5 receptor occupancy. 2. Interference from off-target effects (e.g., sigma receptor). | 1. Ensure that the chosen dose and route of administration achieve the desired receptor occupancy (typically 30-65% for cognitive enhancement).[1][4] 2. If sigma receptor interaction is a concern, consider using a selective sigma receptor antagonist as a control in a separate experimental group to delineate its contribution. |
| Lack of efficacy in reversing diazepam-induced cognitive impairment | 1. Inadequate dose of this compound. 2. Timing of drug administration is not optimal. | 1. Confirm that the this compound dose is sufficient to counteract the effects of diazepam. Doses of 3 and 10 mg/kg (p.o.) have been shown to be effective in rats.[2] 2. Administer this compound approximately 30 minutes before the behavioral test and diazepam.[5] |
| Variability in electrophysiological recordings | Fluctuation in GABA concentration used to elicit baseline currents. | Use a stable EC10 concentration of GABA to evoke currents before applying this compound. This ensures that the modulatory effect of this compound is measured consistently. For human GABAA-α5β3γ2 receptors expressed in Xenopus oocytes, an EC10 of 5 µM GABA has been used.[2] |
Data Presentation
Table 1: this compound Binding Affinity (Ki) at Human GABAA Receptor Subtypes
| GABAA Receptor Subtype | Ki (µM) | Selectivity vs. α5 | Reference |
| α5β3γ2 | 0.005 | - | [3] |
| α1β3γ2 | 1.031 | 206-fold | [3] |
| α2β3γ2 | 0.458 | 92-fold | [3] |
| α3β3γ2 | 0.51 | 102-fold | [3] |
Table 2: this compound Functional Activity (IC50) at Human GABAA Receptor Subtypes
| GABAA Receptor Subtype | IC50 (µM) | % Inhibition at 3µM | Reference |
| α5β3γ2 | 0.008 | Not reported | [2][3] |
| α1β2γ2 | > 3 | < 10% | [2] |
| α2β3γ2 | > 3 | < 10% | [2] |
| α3β3γ2 | > 3 | < 10% | [2] |
Table 3: Summary of this compound Off-Target Screening
| Target Panel | Concentration Tested | Notable Hits (>50% inhibition/displacement) | Reference |
| 78 Receptors, Transporters, and Ion Channels | 10 µM | Sigma Receptor (58% displacement) | [2] |
Experimental Protocols
Reversal of Diazepam-Induced Spatial Learning Impairment in the Morris Water Maze
Objective: To assess the ability of this compound to reverse cognitive deficits induced by diazepam.
Animal Model: Male Lister Hooded rats.[2][5]
Procedure:
-
Pre-training: Familiarize the rats with the Morris water maze to locate a hidden platform.
-
Drug Administration:
-
Testing: 30 minutes after diazepam administration, begin the spatial learning acquisition trials with a new platform position.[5]
-
Data Analysis: Measure latency, path length, and swim speed. A probe trial (without the platform) can be conducted to assess spatial memory, measuring the time spent in the target quadrant.
Electrophysiological Assessment of GABAA Receptor Modulation
Objective: To determine the functional selectivity and potency of this compound at different GABAA receptor subtypes.
System: Xenopus laevis oocytes expressing cloned human GABAA receptors (e.g., α1β2γ2, α2β3γ2, α3β3γ2, α5β3γ2).[2]
Procedure:
-
Receptor Expression: Inject cRNA for the desired GABAA receptor subunits into Xenopus oocytes and incubate for several days to allow for receptor expression.
-
Two-Electrode Voltage Clamp:
-
Perfuse the oocytes with a baseline solution.
-
Apply a concentration of GABA that elicits approximately 10% of the maximal response (EC10). For example:
-
α1β2γ2: 8 µM GABA
-
α2β3γ2: 6 µM GABA
-
α3β3γ2: 10 µM GABA
-
α5β3γ2: 5 µM GABA[2]
-
-
Once a stable baseline current is established, co-apply this compound at various concentrations with the EC10 concentration of GABA.
-
-
Data Analysis: Measure the inhibition of the GABA-induced current by this compound to determine the IC50 value.
Visualizations
Caption: this compound's negative allosteric modulation of the GABAA-α5 receptor.
Caption: Experimental workflow for evaluating this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a highly selective GABAA-α5 negative allosteric modulator: preclinical pharmacology and demonstration of functional target engagement in man - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound, a highly selective GABAA-α5 negative allosteric modulator: preclinical pharmacology and demonstration of functional target engagement in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Diazepam-induced spatial learning impairment in the Morris water maze [bio-protocol.org]
Controlling for confounding variables in Basmisanil behavioral studies
Welcome to the technical support center for researchers utilizing Basmisanil in behavioral studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you design, execute, and interpret your experiments effectively, with a focus on controlling for confounding variables.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as RG-1662 or RO5186582) is a potent and highly selective negative allosteric modulator (NAM) of the α5 subunit-containing GABAA receptors.[1][2] It binds with high affinity to the benzodiazepine site on these receptors, but instead of enhancing the effect of GABA (like a positive allosteric modulator), it reduces the receptor's response to GABA.[1][2] This modulatory action is believed to underlie its potential effects on cognition and other central nervous system functions.[2]
Q2: What is the selectivity profile of this compound?
This compound exhibits high selectivity for the α5 subunit of the GABAA receptor over other subunits (α1, α2, and α3).[1][2] This selectivity is a key feature, as it is hypothesized to reduce the sedative and anxiolytic side effects associated with less selective GABAA receptor modulators.[3]
Data Presentation: this compound In Vitro Selectivity Profile
| Receptor Subtype | Binding Affinity (Ki) | Reference |
| Human GABAA α5β3γ2 | 5 ± 1 nM | [1] |
| Human GABAA α1 | >90-fold lower than α5 | [1][2] |
| Human GABAA α2 | >90-fold lower than α5 | [1][2] |
| Human GABAA α3 | >90-fold lower than α5 | [1][2] |
Q3: I am observing an inverted U-shaped dose-response curve in my behavioral assay. Is this expected with this compound?
Yes, an inverted U-shaped dose-response curve has been reported for this compound and other cognitive enhancers in behavioral studies.[4] This means that the desired effect increases with dose up to an optimal point, after which higher doses lead to a decrease in the effect. For example, in the object retrieval task in non-human primates, this compound showed improved performance at 3 and 10 mg/kg, but not at 1 or 30 mg/kg.[5]
This phenomenon can be attributed to several factors, including the engagement of off-target receptors at higher concentrations or the disruption of the fine-tuned balance of neural circuits necessary for the behavioral task being assessed.[4] It is crucial to perform a thorough dose-response study to identify the optimal therapeutic window for your specific experimental model and behavioral paradigm.
Troubleshooting Guides
Issue 1: High variability in behavioral data between animals in the same treatment group.
High variability can obscure the true effect of this compound. Several confounding variables can contribute to this issue.
-
Genetic Background: Different strains of mice or rats can exhibit different baseline performances in behavioral tasks and may respond differently to pharmacological agents.
-
Solution: Use a single, well-characterized strain for your study. Ensure that all animals are sourced from the same vendor and are of a similar age and weight.
-
-
Sex Differences: Male and female rodents can show different sensitivities to drugs and exhibit different baseline levels of anxiety and activity.
-
Solution: If possible, use both male and female animals and analyze the data separately. If using only one sex, justify the choice and be consistent throughout the study.
-
-
Housing and Husbandry: Environmental enrichment, cage density, and light-dark cycles can all impact an animal's behavior.
-
Solution: Standardize housing conditions for all animals. Ensure consistent light-dark cycles, temperature, and humidity. Avoid sudden changes in husbandry routines during the experimental period.
-
-
Handling and Acclimation: Insufficient handling or acclimation to the testing environment can lead to stress and anxiety, which can confound behavioral results.
-
Solution: Handle all animals consistently and for a sufficient period before the start of the experiment. Acclimate the animals to the testing room for at least 30-60 minutes before each behavioral session.
-
Issue 2: Difficulty interpreting cognitive enhancement effects due to potential motor side effects.
This compound is generally reported to be free of anxiogenic or proconvulsant effects at therapeutic doses.[2] However, at higher doses, or in sensitive models, motor effects could potentially confound the interpretation of cognitive tasks.
-
Problem: An apparent improvement in a cognitive task could be a result of hyperactivity, or a deficit could be due to motor impairment.
-
Solution: Always include a battery of motor function tests alongside your cognitive assays. This will allow you to dissociate the cognitive effects of this compound from any potential motor confounds.
Data Presentation: this compound Dose-Response in Behavioral Assays
| Species | Behavioral Assay | Dose Range (p.o.) | Effective Dose(s) | Plasma Concentration at Effective Dose | Reference |
| Rat | Morris Water Maze (Diazepam-induced deficit) | 3, 10 mg/kg | 10 mg/kg | 903 ± 13 ng/mL (at 30 min) | [5] |
| Non-Human Primate | Object Retrieval Task | 1, 3, 10, 30 mg/kg | 3, 10 mg/kg | ~1000-2000 ng/mL | [5] |
| Mouse | Forced Swim Test | 3, 10, 30 mg/kg (i.p.) | 10, 30 mg/kg | Not specified | [6] |
Issue 3: Lack of a significant effect of this compound in a behavioral study.
Several factors could contribute to a lack of a discernible effect.
-
Inappropriate Dose Selection: As mentioned, this compound can exhibit an inverted U-shaped dose-response curve. It is possible the selected doses are too low or too high.
-
Solution: Conduct a pilot study with a wide range of doses to determine the optimal dose for your specific model and assay.
-
-
Pharmacokinetics: The timing of the behavioral test relative to drug administration is critical.
-
Solution: Review the pharmacokinetic data for this compound in your chosen species to ensure that the behavioral testing window coincides with peak brain exposure.
-
-
Task Sensitivity: The chosen behavioral task may not be sensitive enough to detect the cognitive-enhancing effects of this compound.
-
Solution: Consider using tasks that are known to be sensitive to the modulation of the GABAergic system and hippocampal function.
-
Experimental Protocols
Protocol 1: Morris Water Maze for Assessing Spatial Learning and Memory
This protocol is adapted from standard procedures and is designed to assess hippocampal-dependent spatial learning.
-
Apparatus: A circular pool (120-150 cm in diameter) filled with water made opaque with non-toxic white paint. The water temperature should be maintained at 20-22°C. A hidden platform (10 cm in diameter) is submerged 1-2 cm below the water surface.
-
Acclimation: Handle the mice for 5 minutes per day for 3 days prior to the start of the experiment. Acclimate the mice to the testing room for at least 30 minutes before each session.
-
Acquisition Phase (4-5 days):
-
Each day, each mouse performs 4 trials.
-
For each trial, the mouse is gently placed into the water facing the wall of the pool at one of four quasi-random starting positions.
-
The mouse is allowed to swim for a maximum of 60 seconds to find the hidden platform.
-
If the mouse fails to find the platform within 60 seconds, it is gently guided to it.
-
The mouse is allowed to remain on the platform for 15-30 seconds.
-
Record the latency to find the platform and the path length using a video tracking system.
-
-
Probe Trial (24 hours after the last acquisition trial):
-
The platform is removed from the pool.
-
The mouse is allowed to swim freely for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of times the mouse crosses the former platform location.
-
-
Data Analysis: Analyze the latency and path length data from the acquisition phase using a two-way repeated measures ANOVA. Analyze the probe trial data using a one-way ANOVA or t-test.
Protocol 2: Forced Swim Test for Assessing Antidepressant-like Activity
This protocol is a widely used screen for potential antidepressant efficacy.
-
Apparatus: A transparent glass cylinder (25 cm tall, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.
-
Procedure:
-
Administer this compound or vehicle at the appropriate time before the test.
-
Gently place the mouse into the cylinder.
-
The test duration is typically 6 minutes.
-
Record the behavior of the mouse, scoring the last 4 minutes of the test.
-
The primary measure is immobility time, defined as the time the mouse spends floating motionless or making only small movements necessary to keep its head above water.
-
-
Data Analysis: Compare the immobility time between treatment groups using a one-way ANOVA followed by post-hoc tests.
Protocol 3: Open Field Test for Assessing Locomotor Activity
This is a crucial control experiment to rule out motor confounds.
-
Apparatus: A square arena (e.g., 50 x 50 cm) with walls high enough to prevent escape. The arena is typically made of a non-reflective material.
-
Procedure:
-
Administer this compound or vehicle at the same pre-treatment time as in the cognitive assays.
-
Place the mouse in the center of the open field arena.
-
Allow the mouse to explore freely for a set period (e.g., 10-30 minutes).
-
Use a video tracking system to record the total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency.
-
-
Data Analysis: Analyze the data using a one-way ANOVA or t-test to compare locomotor activity between treatment groups.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a highly selective GABAA-α5 negative allosteric modulator: preclinical pharmacology and demonstration of functional target engagement in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Negative allosteric modulation of GABAARs at α5 subunit-containing benzodiazepine sites reverses stress-induced anhedonia and weakened synaptic function in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Inverted “U-Shaped” Dose-Effect Relationships in Learning and Memory: Modulation of Arousal and Consolidation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound, an α5-GABAAR negative allosteric modulator, produces rapid and sustained antidepressant-like responses in male mice - PMC [pmc.ncbi.nlm.nih.gov]
Basmisanil Technical Support Center: Optimizing Dosage and Avoiding Sedative Effects
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing Basmisanil effectively in experimental settings. The information is presented in a question-and-answer format to directly address potential issues and optimize experimental outcomes, with a focus on maintaining the desired cognitive-enhancing effects while avoiding potential off-target effects, including sedation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and why is it considered non-sedative?
A1: this compound is a potent and highly selective negative allosteric modulator (NAM) of the GABA-A receptor subtype containing the α5 subunit (GABAA-α5).[1][2][3] Unlike benzodiazepines, which are positive allosteric modulators (PAMs) that enhance GABAergic inhibition and can cause sedation, this compound selectively reduces the activity of GABAA-α5 receptors.[4][5] These α5-containing receptors are primarily expressed in the hippocampus and cortex, regions crucial for learning and memory.[6] By selectively dampening this specific type of GABAergic inhibition, this compound is hypothesized to enhance cognitive processes without the widespread sedative, anxiogenic, or proconvulsant effects associated with non-selective GABAA receptor modulators.[2][4][7]
Q2: What is the recommended therapeutic window for this compound to achieve cognitive enhancement without side effects in preclinical models?
A2: Preclinical studies in rats and non-human primates suggest that a GABAA-α5 receptor occupancy of 30-65% is effective for cognitive enhancement without producing anxiogenic or proconvulsant effects.[1][2][5][7][8] It is crucial to perform dose-response studies in your specific model to determine the optimal plasma concentration that corresponds to this receptor occupancy range.
Q3: Have sedative effects been observed in human clinical trials?
A3: Phase I open-label studies in healthy volunteers demonstrated that this compound is safe and well-tolerated, even at doses resulting in maximum GABAA-α5 receptor occupancy.[1][2][7] Furthermore, Phase II clinical trials in individuals with Down syndrome and cognitive impairment associated with schizophrenia reported a similar frequency and nature of adverse events between the this compound and placebo groups, with no significant sedative effects noted.[9][10]
Q4: Can high doses of this compound lead to off-target effects that might be perceived as sedation?
A4: While this compound is highly selective for the GABAA-α5 subunit, extremely high doses could potentially lead to non-specific actions.[6] Although not characterized as traditional sedation, such effects could manifest as behavioral changes. A U-shaped dose-response curve has been observed in some behavioral tests in mice, where the highest dose (30 mg/kg) led to counteracting effects, possibly due to actions on GABAA-α5 receptors in different neuronal populations or off-target effects on other GABAA subunits.[6] Therefore, it is critical to adhere to the recommended receptor occupancy window.
Troubleshooting Guide
Problem: I am observing unexpected behavioral changes in my animal models that could be interpreted as sedation (e.g., decreased locomotion).
Troubleshooting Steps:
-
Verify Dosage and Receptor Occupancy: The first step is to confirm that your dosing regimen achieves the target GABAA-α5 receptor occupancy of 30-65%.[1][2][5][7][8] Plasma concentration of this compound should be measured and correlated with receptor occupancy data.
-
Assess Locomotor Activity Independently: It is important to differentiate between sedation and other potential effects on motor activity. This compound has been shown to not promote locomotor stimulating effects in mice at effective doses.[6][11] Run specific locomotor activity tests (e.g., open field test) to quantify movement and determine if the observed effect is a general decrease in activity.
-
Consider the Behavioral Paradigm: The observed "sedative-like" effects might be specific to the behavioral test being used. Analyze the animal's performance in the context of the test's cognitive and motor demands.
-
Evaluate for U-Shaped Dose-Response: If you are testing a wide range of doses, consider the possibility of a U-shaped dose-response curve.[6] Test lower doses to see if the desired cognitive-enhancing effect is present without the confounding behavioral changes.
Quantitative Data Summary
Table 1: this compound Binding Affinity and Functional Activity
| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Activity (IC50, nM) |
| GABAA-α5 | 5 | 8 |
| GABAA-α1 | 1031 | >1000 |
| GABAA-α2 | 458 | >1000 |
| GABAA-α3 | 510 | >1000 |
| Data compiled from studies on recombinant human GABAA receptors.[1][3] |
Table 2: Preclinical and Clinical Dosage and Receptor Occupancy
| Species | Dose | Route of Administration | GABAA-α5 Receptor Occupancy | Observed Effects |
| Rat | 3-100 mg/kg | Oral (p.o.) | Dose-dependent (up to 70% at 100 mg/kg) | Cognitive improvement at 30-65% occupancy; no anxiogenic or proconvulsant effects. |
| Non-human primate | 1, 3, 10, 30 mg/kg | Oral (p.o.) | Not specified | Improved executive function. |
| Human | 120 mg or 240 mg BID | Oral (p.o.) | >90% at high dose | Safe and well-tolerated; evidence of functional target engagement via EEG. |
| Data compiled from multiple preclinical and clinical studies.[1][2][5][9][12] |
Experimental Protocols
Protocol 1: Determination of GABAA-α5 Receptor Occupancy in Rats
This protocol is based on the methodology described in preclinical studies with this compound.[5]
-
Animal Dosing: Administer this compound orally at various doses to male Lister Hooded rats.
-
Radiotracer Administration: At a specified time post-dose, administer the GABAA-α5 selective radiotracer [³H]-Ro 15-4513.
-
Brain Tissue Collection: Euthanize animals at the time of peak radiotracer binding and collect brain tissue.
-
Autoradiography: Prepare brain sections and expose them to a phosphor imaging plate to visualize the distribution and density of the radiotracer.
-
Image Analysis: Quantify the specific binding of the radiotracer in the hippocampus and cortex.
-
Receptor Occupancy Calculation: Calculate the percentage of receptor occupancy by comparing the specific binding in this compound-treated animals to that in vehicle-treated controls.
-
Plasma Concentration Correlation: Collect blood samples at the time of euthanasia and measure this compound plasma concentrations to establish a relationship between plasma levels and receptor occupancy.
Protocol 2: Assessment of Sedation in Animal Models
While this compound is not expected to be sedative, this protocol can be used to formally assess for any sedative-like effects, adapted from established methods.[13][14][15]
-
Animal Dosing: Administer this compound or a positive control (e.g., diazepam) to the animals.
-
Behavioral Scoring: At predetermined time points, score the animals on a sedation scale that includes measures such as:
-
Spontaneous Posture: Observe the animal's posture in its home cage.
-
Righting Reflex: Place the animal on its back and measure the time it takes to right itself.
-
Response to Stimuli: Assess the animal's response to a non-painful auditory or tactile stimulus.
-
Locomotor Activity: Quantify distance traveled, rearing, and other movements in an open field arena.
-
-
Data Analysis: Compare the sedation scores and locomotor activity between the this compound-treated group, the positive control group, and a vehicle control group.
Visualizations
Caption: Mechanism of action of this compound at the GABAA-α5 receptor.
Caption: Experimental workflow for optimizing this compound dosage.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a highly selective GABAA-α5 negative allosteric modulator: preclinical pharmacology and demonstration of functional target engagement in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. GABAA receptor negative allosteric modulator - Wikipedia [en.wikipedia.org]
- 5. This compound, a highly selective GABAA-α5 negative allosteric modulator: preclinical pharmacology and demonstration of functional target engagement in man - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, an α5-GABAAR negative allosteric modulator, produces rapid and sustained antidepressant-like responses in male mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hipp JF et al. (2021), this compound, a highly selective GABAA-α5 negativ... - Paper [echinobase.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. A randomized, double-blind, placebo-controlled phase II trial to explore the effects of a GABAA-α5 NAM (this compound) on intellectual disability associated with Down syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 11. This compound, an α5-GABAAR negative allosteric modulator, produces rapid and sustained antidepressant-like responses in male mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A method for frequent measurement of sedation and analgesia in sheep using the response to a ramped electrical stimulus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Sedation levels in dogs: a validation study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development and Testing of a Sedation Scale for Use in Rabbits (Oryctolagus cuniculus) - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Inconsistent Results in Basmisanil Cognitive Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address inconsistencies in cognitive assays involving Basmisanil.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as RG-1662 or RO5186582) is a negative allosteric modulator (NAM) that is highly selective for the α5 subunit-containing γ-aminobutyric acid type A (GABA-A) receptors.[1][2] Its mechanism of action involves binding to the benzodiazepine site on these receptors, which reduces the receptor's response to GABA. This modulation is thought to enhance cognitive processes by decreasing tonic inhibition in brain regions rich in α5-containing GABA-A receptors, such as the hippocampus.[3][4]
Q2: We are observing a U-shaped dose-response curve in our cognitive assays with this compound. Is this expected?
Yes, a U-shaped or inverted U-shaped dose-response curve has been observed in preclinical studies with this compound.[5] This means that moderate doses of the drug may show a cognitive-enhancing effect, while lower and higher doses show a reduced or no effect. At higher doses, it is hypothesized that off-target effects on other GABA-A receptor subtypes or actions on different neuronal populations could counteract the pro-cognitive effects.[3] Therefore, it is crucial to perform a thorough dose-response study to identify the optimal therapeutic window for your specific assay.
Q3: What are the optimal GABAA-α5 receptor occupancy levels for observing pro-cognitive effects with this compound?
Preclinical studies in rodents and non-human primates suggest that pro-cognitive effects of this compound are typically observed at GABAA-α5 receptor occupancies between 30% and 65%.[1][5][6] It is important to correlate plasma concentrations of this compound with receptor occupancy to ensure that the doses being used are within this therapeutic range.
Q4: Despite using a previously effective dose, we are not seeing cognitive enhancement in our current experiment. What could be the issue?
Several factors could contribute to a lack of efficacy:
-
Animal Strain and Age: The genetic background and age of the animals can influence their response to this compound. Ensure consistency in the animal model used across experiments.
-
Cognitive Task Complexity: The specific cognitive domain being tested and the difficulty of the task can impact the outcome. This compound has shown effects on hippocampal-dependent spatial learning and executive function.[1][7] The chosen assay should be sensitive to changes in these domains.
-
Drug Administration and Pharmacokinetics: Inconsistent timing of drug administration relative to testing can lead to variable results due to the drug's pharmacokinetic profile. This compound has shown effective blood-brain barrier penetration.[3][8] However, the timing of peak brain concentration should be considered when designing the experimental timeline.
-
Stress Levels: High levels of stress in experimental animals can impact cognitive performance and may mask the effects of the drug. Proper handling and acclimation of animals are critical.
Q5: Are there any known off-target effects of this compound that could interfere with our results?
This compound is known for its high selectivity for the GABAA-α5 receptor subtype, with over 90-fold selectivity against α1, α2, and α3 subunits.[1][6] However, at higher concentrations, the potential for off-target effects increases, which may contribute to the observed U-shaped dose-response curve.[3] It is recommended to use the lowest effective dose to minimize the risk of off-target effects.
Troubleshooting Guides
Issue 1: High Variability in Behavioral Data Within and Between Groups
| Possible Cause | Troubleshooting Step |
| Inconsistent Drug Administration | Ensure precise and consistent dosing and administration route. For oral administration, be mindful of the vehicle used and potential effects on absorption. |
| Variable Pharmacokinetics | Conduct pilot pharmacokinetic studies in your specific animal model to determine the time to maximum plasma and brain concentrations (Tmax) and align your behavioral testing with this window. |
| Environmental Stressors | Standardize housing conditions, handling procedures, and the time of day for testing to minimize stress-induced variability in cognitive performance. |
| Assay Protocol Drift | Ensure all experimenters are rigorously following the standardized protocol for the cognitive assay. Minor variations in aversive stimuli, reward delivery, or timing can significantly impact results. |
Issue 2: Lack of Expected Pro-Cognitive Effect
| Possible Cause | Troubleshooting Step |
| Suboptimal Dose | Perform a comprehensive dose-response study to identify the effective dose range for your specific animal model and cognitive task. Consider that the optimal dose may be narrow. |
| Inappropriate Cognitive Assay | Select a cognitive task that is known to be sensitive to the modulation of hippocampal or prefrontal cortex function, where GABAA-α5 receptors are highly expressed.[1][3] |
| "Ceiling Effect" in Control Group | If the performance of the vehicle-treated control group is already at or near maximum, it will be difficult to detect any further improvement with the drug. Consider increasing the difficulty of the cognitive task. |
| Lack of Cognitive Deficit in the Model | This compound is often tested in models with a pre-existing cognitive impairment (e.g., scopolamine-induced amnesia, genetic models).[9] Its effects may be less apparent in healthy, unimpaired animals. |
Data Presentation
Table 1: Summary of this compound Dosing and Receptor Occupancy in Preclinical Cognitive Assays
| Animal Model | Cognitive Assay | Effective Dose Range | Estimated GABAA-α5 Receptor Occupancy | Reference |
| Rat | Morris Water Maze (Diazepam-induced impairment) | 3-10 mg/kg p.o. | 30-65% | [1][5] |
| Non-human Primate | Object Retrieval Task | 3-10 mg/kg p.o. | 30-50% | [1][5] |
| Mouse | Forced Swim Test, Sucrose Splash Test | 10-30 mg/kg i.p. | 40-65% | [3][8] |
Experimental Protocols
Morris Water Maze (Spatial Learning and Memory)
-
Apparatus: A circular pool (1.5-2 m diameter) filled with opaque water. A hidden platform is submerged just below the water surface. Visual cues are placed around the room.
-
Procedure:
-
Acquisition Phase: Rats are given multiple trials per day for several consecutive days to find the hidden platform. The starting position is varied for each trial. The latency to find the platform and the path taken are recorded.
-
Probe Trial: After the acquisition phase, the platform is removed, and the rat is allowed to swim for a set time (e.g., 60 seconds). The time spent in the target quadrant (where the platform was located) is measured as an indicator of spatial memory.
-
-
This compound Administration: this compound is typically administered orally (p.o.) 30-60 minutes before the first trial of each day.[7]
Object Retrieval Task (Executive Function)
-
Apparatus: A testing chamber with a clear barrier containing small openings. A desirable object (e.g., a food treat) is placed behind the barrier.
-
Procedure:
-
The non-human primate must reach through an opening in the barrier to retrieve the object.
-
"Difficult trials" are introduced where the direct path to the object is blocked, requiring the animal to inhibit a prepotent response and choose an alternative, open path.
-
The percentage of correct first reaches in the difficult trials is the primary measure of executive function.[7]
-
-
This compound Administration: this compound is administered orally (p.o.) prior to the testing session.[7]
Visualizations
Caption: Mechanism of action of this compound as a GABAA-α5 NAM.
Caption: A logical workflow for troubleshooting inconsistent results.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound, an α5-GABAAR negative allosteric modulator, produces rapid and sustained antidepressant-like responses in male mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Negative allosteric modulation of GABAARs at α5 subunit-containing benzodiazepine sites reverses stress-induced anhedonia and weakened synaptic function in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a highly selective GABAA-α5 negative allosteric modulator: preclinical pharmacology and demonstration of functional target engagement in man - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a highly selective GABAA-α5 negative allosteric modulator: preclinical pharmacology and demonstration of functional target engagement in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound, an α5-GABAAR negative allosteric modulator, produces rapid and sustained antidepressant-like responses in male mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cognition Models and Drug Discovery - Animal Models of Cognitive Impairment - NCBI Bookshelf [ncbi.nlm.nih.gov]
Addressing Basmisanil's blood-brain barrier penetration in experimental design
Welcome to the technical support center for researchers utilizing basmisanil. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to its blood-brain barrier (BBB) penetration in your experimental designs.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as RG-1662 or RO5186582) is a highly selective negative allosteric modulator (NAM) of the GABAA α5 subunit-containing receptors.[1][2][3] These receptors are predominantly expressed in brain regions crucial for cognitive processes, such as the hippocampus. By selectively modulating the α5 subunit, this compound can reduce GABAergic inhibition, which in turn can enhance glutamatergic transmission and promote activity-dependent synaptic strengthening.[4] This mechanism is being explored for its potential therapeutic effects in cognitive impairment and depression.[5][6]
Q2: What is the reported blood-brain barrier (BBB) penetration of this compound?
Preclinical studies in mice have shown that this compound exhibits effective penetration into the central nervous system (CNS).[5][6] The reported brain-to-plasma concentration ratio is approximately 0.3, which is characterized as a moderate degree of CNS penetration.[5]
Q3: What are the key physicochemical properties of this compound relevant to BBB penetration?
This compound is classified as a Biopharmaceutics Classification System (BCS) Class 2 compound, indicating it has poor aqueous solubility and good membrane permeability.[7] Its lipophilic nature is a key factor in its ability to cross the BBB.
Quantitative Data Summary
The following tables summarize the known physicochemical and pharmacokinetic properties of this compound relevant to its BBB penetration.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 445.47 g/mol | [1] |
| Formula | C21H20FN3O5S | [1] |
| BCS Class | 2 (Poor Solubility, Good Permeability) | [7] |
| Formulation for in vivo studies | Uncoated immediate-release tablets; granules-in-sachet.[7] For preclinical studies, it can be formulated in vehicles such as 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline.[8] |
Table 2: In Vivo Blood-Brain Barrier Penetration Data for this compound
| Species | Brain-to-Plasma Ratio (Total Concentration) | Dosing | Reference |
| Mouse | ~ 0.3 | 3, 10, and 30 mg/kg, i.p. | [5] |
| Rat | Dose-dependent target engagement observed in the brain. | 3, 10, 30, and 100 mg/kg, p.o. | [1][9] |
Table 3: In Vitro Permeability Data for this compound
| Assay | Apparent Permeability (Papp) (cm/s) | Efflux Ratio | Reference |
| PAMPA-BBB | Data not publicly available. | N/A | |
| Caco-2 | Data not publicly available. | Data not publicly available. |
Experimental Protocols & Methodologies
Detailed methodologies for key experiments to assess the BBB penetration of this compound are provided below.
In Vivo Protocol: Determination of Brain and Plasma Concentrations in Rodents
This protocol outlines the procedure to determine the brain-to-plasma concentration ratio of this compound in rodents.
Objective: To quantify the concentration of this compound in brain tissue and plasma at a specific time point after administration to determine the brain-to-plasma ratio.
Materials:
-
This compound
-
Vehicle for dosing (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline)[8]
-
Rodents (e.g., male C57BL/6 mice or Sprague-Dawley rats)
-
Dosing syringes and needles (for i.p. or p.o. administration)
-
Anesthesia (e.g., isoflurane)
-
Blood collection tubes (e.g., with EDTA)
-
Surgical tools for brain extraction
-
Homogenizer
-
Centrifuge
-
LC-MS/MS system for bioanalysis[10]
Procedure:
-
Animal Dosing:
-
Prepare the dosing solution of this compound in the chosen vehicle at the desired concentration.
-
Administer the dose to the rodents via the intended route (e.g., intraperitoneal or oral gavage). A typical dose range for mice is 3-30 mg/kg.[5]
-
-
Sample Collection:
-
At a predetermined time point post-dosing (e.g., 70 minutes, as in a published study[5]), anesthetize the animal.
-
Collect blood via cardiac puncture into EDTA-containing tubes.
-
Immediately perfuse the animal with ice-cold saline to remove blood from the brain tissue.
-
Carefully dissect the brain and rinse with cold saline. Blot dry and record the weight.
-
-
Sample Processing:
-
Plasma: Centrifuge the blood samples to separate the plasma. Store the plasma at -80°C until analysis.
-
Brain: Homogenize the brain tissue in a suitable buffer.
-
-
Bioanalysis:
-
Data Analysis:
-
Calculate the brain concentration (ng/g of tissue) and the plasma concentration (ng/mL).
-
Determine the brain-to-plasma ratio by dividing the brain concentration by the plasma concentration.
-
In Vitro Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)
This protocol provides a method to assess the passive permeability of this compound across an artificial BBB model.
Objective: To determine the apparent permeability (Papp) of this compound through a lipid membrane mimicking the BBB.
Materials:
-
PAMPA plate system (e.g., 96-well donor and acceptor plates)
-
Artificial membrane lipid solution (e.g., porcine brain lipid extract)
-
Phosphate-buffered saline (PBS), pH 7.4
-
This compound stock solution in DMSO
-
Control compounds (high and low permeability)
-
Plate reader or LC-MS/MS for quantification
Procedure:
-
Membrane Coating: Coat the filter of the donor plate with the artificial membrane lipid solution and allow the solvent to evaporate.
-
Prepare Acceptor Plate: Fill the wells of the acceptor plate with PBS.
-
Prepare Donor Solution: Prepare the donor solution by diluting the this compound stock solution in PBS to the final desired concentration (e.g., 10 µM). Also prepare solutions for control compounds.
-
Assay Assembly: Place the donor plate into the acceptor plate, ensuring contact between the donor solution and the artificial membrane.
-
Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).
-
Quantification: After incubation, determine the concentration of this compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).
-
Data Analysis: Calculate the apparent permeability (Papp) using the following equation: Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - C_a(t) / C_eq) Where Vd is the volume of the donor well, Va is the volume of the acceptor well, A is the area of the membrane, t is the incubation time, C_a(t) is the concentration in the acceptor well at time t, and C_eq is the equilibrium concentration.
In Vitro Protocol: Caco-2 Permeability Assay
This protocol describes the use of a Caco-2 cell monolayer to assess the permeability and potential for active transport of this compound.
Objective: To determine the bidirectional apparent permeability (Papp A to B and B to A) of this compound across a Caco-2 cell monolayer and to calculate the efflux ratio.
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 12- or 24-well)
-
Cell culture medium and reagents
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
This compound stock solution in DMSO
-
Control compounds (e.g., atenolol for low permeability, propranolol for high permeability, and a known P-gp substrate like digoxin)
-
P-glycoprotein inhibitor (e.g., verapamil)
-
LC-MS/MS system for quantification
Procedure:
-
Cell Culture: Seed Caco-2 cells on Transwell inserts and culture for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity. A TEER value above a predetermined threshold (e.g., >300 Ω·cm²) is typically required. The permeability of a paracellular marker like Lucifer yellow can also be assessed.
-
Permeability Assay (Apical to Basolateral - A to B):
-
Wash the cell monolayers with transport buffer.
-
Add the this compound solution to the apical (donor) side and fresh transport buffer to the basolateral (receiver) side.
-
Incubate at 37°C with gentle shaking.
-
At specified time points, collect samples from the basolateral side and replace with fresh buffer.
-
-
Permeability Assay (Basolateral to Apical - B to A):
-
Repeat the assay but add the this compound solution to the basolateral (donor) side and collect samples from the apical (receiver) side.
-
-
Efflux Inhibition (Optional): To investigate if this compound is a substrate of P-glycoprotein, repeat the bidirectional assay in the presence of a P-gp inhibitor like verapamil.
-
Quantification: Analyze the concentration of this compound in the collected samples using LC-MS/MS.
-
Data Analysis:
-
Calculate the apparent permeability (Papp) for both A to B and B to A directions.
-
Calculate the efflux ratio: Efflux Ratio = Papp (B to A) / Papp (A to B). An efflux ratio greater than 2 is often indicative of active efflux.[11]
-
Troubleshooting Guide
Issue 1: Lower than expected brain concentrations of this compound in vivo.
-
Possible Cause 1: Formulation and Administration Issues.
-
Troubleshooting:
-
Ensure complete solubilization of this compound in the vehicle. As a BCS Class 2 compound, solubility can be a limiting factor.[7] Sonication may be required.[8]
-
Verify the accuracy of dosing. For oral administration, check for proper gavage technique to ensure the full dose is delivered to the stomach.
-
-
-
Possible Cause 2: Rapid Metabolism.
-
Troubleshooting:
-
Analyze plasma samples at earlier time points to capture the peak concentration (Cmax).
-
Conduct a pilot pharmacokinetic study with a more extensive time course to determine the half-life of this compound in the selected species.
-
-
-
Possible Cause 3: Active Efflux by Transporters at the BBB.
-
Troubleshooting:
-
While specific data for this compound is limited, many small molecules are substrates for efflux transporters like P-glycoprotein (P-gp).[11]
-
Conduct an in vivo study where this compound is co-administered with a known P-gp inhibitor (e.g., verapamil or cyclosporin A) and compare the brain-to-plasma ratio with and without the inhibitor. An increased ratio in the presence of the inhibitor would suggest P-gp mediated efflux.
-
Perform a Caco-2 permeability assay to determine the efflux ratio in vitro. An efflux ratio >2 suggests active transport.
-
-
Issue 2: High variability in in vitro BBB permeability results (PAMPA or Caco-2).
-
Possible Cause 1 (PAMPA): Inconsistent membrane coating.
-
Troubleshooting:
-
Ensure a consistent and even application of the lipid solution to the filter.
-
Allow for complete and uniform evaporation of the solvent.
-
-
-
Possible Cause 2 (Caco-2): Inconsistent monolayer integrity.
-
Troubleshooting:
-
Routinely monitor TEER values for all wells before starting the experiment. Do not use wells with TEER values below the established threshold.
-
Ensure consistent cell seeding density and culture conditions.
-
-
-
Possible Cause 3 (Both): Compound Adsorption.
-
Troubleshooting:
-
This compound is lipophilic and may adsorb to plasticware. Use low-binding plates and pipette tips.
-
Calculate the mass balance (recovery) of the compound at the end of the experiment to assess for adsorption.
-
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows relevant to this compound research.
Caption: Signaling pathway of this compound as a GABAA α5 NAM.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a highly selective GABAA-α5 negative allosteric modulator: preclinical pharmacology and demonstration of functional target engagement in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GABAA receptor negative allosteric modulator - Wikipedia [en.wikipedia.org]
- 4. Negative allosteric modulation of GABAARs at α5 subunit-containing benzodiazepine sites reverses stress-induced anhedonia and weakened synaptic function in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, an α5-GABAAR negative allosteric modulator, produces rapid and sustained antidepressant-like responses in male mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, an α5-GABAAR negative allosteric modulator, produces rapid and sustained antidepressant-like responses in male mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound | GABA Receptor | TargetMol [targetmol.com]
- 9. This compound, a highly selective GABAA-α5 negative allosteric modulator: preclinical pharmacology and demonstration of functional target engagement in man - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of brain and plasma drug concentrations by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro P-glycoprotein efflux ratio can predict the in vivo brain penetration regardless of biopharmaceutics drug disposition classification system class - PubMed [pubmed.ncbi.nlm.nih.gov]
Experimental controls for in vitro studies with Basmisanil
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Basmisanil in in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
This compound (also known as RG1662 or RO5186582) is a negative allosteric modulator (NAM) that is highly selective for the α5 subunit-containing GABAA receptors (GABAAα5).[1][2][3][4][5] It functions as an inverse agonist at these receptors.[3][5] Its mechanism of action involves binding to the benzodiazepine site on the GABAA-α5 receptor, which in turn reduces the receptor's response to GABA, the primary inhibitory neurotransmitter in the central nervous system.[6][7] This leads to a decrease in GABA-induced chloride ion currents.[1][2][4]
Q2: What is the selectivity profile of this compound for different GABAA receptor subtypes?
This compound exhibits high selectivity for the GABAA-α5 receptor subtype. It has been shown to have over 90-fold selectivity for the α5 subunit compared to the α1, α2, and α3 subunits.[1][2][6]
Q3: How should this compound be stored and handled?
For long-term storage, solid this compound should be stored at -20°C.[3] Stock solutions can be stored at -80°C for over a year. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles. For short-term use, solutions can be kept at 4°C for more than a week.[3]
Q4: What are the recommended solvents for dissolving this compound?
This compound can be dissolved in DMSO (up to 30 mg/mL) and DMF (up to 30 mg/mL).[8] For in vivo studies, a formulation of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline has been used, achieving a concentration of 2 mg/mL.[3] Sonication is recommended to aid dissolution.[3]
Q5: What is the molecular weight of this compound?
The molecular weight of this compound is 445.5 g/mol .[1][2][8]
Troubleshooting Guide
Q1: My measured IC50 value for this compound is significantly different from the published values.
Several factors can contribute to this discrepancy:
-
Cell Line and Receptor Expression: The published IC50 value of 8 nM was determined using Xenopus oocytes expressing human α5β3γ2 subunit-containing GABAA receptors.[8] Different cell lines (e.g., HEK293) or variations in the expression levels of the receptor subunits can alter the apparent potency.
-
GABA Concentration: As a negative allosteric modulator, the IC50 of this compound is dependent on the concentration of GABA used to elicit the current. Ensure you are using a consistent and appropriate concentration of GABA in your assays.
-
Assay Conditions: Factors such as incubation time, temperature, and buffer composition can influence the results. Refer to the detailed experimental protocols and try to replicate the conditions as closely as possible.
-
Compound Stability: Ensure that your this compound stock solution has been stored properly and has not degraded.
Q2: I am observing high non-specific binding in my radioligand binding assay.
High non-specific binding can obscure the specific binding signal. Here are some troubleshooting steps:
-
Choice of Radioligand: [3H]-flumazenil and [3H]-Ro 15-4513 have been used in binding assays with this compound.[1] Ensure the radioligand you are using is appropriate for the GABAA receptor subtypes expressed in your system.
-
Blocking Agents: The use of a non-specific competitor, such as 10 µM diazepam, is crucial for determining non-specific binding.[1]
-
Washing Steps: Inadequate washing can lead to high background. Optimize the number and duration of washing steps with ice-cold buffer to effectively remove unbound radioligand.
-
Protein Concentration: Using an excessive amount of membrane preparation can increase non-specific binding. Titrate the amount of membrane protein to find an optimal signal-to-noise ratio.
Q3: I am not observing an inhibitory effect of this compound in my electrophysiology experiments.
If this compound is not producing the expected inhibition of GABA-induced currents, consider the following:
-
Presence of the α5 Subunit: Confirm that the cells you are using (e.g., HEK293 cells, oocytes, or primary neurons) express the GABAA-α5 subunit. This can be verified using techniques like Western blotting or qPCR.
-
GABA Response: First, ensure that you can elicit a stable and reproducible current in response to GABA alone. The lack of a GABA response will prevent the observation of any modulatory effects.
-
This compound Concentration Range: Test a wide range of this compound concentrations, typically from nanomolar to micromolar, to generate a full dose-response curve. The published IC50 is around 8 nM.[4]
-
Antagonism with Flumazenil: The effect of this compound can be blocked by the non-selective antagonist flumazenil.[8] This can be used as a positive control to confirm that the observed effect is mediated through the benzodiazepine binding site.
Data Presentation
This compound Binding Affinity (Ki) for Human GABAA Receptors
| Receptor Subtype | Ki (nM) |
| α5β3γ2 | 5 ± 1 |
| α1β3γ2 | 1031 ± 54 |
| α2β3γ2 | 458 ± 27 |
| α3β3γ2 | 510 ± 21 |
| Data from HEK293 cells expressing the respective human GABAA receptor subunits.[6] |
This compound Functional Potency (IC50)
| Assay System | Receptor Subtype | IC50 (nM) |
| Xenopus Oocytes | α5β3γ2 | 8 |
| Cultured Hippocampal Neurons | Endogenous | 126.8 |
| Data from electrophysiological recordings of GABA-induced currents.[6][9] |
Experimental Protocols
Radioligand Binding Assay for this compound
This protocol is adapted from studies using HEK293 cells expressing recombinant human GABAA receptors.[1]
Materials:
-
HEK293 cells transiently transfected with plasmids for human GABAA receptor subunits (α, β, γ)
-
Membrane preparation buffer (e.g., Tris-HCl buffer)
-
[3H]-flumazenil (radioligand)
-
This compound stock solution
-
Diazepam (for non-specific binding)
-
Scintillation cocktail
-
Glass fiber filters
Procedure:
-
Membrane Preparation:
-
Harvest transfected HEK293 cells 48 hours post-transfection.
-
Wash the cells three times with cold PBS and store the cell pellet at -80°C.
-
Homogenize the thawed cell pellet in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Resuspend the membrane pellet in fresh buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add the membrane preparation to each well.
-
Add [3H]-flumazenil to a final concentration of 1 nM.
-
For total binding wells, add vehicle (e.g., DMSO).
-
For non-specific binding wells, add 10 µM diazepam.
-
For competition binding, add varying concentrations of this compound.
-
Incubate the plate for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 4°C).
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes
This protocol is based on the methodology used to determine the functional activity of this compound.[2][8]
Materials:
-
Xenopus laevis oocytes
-
cRNA for human GABAA receptor subunits (α5, β3, γ2)
-
Oocyte Ringer's solution (OR2)
-
GABA stock solution
-
This compound stock solution
-
Two-electrode voltage clamp setup
Procedure:
-
Oocyte Preparation and Injection:
-
Harvest and defolliculate Xenopus oocytes.
-
Inject the oocytes with a mixture of cRNAs for the GABAA receptor subunits.
-
Incubate the injected oocytes for 2-5 days to allow for receptor expression.
-
-
Electrophysiological Recording:
-
Place an oocyte in the recording chamber and perfuse with OR2.
-
Impale the oocyte with two microelectrodes filled with KCl and clamp the membrane potential at a holding potential (e.g., -70 mV).
-
Apply a low concentration of GABA (e.g., EC10-EC20) to elicit a stable inward current.
-
-
This compound Application:
-
Once a stable GABA-induced current is established, co-apply varying concentrations of this compound with the GABA solution.
-
Record the change in the amplitude of the GABA-induced current.
-
Ensure a sufficient washout period with OR2 between applications of different this compound concentrations.
-
-
Data Analysis:
-
Measure the peak current amplitude in the presence and absence of this compound.
-
Calculate the percentage inhibition of the GABA-induced current for each this compound concentration.
-
Plot the percentage inhibition against the log concentration of this compound to determine the IC50 value.
-
Mandatory Visualizations
Caption: Signaling pathway of this compound's negative allosteric modulation of the GABAA-α5 receptor.
Caption: Experimental workflow for a radioligand binding assay with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a highly selective GABAA-α5 negative allosteric modulator: preclinical pharmacology and demonstration of functional target engagement in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | GABA Receptor | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. This compound, a highly selective GABAA-α5 negative allosteric modulator: preclinical pharmacology and demonstration of functional target engagement in man - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. caymanchem.com [caymanchem.com]
- 9. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
Validation & Comparative
A Preclinical Head-to-Head: Basmisanil vs. L-655,708 in Cognitive Models
A Comparative Guide for Researchers in CNS Drug Discovery
The quest for effective cognitive enhancers has led researchers to focus on the α5 subunit-containing GABA-A receptors (α5-GABA-A Rs), a key player in learning and memory processes. Negative allosteric modulators (NAMs) of this receptor subtype have shown promise in preclinical studies. This guide provides a detailed comparison of two prominent α5-GABA-A R NAMs: Basmisanil and L-655,708. We present a comprehensive analysis of their pharmacological profiles and performance in established cognitive assays, offering valuable insights for drug development professionals.
At a Glance: Key Pharmacological and Cognitive Performance Data
To facilitate a direct comparison, the following tables summarize the key quantitative data for this compound and L-655,708.
Table 1: Receptor Binding Affinity and Selectivity
| Compound | Target | K i (nM) | Selectivity vs. α1 | Selectivity vs. α2 | Selectivity vs. α3 |
| This compound | Human α5β3γ2 | 5[1] | >90-fold[1] | >90-fold[1] | >90-fold[1] |
| L-655,708 | Human α5 | 0.45[2] | 50 to 100-fold[3] | 50 to 100-fold[3] | 50 to 100-fold[3] |
Table 2: Performance in Preclinical Cognitive Models
| Compound | Cognitive Model | Species | Key Findings | Effective Dose/Occupancy |
| This compound | Morris Water Maze (Diazepam-induced deficit) | Rat | Attenuated diazepam-induced spatial learning impairment.[1] | 3 and 10 mg/kg p.o. (30-65% receptor occupancy)[1][4] |
| Object Retrieval | Cynomolgus Macaque | Improved executive function.[1] | 3 and 10 mg/kg p.o.[4] | |
| L-655,708 | Morris Water Maze | Rat | Enhanced performance during acquisition and in the probe trial.[5] | Not explicitly stated in the provided results. |
| Novel Object Recognition | Mouse | Improved memory in traumatic brain injury models.[6] | 0.5 mg/kg[6] | |
| Fear Conditioning | Mouse | Prevents isoflurane-induced memory deficits in young mice.[2] | 0.7 mg/kg i.p. (estimated 60-70% α5 receptor occupancy)[2][3] |
Mechanism of Action: Targeting the α5-GABA-A Receptor
Both this compound and L-655,708 exert their pro-cognitive effects by acting as negative allosteric modulators at the benzodiazepine binding site of GABA-A receptors containing the α5 subunit. These receptors are highly expressed in the hippocampus, a brain region critical for learning and memory. By reducing the inhibitory tone mediated by GABA at these specific receptors, these compounds are thought to enhance synaptic plasticity and improve cognitive function.
Signaling pathway of α5-GABA-A R NAMs.
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of preclinical findings. Below are the protocols for the key cognitive assays cited in this guide.
Morris Water Maze (MWM)
The Morris Water Maze is a widely used behavioral task to assess spatial learning and memory.
Apparatus:
-
A circular pool (typically 1.5-2.0 meters in diameter) filled with water made opaque with non-toxic paint.
-
An escape platform submerged just below the water surface.
-
Distal visual cues are placed around the room to aid in spatial navigation.
Procedure:
-
Acquisition Phase: The animal is placed in the pool from different starting positions and must find the hidden platform. This is repeated for several trials over a number of days. The latency to find the platform is recorded.
-
Probe Trial: After the acquisition phase, the platform is removed, and the animal is allowed to swim freely for a set period. The time spent in the target quadrant (where the platform was previously located) is measured as an indicator of memory retention.
For the study with This compound , a diazepam-induced deficit model was used. Rats were administered diazepam to impair cognitive performance, and the ability of this compound to reverse this deficit was assessed.[1] In the L-655,708 study, the compound was evaluated for its ability to enhance performance in unimpaired rats.[5]
Morris Water Maze experimental workflow.
Novel Object Recognition (NOR) Test
The Novel Object Recognition test evaluates an animal's ability to recognize a previously encountered object.
Apparatus:
-
An open-field arena.
-
Two sets of identical objects and one novel object. The objects should be of similar size and material but differ in shape and appearance.
Procedure:
-
Habituation Phase: The animal is allowed to freely explore the empty arena to acclimate to the environment.
-
Familiarization/Training Phase: Two identical objects are placed in the arena, and the animal is allowed to explore them for a set period.
-
Test Phase: After a retention interval, one of the familiar objects is replaced with a novel object. The time the animal spends exploring the novel object versus the familiar one is recorded. A preference for the novel object indicates successful memory of the familiar object.
In the study with L-655,708 , this test was used to assess memory improvement in a mouse model of traumatic brain injury.[6]
Novel Object Recognition experimental workflow.
Discussion and Future Directions
Both this compound and L-655,708 demonstrate pro-cognitive effects in preclinical models by targeting the α5-GABA-A receptor. This compound exhibits high selectivity for the α5 subunit, which may contribute to a favorable safety profile, as it has been shown to be well-tolerated in human studies.[1] L-655,708 also shows significant selectivity and has demonstrated efficacy in various cognitive paradigms.
The choice between these compounds for further research and development will likely depend on the specific indication and the desired therapeutic window. The detailed preclinical data presented here provides a solid foundation for such decisions. Future studies should aim for direct, head-to-head comparisons of these and other emerging α5-GABA-A R NAMs in a wider range of cognitive and disease models to fully elucidate their therapeutic potential. The lack of efficacy of this compound in clinical trials for Down syndrome and cognitive impairment associated with schizophrenia highlights the translational challenges in this field.[5] Further investigation into the optimal patient populations and dosing regimens will be critical for the successful clinical development of this class of compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. L-655,708 Does not Prevent Isoflurane-induced Memory Deficits in Old Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. α5GABAA Receptor Activity Sets the Threshold for Long-Term Potentiation and Constrains Hippocampus-Dependent Memory | Journal of Neuroscience [jneurosci.org]
- 4. [3H]L-655,708, a novel ligand selective for the benzodiazepine site of GABAA receptors which contain the alpha 5 subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. L-655,708 enhances cognition in rats but is not proconvulsant at a dose selective for alpha5-containing GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of Basmisanil and α5IA: Selectivity at the GABA-A Receptor α5 Subtype
For researchers and drug development professionals investigating cognitive enhancers and therapeutics for neurological disorders, the selective modulation of GABA-A receptor subtypes is a critical area of focus. The α5 subunit, in particular, is a key target due to its preferential expression in brain regions associated with learning and memory, such as the hippocampus. This guide provides a detailed comparison of two prominent α5-selective compounds: Basmisanil, a negative allosteric modulator (NAM), and α5IA, an inverse agonist.
Quantitative Comparison of Selectivity
The following table summarizes the binding affinities and functional activities of this compound and α5IA for various GABA-A receptor subtypes, providing a clear overview of their selectivity profiles.
| Compound | Target Subtype | Binding Affinity (Ki, nM) | Functional Activity | Fold Selectivity (vs. α5) |
| This compound | α5β3γ2 | 5 ± 1[1] | Negative Allosteric Modulator (NAM)[1][2] | - |
| α1β3γ2 | 1031 ± 54[1] | Little to no effect[1][2] | >200-fold[3] | |
| α2β3γ2 | 458[4] | Little to no effect[1][2] | >90-fold[1][2] | |
| α3β3γ2 | 510[4] | Little to no effect[1][2] | >90-fold[1][2] | |
| α5IA | α5 | 0.8 - 2.7[5] | Inverse Agonist[5][6] | - |
| α1 | 0.8 - 2.7[5] | Weak Partial Inverse Agonist[5] | Equivalent Affinity[7][8] | |
| α2 | 0.8 - 2.7[5] | Antagonist[5] | Equivalent Affinity[7][8] | |
| α3 | 0.8 - 2.7[5] | Weak Partial Inverse Agonist[5] | Equivalent Affinity[7][8] |
Mechanism of Action and Signaling Pathway
Both this compound and α5IA exert their effects by binding to the benzodiazepine site on the GABA-A receptor. However, their mechanisms of action differ. This compound, as a negative allosteric modulator, decreases the potentiation of the GABA-induced chloride current. In contrast, α5IA, as an inverse agonist, reduces the constitutive activity of the receptor, leading to a decrease in the chloride current independent of GABA binding. This modulation of the inhibitory GABAergic signaling is believed to underlie their pro-cognitive effects.
Figure 1. Simplified signaling pathway of GABA-A receptor modulation.
Experimental Protocols
The determination of the selectivity and functional activity of this compound and α5IA relies on established experimental methodologies.
Radioligand Binding Assays
This technique is employed to determine the binding affinity (Ki) of a compound for a specific receptor subtype.
General Protocol:
-
Membrane Preparation: Membranes from cells (e.g., HEK293) expressing specific recombinant human GABA-A receptor subtypes (e.g., α1β3γ2, α2β3γ2, α3β3γ2, α5β3γ2) are prepared.
-
Incubation: The membranes are incubated with a radiolabeled ligand that binds to the benzodiazepine site, such as [3H]-flumazenil.
-
Competition: Increasing concentrations of the test compound (this compound or α5IA) are added to compete with the radioligand for binding.
-
Separation and Counting: Bound and free radioligand are separated by filtration, and the radioactivity of the filter-bound complex is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Electrophysiological Recordings
This method is used to assess the functional activity of the compounds on the ion channel function of the GABA-A receptor.
General Protocol (using Xenopus oocytes):
-
Oocyte Preparation: Xenopus laevis oocytes are injected with cRNAs encoding the subunits of the desired human GABA-A receptor subtype.
-
Two-Electrode Voltage Clamp: The oocytes are voltage-clamped, and the membrane current is recorded.
-
GABA Application: A specific concentration of GABA (often the EC10, the concentration that elicits 10% of the maximal response) is applied to induce an inward chloride current.
-
Compound Application: The test compound is co-applied with GABA to determine its effect on the GABA-induced current.
-
For a NAM like this compound, a decrease in the current is expected.
-
For an inverse agonist like α5IA, a decrease in the current is also expected.
-
-
Data Analysis: Concentration-response curves are generated to determine the IC50 (for NAMs) or the efficacy of the inverse agonism.
Figure 2. Experimental workflow for determining compound selectivity.
Conclusion
Both this compound and α5IA demonstrate a preferential interaction with the α5 subunit of the GABA-A receptor, albeit through different mechanisms. This compound exhibits high binding selectivity, with significantly lower affinity for α1, α2, and α3 subtypes.[1][2][4] In contrast, α5IA shows functional selectivity, binding with high affinity to α1, α2, α3, and α5 subtypes but exerting its primary inverse agonist effect at the α5-containing receptors.[5][7][8] The choice between these compounds for research or therapeutic development will depend on the desired pharmacological profile and the specific application. The detailed experimental data and protocols provided in this guide offer a solid foundation for making such informed decisions.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a highly selective GABAA-α5 negative allosteric modulator: preclinical pharmacology and demonstration of functional target engagement in man [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a highly selective GABAA-α5 negative allosteric modulator: preclinical pharmacology and demonstration of functional target engagement in man - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. α5IA - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. An inverse agonist selective for alpha5 subunit-containing GABAA receptors enhances cognition - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of Basmisanil and Other GABA-A α5 Negative Allosteric Modulators
A Guide for Researchers in Drug Development
The α5 subunit-containing γ-aminobutyric acid type A (GABA-A) receptors are a key target in the development of cognitive-enhancing therapeutics. Primarily expressed in the hippocampus, a brain region critical for learning and memory, these receptors mediate tonic inhibition. Negative allosteric modulators (NAMs) that selectively target the α5 subunit are hypothesized to enhance cognitive function by reducing this tonic inhibition, thereby facilitating synaptic plasticity.
Basmisanil (also known as RG1662 or RO5186582) is a highly selective GABA-A α5 NAM that has progressed to clinical trials for cognitive impairments associated with Down syndrome and schizophrenia.[1][2][3] This guide provides a comparative overview of the preclinical efficacy of this compound against other notable GABA-A α5 NAMs, supported by experimental data and detailed methodologies. This information is intended to assist researchers and drug development professionals in evaluating the landscape of α5-NAMs.
Data Presentation: In Vitro Pharmacology
The efficacy of a NAM is determined by its binding affinity (Ki), functional potency (IC50 or EC50), and selectivity for the target receptor subtype. The following tables summarize the available quantitative data for this compound and other key α5-NAMs.
Table 1: Comparative Binding Affinity (Ki, nM) at Human Recombinant GABA-A Receptor Subtypes
| Compound | α1 (Ki, nM) | α2 (Ki, nM) | α3 (Ki, nM) | α5 (Ki, nM) | α5 Selectivity (Fold vs. α1/α2/α3) |
| This compound | >450 | >450 | >450 | 5 ± 1 | >90-fold |
| L-655,708 | ~23 - 48 | ~23 - 48 | ~23 - 48 | 0.45 | 50- to 100-fold |
| MRK-016 | 0.83 | 0.85 | 0.77 | 1.4 | ~0.6-fold (Affinity not selective, but functionally selective) |
| α5IA-II | 0.8 - 2.7 | 0.8 - 2.7 | 0.8 - 2.7 | 0.8 - 2.7 | Not selective by affinity; functionally selective |
| RO4938581 | 80 - 185 | 80 - 185 | 80 - 185 | 4.6 | 17- to 40-fold |
Data compiled from sources[1][4][5][6][7][8][9][10][11]. This compound demonstrates the highest binding selectivity for the α5 subunit among the listed compounds.[7][8] MRK-016 and α5IA-II exhibit high affinity across multiple subunits but achieve their α5-preferential effect through greater functional efficacy at this subtype.[4][5][9]
Table 2: Comparative Functional Potency and Efficacy
| Compound | Assay Type | Parameter | Value |
| This compound | Electrophysiology (Tonic Current Inhibition in Neurons) | IC50 | 126.8 nM |
| L-655,708 | Electrophysiology (GABA-induced current in oocytes) | IC50 at α5 | 1.1 nM |
| IC50 at α1 | 320 nM | ||
| IC50 at α2 | 135 nM | ||
| IC50 at α3 | 960 nM | ||
| MRK-016 | Electrophysiology | EC50 at α5 | 3 nM |
| α5IA-II | Electrophysiology | EC50 | 2.5 - 5.6 nM |
| Efficacy at α5 | -36% (Inverse Agonist) | ||
| Efficacy at α1 | -14% (Weak Partial Inverse Agonist) | ||
| Efficacy at α2 | -7% (Antagonist) | ||
| Efficacy at α3 | -17% (Weak Partial Inverse Agonist) | ||
| RO4938581 | Electrophysiology | pIC50 at α5 | 8.13 |
| Max Inhibition at α5 | -46% |
Data compiled from sources[2][4][5][10][11]. A study on cultured neurons reported a lower functional potency for this compound in inhibiting tonic current compared to its high binding affinity would suggest, and in comparison to other α5-NAMs like L-655,708, α5IA, and MRK-016 which had IC50 values in the range of 0.4-0.8 nM in the same assay.[11]
Signaling Pathways and Experimental Workflows
The cognitive-enhancing effects of GABA-A α5 NAMs are primarily attributed to their action in the hippocampus. By reducing the tonic inhibitory current in pyramidal neurons, these compounds facilitate the conditions necessary for long-term potentiation (LTP), a cellular mechanism underlying learning and memory.
The diagram above illustrates the proposed signaling pathway. Ambient GABA activates extrasynaptic α5-containing GABA-A receptors, leading to tonic inhibition. α5 NAMs like this compound bind to the benzodiazepine site on these receptors, reducing their function. This disinhibition lowers the threshold for neuronal firing and facilitates the activation of NMDA receptors, leading to calcium influx, long-term potentiation (LTP), and ultimately, cognitive enhancement.[5][12] Acute treatment with α5 NAMs has been shown to increase synaptic levels of AMPA and NMDA receptors.[5]
The workflow for a typical Morris Water Maze experiment to assess the pro-cognitive effects of a compound like this compound is shown above. This task is considered a standard for evaluating hippocampus-dependent spatial learning and memory in rodents.[2][7][13]
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of experimental findings. Below are representative protocols for key assays used to characterize GABA-A α5 NAMs.
Radioligand Competition Binding Assay
This assay determines the binding affinity (Ki) of a test compound for specific GABA-A receptor subtypes.
-
Objective: To measure the affinity of this compound and other NAMs for α1, α2, α3, and α5-containing GABA-A receptors.
-
Materials:
-
Cell membranes from HEK293 cells stably expressing human recombinant GABA-A receptor subtypes (e.g., α1β3γ2, α2β3γ2, α3β3γ2, α5β3γ2).
-
Radioligand: [³H]-Flumazenil (a non-selective benzodiazepine site antagonist).
-
Non-specific binding control: Clonazepam or Diazepam (at high concentration, e.g., 1-3 µM).
-
Test compounds (this compound, etc.) at various concentrations.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
96-well plates, filter mats (e.g., GF/B), scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add cell membranes, [³H]-Flumazenil (at a concentration near its Kd, e.g., 0.4-1.8 nM), and either buffer, non-specific control, or test compound to each well.[14][15]
-
Incubate the plates for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 4°C) to reach binding equilibrium.[15]
-
Rapidly terminate the reaction by vacuum filtration through filter mats, washing immediately with ice-cold assay buffer to separate bound from free radioligand.
-
Allow filters to dry, then add scintillation fluid.
-
Quantify the radioactivity (in counts per minute, CPM) for each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding (CPM in the presence of clonazepam) from the total binding (CPM with buffer only).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This functional assay measures how a compound modulates the activity of a specific, expressed ion channel subtype.
-
Objective: To determine the functional potency (IC50) and efficacy of this compound and other NAMs at specific GABA-A receptor subtypes.
-
Materials:
-
Xenopus laevis oocytes.
-
cRNAs for desired human GABA-A receptor subunits (e.g., α5, β3, γ2).
-
Microinjection apparatus.
-
TEVC setup with amplifier, electrodes, and perfusion system.
-
Recording Solution (ND96): 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.4.
-
GABA solutions and test compound solutions prepared in ND96.
-
-
Procedure:
-
Oocyte Preparation: Surgically harvest oocytes from an anesthetized female Xenopus laevis. Treat with collagenase to defolliculate and isolate individual stage V-VI oocytes.[16]
-
Microinjection: Inject a mixture of cRNAs for the desired subunits (e.g., α5, β3, γ2 in a specific ratio) into the cytoplasm of each oocyte.
-
Incubation: Incubate the injected oocytes for 2-5 days at 14-17°C to allow for receptor expression.[11]
-
Electrophysiology:
-
Place an oocyte in the recording chamber and impale it with two microelectrodes (one for voltage sensing, one for current injection) filled with 1 M KCl.[11]
-
Clamp the oocyte membrane potential at a holding potential of -70 mV to -80 mV.[16]
-
Perfuse the oocyte with a low concentration of GABA (an EC10-EC20 concentration, which elicits 10-20% of the maximal response) to establish a baseline current.
-
Co-apply the test compound (NAM) at various concentrations with the GABA solution and record the change in current.
-
Include washout steps with ND96 buffer between applications.
-
-
-
Data Analysis:
-
Measure the peak current amplitude in the presence of each concentration of the test compound.
-
Express the current as a percentage of the control GABA response.
-
Plot the percent inhibition against the log concentration of the NAM and fit the data to determine the IC50 and maximal inhibition (efficacy).
-
Morris Water Maze (MWM) for Spatial Learning
This in vivo behavioral assay assesses the effect of a compound on hippocampus-dependent spatial memory.
-
Objective: To evaluate the ability of this compound and other NAMs to improve cognitive performance in rodents.
-
Apparatus:
-
A large circular pool (e.g., 1.5-2.0 m diameter for rats/mice) filled with water made opaque with non-toxic white paint or milk powder.[7][8]
-
A small escape platform submerged ~1.5 cm below the water surface.
-
Various high-contrast visual cues placed around the room, visible from the pool.
-
A video tracking system to record and analyze the animal's swim path.
-
-
Procedure:
-
Acclimatization: Handle the animals daily for several days before the experiment begins.
-
Drug Administration: Administer the test compound or vehicle via the desired route (e.g., oral gavage, intraperitoneal injection) at a set time before each training session.
-
Acquisition Phase (e.g., 4-5 days):
-
Each day, the animal performs a block of trials (e.g., 4 trials).
-
For each trial, the animal is placed into the pool at one of several quasi-random start locations, facing the wall.
-
The animal is allowed to swim for a maximum time (e.g., 60-90 seconds) to find the hidden platform. If it fails, it is guided to the platform.
-
Allow the animal to remain on the platform for a short period (e.g., 30-60 seconds).
-
The time to find the platform (escape latency) and the path length are recorded. A decrease in these measures across days indicates learning.[2]
-
-
Probe Trial (24 hours after the last acquisition trial):
-
The platform is removed from the pool.
-
The animal is placed in the pool and allowed to swim for a set duration (e.g., 60 seconds).
-
The video system records the swim path.
-
-
-
Data Analysis:
-
Acquisition: Compare the learning curves (escape latency and path length vs. day) between the drug-treated and vehicle-treated groups.
-
Probe Trial: Analyze the time spent in the "target quadrant" (where the platform used to be) and the number of platform location crossings. A significant preference for the target quadrant indicates robust spatial memory. Compare these measures between groups. A drug-treated animal showing a shorter escape latency and more time in the target quadrant is considered to have enhanced cognitive performance.
-
References
- 1. researchgate.net [researchgate.net]
- 2. news-medical.net [news-medical.net]
- 3. axolbio.com [axolbio.com]
- 4. Neurobiology and Therapeutic Potential of α5-GABA Type A Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Long-term a5 GABA A receptor negative allosteric modulator treatment reduces NMDAR-mediated neuronal excitation and maintains basal neuronal inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sustained treatment with an α5 GABA A receptor negative allosteric modulator delays excitatory circuit development while maintaining GABAergic neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Searching for cognitive enhancement in the Morris water maze: better and worse performance in D‐amino acid oxidase knockout (Dao −/−) mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 10. The physiological properties and therapeutic potential of alpha5-GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Xenopus oocyte model system to study action potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Negative allosteric modulation of GABAARs at α5 subunit-containing benzodiazepine sites reverses stress-induced anhedonia and weakened synaptic function in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Morris water maze: a versatile and pertinent tool for assessing spatial learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparison of in vivo and ex vivo [3H]flumazenil binding assays to determine occupancy at the benzodiazepine binding site of rat brain GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 16. Xenopus Oocytes: Optimized Methods for Microinjection, Removal of Follicular Cell Layers, and Fast Solution Changes in Electrophysiological Experiments - PMC [pmc.ncbi.nlm.nih.gov]
Validating Basmisanil's Mechanism of Action: A Comparative Guide to Receptor Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental approaches to validate the mechanism of action of Basmisanil, a selective negative allosteric modulator (NAM) of the GABA-A α5 receptor. By examining preclinical data for this compound and comparing it with findings from receptor knockout models used for similar compounds, this document offers a framework for confirming target engagement and specificity.
This compound: A Selective Modulator of GABA-A α5 Receptors
This compound is a highly selective inverse agonist/negative allosteric modulator of the α5 subunit-containing GABA-A receptors.[1] Preclinical studies have demonstrated its potential as a cognitive enhancer.[1][2] this compound progressed to Phase II clinical trials for intellectual disability in Down syndrome and cognitive impairment associated with schizophrenia.[3] However, in the Down syndrome trial, it did not meet the primary efficacy objective, despite evidence of target engagement.[3]
Preclinical Efficacy of this compound
This compound has shown pro-cognitive effects in various animal models. In the Morris water maze, a test for spatial learning and memory, this compound reversed diazepam-induced spatial learning impairments in rats.[2][4] It also demonstrated antidepressant-like effects in male mice in the forced swim test and sucrose splash test.[5][6]
The Gold Standard: Validating Mechanism of Action with Receptor Knockout Models
The most definitive method to validate the mechanism of action of a receptor-specific compound is to test its effects in a receptor knockout animal model. If the compound's effects are absent in animals lacking the target receptor, it provides strong evidence that the compound acts through that specific receptor.
While a direct study of this compound in GABA-A α5 subunit knockout (Gabra5-/-) mice is not publicly available, a study on a similar α5-selective NAM, MRK-016, provides a powerful case study for this approach.
Case Study: MRK-016 in α5 Knockout Mice
A study investigating the antidepressant-like effects of MRK-016 utilized α5 knockout mice to confirm its mechanism of action. The study found that the pro-cognitive and antidepressant-like effects of MRK-016 observed in wild-type mice were completely absent in mice lacking the α5 subunit of the GABA-A receptor.
Experimental Data from MRK-016 α5 Knockout Study
| Behavioral Assay | Wild-Type Mice + MRK-016 | α5 Knockout Mice + MRK-016 | Conclusion |
| Sucrose Preference Test | Significant reversal of stress-induced anhedonia | No effect on sucrose preference | MRK-016's antidepressant-like effect is α5-dependent. |
| Forced Swim Test | Decreased immobility time | No change in immobility time | MRK-016's antidepressant-like effect is α5-dependent. |
| Female Urine Sniffing Test | Reversal of stress-induced reduction in sniffing time | No effect on sniffing time | MRK-016's pro-cognitive/motivational effect is α5-dependent. |
| Electrophysiological Assay | Wild-Type Mice + MRK-016 | α5 Knockout Mice + MRK-016 | Conclusion |
| AMPA/NMDA Ratio in Hippocampal Slices | Significant increase in AMPA/NMDA ratio | No change in AMPA/NMDA ratio | MRK-016's effect on synaptic plasticity is α5-dependent. |
Comparative Analysis: this compound and Alternatives
A comprehensive evaluation of this compound involves comparing its preclinical profile with that of other GABA-A α5 NAMs.
Preclinical Data Comparison of GABA-A α5 Negative Allosteric Modulators
| Compound | Binding Affinity (Ki) for α5 (nM) | Selectivity vs. α1, α2, α3 | Pro-cognitive Effects Observed | Anxiogenic/Proconvulsant Effects |
| This compound | 5 | >90-fold | Yes (Morris water maze, object retrieval)[2][7] | No (at therapeutic doses)[2][7] |
| MRK-016 | ~1.5 | High | Yes (Forced swim test, female urine sniffing test) | No |
| α5IA | High | High | Yes (Novel object recognition, Morris water maze)[8] | No |
| L-655,708 | 0.45 | ~50-100-fold | Yes (Morris water maze)[9] | Anxiogenic activity reported[9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of findings. Below are summaries of key experimental protocols relevant to the study of this compound and similar compounds.
Morris Water Maze Protocol
This test assesses spatial learning and memory.
-
Apparatus: A circular pool filled with opaque water, with a hidden escape platform.
-
Procedure:
-
Acquisition Phase: Mice are trained over several days to find the hidden platform using distal cues in the room. Latency to find the platform and path length are recorded.
-
Probe Trial: The platform is removed, and the time spent in the target quadrant where the platform was previously located is measured to assess memory retention.
-
-
Data Analysis: Comparison of escape latency and time in the target quadrant between treatment groups.
Elevated Plus Maze Protocol
This assay is used to assess anxiety-like behavior.
-
Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.
-
Procedure: Mice are placed in the center of the maze and allowed to explore for a set time (e.g., 5 minutes). The time spent in and the number of entries into the open and closed arms are recorded.
-
Data Analysis: Anxiolytic compounds typically increase the time spent in and entries into the open arms.
Novel Object Recognition Test Protocol
This test evaluates recognition memory.
-
Apparatus: An open-field arena.
-
Procedure:
-
Habituation: Mice are allowed to explore the empty arena.
-
Training Phase: Two identical objects are placed in the arena, and the mice are allowed to explore them.
-
Test Phase: After a retention interval, one of the familiar objects is replaced with a novel object. The time spent exploring the novel versus the familiar object is recorded.
-
-
Data Analysis: A preference for exploring the novel object indicates intact recognition memory.
Electrophysiology Protocol for AMPA/NMDA Ratio
This technique measures synaptic plasticity in brain slices.
-
Preparation: Acute hippocampal slices are prepared from mice.
-
Recording: Whole-cell patch-clamp recordings are performed on CA1 pyramidal neurons.
-
Stimulation: Schaffer collaterals are stimulated to evoke excitatory postsynaptic currents (EPSCs).
-
Measurement:
-
AMPA receptor-mediated EPSCs are recorded at a holding potential of -70 mV.
-
NMDA receptor-mediated EPSCs are recorded at a holding potential of +40 mV.
-
-
Data Analysis: The ratio of the peak amplitude of the AMPA EPSC to the NMDA EPSC is calculated. An increase in this ratio is often associated with long-term potentiation (LTP), a cellular correlate of learning and memory.
Visualizing the Pathways and Workflows
Signaling Pathway of GABA-A Receptor Modulation
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A randomized, double-blind, placebo-controlled phase II trial to explore the effects of a GABAA-α5 NAM (this compound) on intellectual disability associated with Down syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a highly selective GABAA-α5 negative allosteric modulator: preclinical pharmacology and demonstration of functional target engagement in man - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, an α5-GABAAR negative allosteric modulator, produces rapid and sustained antidepressant-like responses in male mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, an α5-GABAAR negative allosteric modulator, produces rapid and sustained antidepressant-like responses in male mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, a highly selective GABAA-α5 negative allosteric modulator: preclinical pharmacology and demonstration of functional target engagement in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Specific targeting of the GABA-A receptor α5 subtype by a selective inverse agonist restores cognitive deficits in Down syndrome mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neurobiology and Therapeutic Potential of α5-GABA Type A Receptors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Basmisanil and MRK-016 in Preclinical Depression Models
An Objective Guide for Researchers in Neuropharmacology and Drug Development
The landscape of antidepressant research is actively exploring novel mechanisms of action beyond traditional monoaminergic systems. Among the promising targets is the GABAergic system, specifically the α5 subunit-containing GABA-A receptors (α5-GABAARs). Negative allosteric modulators (NAMs) of this receptor subtype have emerged as a novel class of compounds with the potential for rapid-acting antidepressant effects, similar to ketamine. This guide provides a detailed comparative analysis of two prominent α5-GABAAR NAMs: Basmisanil and MRK-016, based on available preclinical data.
Introduction to the Compounds
This compound (RG1662) is a potent and highly selective negative allosteric modulator for the α5 subunit of the GABA-A receptor.[1][2] It exhibits more than 90-fold selectivity for α5-containing receptors over those containing α1, α2, and α3 subunits.[1][3] Initially investigated for cognitive enhancement in conditions like Down syndrome and schizophrenia, its potential as a rapid-acting antidepressant has been recently highlighted in preclinical studies.[3][4]
MRK-016 is also a well-characterized α5-GABAAR selective inverse agonist or NAM.[5][6][7] While it binds with high affinity to GABA-A receptors containing α1, α2, α3, and α5 subunits, it demonstrates significantly greater functional inhibition (5- to 10-fold) at α5-containing receptors.[7][8] MRK-016 has been extensively studied in animal models of depression and anhedonia, demonstrating ketamine-like rapid antidepressant effects.[6][9] However, its clinical development was discontinued due to poor tolerability observed in elderly subjects.[10][11]
Comparative Efficacy in Preclinical Depression Models
Both this compound and MRK-016 have demonstrated significant antidepressant-like effects in rodent models. The following tables summarize the quantitative data from key behavioral assays.
Table 1: Effects of this compound in Mouse Models of Depression
| Behavioral Test | Animal Model | Dosing (i.p.) | Key Finding | Citation |
|---|---|---|---|---|
| Forced Swim Test (FST) | Male C57BL/6J Mice | 10 & 30 mg/kg | Significant, dose-dependent decrease in immobility time 1h post-injection. | [4] |
| Sucrose Splash Test (SUST) | Male C57BL/6J Mice | 10 & 30 mg/kg | Significant increase in grooming time 2h post-injection. | [4] |
| Female Urine Sniffing Test (FUST) | Male C57BL/6J Mice | 10 & 30 mg/kg | Sustained increase in sniffing time 24h post-injection. | [4] |
| Locomotor Activity | Male C57BL/6J Mice | 3, 10, & 30 mg/kg | No significant effect on locomotor activity. |[4][12] |
Table 2: Effects of MRK-016 in Mouse Models of Depression
| Behavioral Test | Animal Model | Dosing (i.p.) | Key Finding | Citation |
|---|---|---|---|---|
| Forced Swim Test (FST) | Male C57BL/6J Mice | 3 mg/kg | Significant decrease in immobility time 1h and 24h post-injection. | [6] |
| Female Urine Sniffing Test (FUST) | Male C57BL/6J Mice (Chronic Restraint Stress) | 3 mg/kg | Rapidly reversed stress-induced deficit in female urine preference. | [6] |
| Sucrose Preference Test | Male C57BL/6J Mice (Chronic Social Defeat Stress) | N/A (Data not specified) | Reversed stress-induced deficit in sucrose preference. | [9] |
| Locomotor Activity | Male C57BL/6J Mice | 3 mg/kg | No significant effect on locomotor activity. |[6] |
Mechanism of Action: A Shared Pathway
The rapid antidepressant effects of both this compound and MRK-016 are hypothesized to stem from a common mechanism that converges with that of ketamine. By selectively inhibiting α5-GABAARs, which are predominantly located extrasynaptically on the dendrites of principal neurons (e.g., pyramidal cells) in the hippocampus and prefrontal cortex, these NAMs reduce tonic inhibitory currents. This disinhibition leads to an increase in neuronal excitability and a subsequent surge in glutamatergic transmission, particularly via AMPA receptors. This glutamate burst is thought to trigger downstream signaling cascades that promote synaptic plasticity and rapidly reverse stress-induced synaptic deficits.[4][9][13]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are synthesized protocols for key experiments cited in this guide.
Forced Swim Test (FST)
The FST is a widely used behavioral despair test to screen for antidepressant efficacy.
-
Apparatus: Mice are placed in a transparent cylinder (e.g., 25 cm height x 10 cm diameter) filled with water (23-25°C) to a depth where they cannot touch the bottom or escape.
-
Procedure: Following a pre-swim habituation session on a prior day, mice are administered the test compound (e.g., this compound, MRK-016), vehicle, or a positive control (e.g., ketamine 10 mg/kg, i.p.). After a set time (e.g., 1 hour), they are placed in the water cylinder for a 6-minute test session.[4][6]
-
Data Analysis: The duration of immobility during the final 4 minutes of the test is recorded and scored. A significant reduction in immobility time is indicative of an antidepressant-like effect.
Chronic Stress Models
To induce an anhedonic-like state, which mimics a core symptom of depression, various chronic stress paradigms are employed.
-
Chronic Restraint Stress (CRS): Mice are placed in ventilated restraint tubes for several hours daily (e.g., 4 hours/day) for a period of several weeks (e.g., 2-3 weeks).[6]
-
Chronic Social Defeat Stress (CSDS): Experimental mice are repeatedly exposed to and defeated by a larger, aggressive resident mouse over a period of days (e.g., 10 days).[9]
-
Behavioral Assessment: Following the stress period, depressive-like behaviors such as anhedonia are assessed using tests like the Sucrose Preference Test or the Female Urine Sniffing Test (FUST). A single administration of the test compound is then evaluated for its ability to reverse the stress-induced behavioral deficits.[6][9]
Summary and Conclusion
This compound and MRK-016 represent a promising class of novel antidepressants targeting the α5-GABAAR. Both compounds demonstrate rapid and sustained antidepressant-like effects in preclinical models, operating through a ketamine-like mechanism of glutamatergic disinhibition.
Key Comparative Points:
-
Selectivity: this compound is reported to have significantly higher binding selectivity for the α5 subunit compared to α1, α2, and α3 subunits than MRK-016.[3][7][8] This higher selectivity could potentially translate to a more favorable side-effect profile.
-
Clinical Development: this compound has progressed to Phase II clinical trials for other indications and has shown good tolerability in humans, suggesting a viable path forward.[2] In contrast, the development of MRK-016 was halted due to tolerability issues in specific populations, underscoring the challenges in translating preclinical findings.[10]
-
Efficacy: Both compounds show comparable efficacy in reversing depressive-like behaviors in rodents at doses that do not produce hyperlocomotion.[4][6] They effectively reduce behavioral despair and reverse stress-induced anhedonia after a single administration.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a highly selective GABAA-α5 negative allosteric modulator: preclinical pharmacology and demonstration of functional target engagement in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound, an α5-GABAAR negative allosteric modulator, produces rapid and sustained antidepressant-like responses in male mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GABAA receptor negative allosteric modulator - Wikipedia [en.wikipedia.org]
- 6. A Negative Allosteric Modulator for α5 Subunit-Containing GABA Receptors Exerts a Rapid and Persistent Antidepressant-Like Action without the Side Effects of the NMDA Receptor Antagonist Ketamine in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Negative allosteric modulation of GABAARs at α5 subunit-containing benzodiazepine sites reverses stress-induced anhedonia and weakened synaptic function in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Negative Allosteric Modulator for α5 Subunit-Containing GABA Receptors Exerts a Rapid and Persistent Antidepressant-Like Action without the Side Effects of the NMDA Receptor Antagonist Ketamine in Mice | eNeuro [eneuro.org]
- 9. From Inhibition of GABA-A Receptor-Mediated Synaptic Transmission by Conventional Antidepressants to Negative Allosteric Modulators of Alpha5-GABA-A Receptors as Putative Fast-Acting Antidepressant Drugs: Closing the Circle? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Cortical GABAergic Dysfunction in Stress and Depression: New Insights for Therapeutic Interventions [frontiersin.org]
- 11. GABAA Receptor Subtypes: Therapeutic Potential in Down Syndrome, Affective Disorders, Schizophrenia, and Autism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound, an α5-GABAAR negative allosteric modulator, produces rapid and sustained antidepressant-like responses in male mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Fast and Furious: Identifying the Target Engagement and Mechanisms Underlying the Rapid Behavioral and Synaptic Actions of Mrk-016, a Negative Allosteric Modulator of Αlpha5-Containing Gabaars, and the Commonalities with Other Fast-Acting Antidepressant Compounds - ProQuest [proquest.com]
Head-to-Head Comparison: Basmisanil vs. PWZ-029 in Targeting the α5-GABAergic System
A Comparative Guide for Researchers in Neuroscience and Drug Development
Abstract
This guide provides a comprehensive head-to-head comparison of two prominent research compounds, Basmisanil and PWZ-029, both of which target the α5 subunit-containing γ-aminobutyric acid type A (GABA-A) receptors. The objective of this document is to furnish researchers, scientists, and drug development professionals with a detailed, data-driven analysis to inform experimental design and compound selection. This comparison encompasses their respective mechanisms of action, binding affinities, functional effects, and available preclinical and clinical data. All quantitative data are presented in standardized tables, and key experimental methodologies are detailed. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to enhance clarity and comprehension.
Introduction
GABA-A receptors containing the α5 subunit are predominantly expressed in the hippocampus, a brain region critical for learning and memory. This localization has made them a compelling target for the development of therapeutics aimed at treating cognitive deficits in various neurological and psychiatric disorders. Negative allosteric modulators (NAMs) and inverse agonists of the α5-GABA-A receptor have been shown to enhance cognitive performance in preclinical models.
This compound (RG1662) is a highly selective α5-GABA-A receptor negative allosteric modulator that has progressed to clinical trials for cognitive impairment associated with Down syndrome and schizophrenia.[1][2][3] PWZ-029 is a subtype-selective partial inverse agonist at the α5-GABA-A receptor, also investigated for its nootropic effects.[4][5][6] This guide will objectively compare these two compounds based on available scientific literature.
Mechanism of Action
Both this compound and PWZ-029 exert their effects by modulating the function of α5 subunit-containing GABA-A receptors, but through slightly different mechanisms.
This compound acts as a negative allosteric modulator (NAM) .[2][7] This means it binds to a site on the receptor distinct from the GABA binding site and reduces the ability of GABA to open the chloride channel. This leads to a decrease in the overall inhibitory tone in neurons expressing α5-containing GABA-A receptors.
PWZ-029 is classified as a partial inverse agonist .[4][8] Unlike a full inverse agonist that would promote the closure of the GABA-A receptor channel, a partial inverse agonist has a more moderate effect, leading to a less pronounced decrease in chloride ion flow compared to a full inverse agonist. It has also been reported to exhibit weak partial agonist activity at α1 and α3 subunits.[4][8]
Signaling Pathway of α5-GABA-A Receptor Modulation
The following diagram illustrates the general signaling pathway affected by both compounds.
Caption: Signaling pathway of α5-GABA-A receptor modulation by this compound and PWZ-029.
Quantitative Data Comparison
The following tables summarize the key quantitative data for this compound and PWZ-029 based on published literature.
Table 1: In Vitro Binding Affinity (Ki, nM)
| Compound | α5 | α1 | α2 | α3 | Selectivity (α1,2,3 vs α5) |
| This compound | 5[1][7] | 1031[7] | 458[7] | 510[7] | >90-fold[1][7] |
| PWZ-029 | 30[6] | - | - | - | ~60-fold vs α1, α2, α3[9] |
Note: Direct comparative Ki values for PWZ-029 at α1, α2, and α3 were not consistently available in the reviewed literature.
Table 2: In Vitro Functional Activity (IC50 / Efficacy)
| Compound | α5 | α1 | α2 | α3 |
| This compound | IC50 = 8 nM[7] | Little to no effect[1] | Little to no effect[1] | Little to no effect[1] |
| PWZ-029 | Partial Inverse Agonist (-20% efficacy)[10] | Weak Partial Agonist[8] | - | Weak Partial Agonist[8] |
Table 3: Preclinical In Vivo Data
| Compound | Animal Model | Behavioral Test | Key Findings |
| This compound | Rat | Morris Water Maze | Attenuated diazepam-induced spatial learning impairment.[1][2] |
| Non-human Primate | Object Retrieval | Improved executive function.[1][2] | |
| Rat | Anxiety/Convulsion Models | No anxiogenic or proconvulsant effects.[1][2] | |
| PWZ-029 | Rat | Novel Object Recognition | Improved object recognition after 24-hour delay; reversed scopolamine-induced deficit.[4][11] |
| Rat | Morris Water Maze | Ineffective in improving spatial memory or reversing scopolamine-induced impairment.[4][11] | |
| Rat | Passive Avoidance | Improved passive avoidance learning.[8][12] | |
| Rat | Anxiety/Convulsion Models | No effect on anxiety or muscle tone; no convulsive activity.[4][8] |
Experimental Protocols
Detailed methodologies for key experiments cited are provided below.
Radioligand Binding Assay (General Protocol)
This protocol is a generalized procedure for determining the binding affinity of a compound to specific receptor subtypes.
Caption: General workflow for a radioligand binding assay.
Detailed Steps:
-
Cell Culture and Membrane Preparation: Human embryonic kidney (HEK293) cells are transfected to express specific human recombinant GABA-A receptor subtypes (e.g., α5β3γ2, α1β2γ2, etc.). The cells are then harvested, and crude cell membranes are prepared by homogenization in a buffer followed by centrifugation to pellet the membranes. The pellets are washed and stored at -80°C.
-
Binding Assay: On the day of the assay, membrane preparations are thawed and resuspended in an appropriate assay buffer. The membranes are incubated with a specific radioligand (e.g., [3H]flumazenil) and a range of concentrations of the test compound (this compound or PWZ-029).
-
Separation and Quantification: The incubation is terminated by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the free radioligand. The filters are then washed with ice-cold buffer. The radioactivity retained on the filters is quantified using a liquid scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-labeled ligand. The specific binding is calculated by subtracting the non-specific binding from the total binding. The data are then analyzed using non-linear regression to determine the IC50 (concentration of the compound that inhibits 50% of the specific binding of the radioligand) and subsequently the Ki (inhibitory constant) using the Cheng-Prusoff equation.
Two-Electrode Voltage Clamp in Xenopus Oocytes (General Protocol)
This electrophysiological technique is used to measure the functional effects of compounds on ion channels expressed in Xenopus oocytes.
Detailed Steps:
-
Oocyte Preparation: Oocytes are surgically removed from female Xenopus laevis frogs. The oocytes are then treated with collagenase to remove the follicular cell layer.
-
cRNA Injection: Oocytes are injected with a mixture of cRNAs encoding the desired GABA-A receptor subunits (e.g., α5, β3, and γ2). The injected oocytes are then incubated for 2-7 days to allow for receptor expression.
-
Electrophysiological Recording: An oocyte is placed in a recording chamber and impaled with two microelectrodes filled with KCl. The oocyte is voltage-clamped at a holding potential of -70 mV.
-
Drug Application: GABA is applied to the oocyte to elicit a baseline current. The test compound (this compound or PWZ-029) is then co-applied with GABA to determine its effect on the GABA-induced current.
-
Data Analysis: The change in the amplitude of the GABA-induced current in the presence of the test compound is measured and used to determine the compound's functional activity (e.g., potentiation, inhibition, IC50).
Novel Object Recognition (NOR) Test
The NOR test is used to assess recognition memory in rodents.
Caption: Workflow for the Novel Object Recognition (NOR) test.
Detailed Steps:
-
Habituation: The animal is placed in an open-field arena and allowed to explore freely for a set period (e.g., 5-10 minutes) to acclimate to the environment.
-
Training (Familiarization) Phase: Two identical objects are placed in the arena, and the animal is allowed to explore them for a defined duration (e.g., 5-10 minutes).
-
Inter-Trial Interval (ITI): The animal is returned to its home cage for a specific delay period (e.g., 1 hour or 24 hours).
-
Test Phase: One of the familiar objects is replaced with a novel object. The animal is returned to the arena, and the time it spends exploring each object is recorded for a set duration (e.g., 5 minutes).
-
Data Analysis: A discrimination index is calculated to quantify recognition memory. A higher discrimination index indicates a preference for the novel object and thus, better recognition memory.
Morris Water Maze (MWM) Test
The MWM test is a widely used behavioral assay to assess spatial learning and memory in rodents.
Detailed Steps:
-
Apparatus: A large circular pool is filled with opaque water. A small escape platform is hidden just below the water's surface. Visual cues are placed around the room to serve as spatial references.
-
Acquisition Training: The animal is placed in the pool from different starting positions and must find the hidden platform. Each trial ends when the animal finds the platform or after a set time has elapsed (e.g., 60-90 seconds). This is typically repeated for several trials per day over several days.
-
Probe Trial: After the acquisition phase, the platform is removed, and the animal is allowed to swim freely for a set duration. The time spent in the target quadrant (where the platform was previously located) is recorded.
-
Data Analysis: Key measures include the escape latency (time to find the platform) during acquisition and the time spent in the target quadrant during the probe trial. Shorter escape latencies and more time in the target quadrant indicate better spatial learning and memory.
Discussion and Conclusion
Both this compound and PWZ-029 are valuable research tools for investigating the role of α5-GABA-A receptors in cognition.
This compound stands out for its high selectivity for the α5 subunit, with over 90-fold greater affinity compared to α1, α2, and α3 subunits.[1][7] This high selectivity minimizes off-target effects and makes it a more precise tool for studying α5-mediated functions. Its progression into clinical trials, despite mixed results, provides a wealth of safety and pharmacokinetic data in humans.[13][14] The preclinical data for this compound consistently demonstrate its ability to reverse cognitive deficits in robust models like the Morris Water Maze and improve executive function.[1][2]
PWZ-029 , while also selective for the α5 subunit, is characterized as a partial inverse agonist with some activity at other subunits.[4][8] Its preclinical profile is more varied. While it has shown positive effects in tasks like novel object recognition and passive avoidance, it was found to be ineffective in the Morris Water Maze.[4][8][11][12] This suggests that PWZ-029 may modulate specific aspects of memory differently than this compound, or that its effects are more task-dependent.
Researchers are encouraged to carefully consider the data presented in this guide and the specific requirements of their experimental paradigms when selecting between these two compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Neurobiology and Therapeutic Potential of α5-GABA Type A Receptors [frontiersin.org]
- 3. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. behaviorcloud.com [behaviorcloud.com]
- 5. mmpc.org [mmpc.org]
- 6. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. maze.conductscience.com [maze.conductscience.com]
- 9. PWZ-029, an inverse agonist selective for α₅ GABAA receptors, improves object recognition, but not water-maze memory in normal and scopolamine-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PWZ-029, A COMPOUND WITH MODERATE INVERSE AGONIST FUNCTIONAL SELECTIVITY AT GABAA RECEPTORS CONTAINING α5 SUBUNITS, IMPROVES PASSIVE, BUT NOT ACTIVE, AVOIDANCE LEARNING IN RATS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. news-medical.net [news-medical.net]
- 12. guidetopharmacology.org [guidetopharmacology.org]
- 13. A randomized, double-blind, placebo-controlled phase II trial to explore the effects of a GABAA-α5 NAM (this compound) on intellectual disability associated with Down syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Scholars@Duke publication: A randomized, double-blind, placebo-controlled phase II trial to explore the effects of a GABAA-α5 NAM (this compound) on intellectual disability associated with Down syndrome. [scholars.duke.edu]
Replicating Basmisanil's Pro-Cognitive Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pro-cognitive effects of basmisanil, a selective GABAA-α5 negative allosteric modulator (NAM), with alternative compounds. It includes a summary of key preclinical and clinical findings, detailed experimental protocols for replication, and an overview of the underlying signaling pathways. While preclinical studies demonstrated promising cognitive-enhancing effects of this compound, these findings did not translate into clinical efficacy in Phase II trials for Down syndrome and cognitive impairment associated with schizophrenia.[1][2][3][4] This guide aims to provide an objective resource for researchers investigating GABAA-α5 modulation for cognitive enhancement.
Mechanism of Action: GABAA-α5 Negative Allosteric Modulation
This compound is a highly selective negative allosteric modulator of the α5 subunit-containing GABAA receptor.[5][6][7] These receptors are predominantly expressed in the hippocampus and prefrontal cortex, brain regions critical for learning and memory.[8] By binding to a site distinct from the GABA binding site, this compound reduces the receptor's affinity for GABA, thereby decreasing the inhibitory effect of this neurotransmitter.[8] This reduction in GABAergic tone is hypothesized to enhance synaptic plasticity and improve cognitive function.[9]
Signaling Pathway of this compound
Caption: this compound's mechanism of action.
Preclinical Efficacy: Comparative Data
This compound demonstrated pro-cognitive effects in rodent and non-human primate models. The following tables summarize the key quantitative findings in comparison to other GABAA-α5 NAMs and a placebo. It is important to note that direct head-to-head comparative studies are limited, and data is compiled from separate publications.
Table 1: Morris Water Maze (Rodents) - Spatial Learning and Memory
The Morris water maze is a widely used behavioral task to assess hippocampal-dependent spatial learning and memory.[10][11][12][13][14][15][16][17][18][19] The table below compares the effects of this compound and other GABAA-α5 NAMs on reversing diazepam-induced spatial learning deficits.
| Compound | Dose | Animal Model | Key Finding | Citation |
| This compound | 10 mg/kg | Rat | Attenuated diazepam-induced spatial learning impairment. | [5][6] |
| RO4938581 | 1-10 mg/kg | Rat | Reversed diazepam-induced spatial learning impairment. | [20] |
| α5IA | 5 mg/kg | Mouse (Ts65Dn) | Restored learning and memory functions. | [21] |
| Placebo | - | Rat | Did not reverse diazepam-induced impairment. | [5] |
Note: Data for different compounds are from separate studies and not from direct head-to-head comparisons.
Table 2: Object Retrieval Task (Non-Human Primates) - Executive Function
The object retrieval task in non-human primates assesses executive functions such as planning and response inhibition.[22]
| Compound | Dose | Animal Model | Key Finding | Citation |
| This compound | 10 mg/kg | Cynomolgus Macaque | Improved performance in the object retrieval task. | [5][23] |
| RO4938581 | 3-10 mg/kg | Monkey | Improved executive function. | [20] |
| Placebo | - | Cynomolgus Macaque | No significant improvement in performance. | [23] |
Note: Data for different compounds are from separate studies and not from direct head-to-head comparisons.
Clinical Trials: A Summary of Outcomes
Despite the promising preclinical data, this compound failed to demonstrate efficacy in Phase II clinical trials for improving cognitive function in individuals with Down syndrome and in patients with cognitive impairment associated with schizophrenia.
Table 3: Phase II Clinical Trial in Down Syndrome (Adolescents and Young Adults)
| Treatment Group | N | Primary Endpoint Achievement* | Citation |
| This compound (Low Dose) | ~30 | 20% | [20][23][24] |
| This compound (High Dose) | ~30 | 25% | [20][23][24] |
| Placebo | ~30 | 29% | [20][23][24] |
*Primary endpoint was a composite of improvement in cognition (RBANS) and adaptive functioning (VABS-II or CGI-I).[20]
Table 4: Phase II Clinical Trial in Cognitive Impairment Associated with Schizophrenia
| Treatment Group | N | Primary Endpoint Outcome | Citation |
| This compound | Not specified | Did not meet its primary and secondary endpoints on improvement in cognition and function. | [1][2][4] |
| Placebo | Not specified | No significant difference observed compared to this compound. | [1][2][4] |
Experimental Protocols
The following are detailed methodologies for the key preclinical experiments cited in this guide, intended to facilitate replication.
Morris Water Maze Protocol (Rodent)
Objective: To assess spatial learning and memory.
Apparatus: A circular pool (approximately 1.5-2.0 meters in diameter) filled with opaque water. A hidden escape platform is submerged just below the water surface. The room should contain various distal visual cues.[10][11][12][13][14][15][16][17][18][19]
Procedure:
-
Habituation: Allow the animal to swim freely in the pool for 60 seconds without the platform to acclimate to the environment.
-
Acquisition Training:
-
Place the animal into the pool facing the wall at one of four quasi-random start locations.
-
Allow the animal to search for the hidden platform for a maximum of 60-90 seconds.
-
If the animal fails to find the platform within the time limit, gently guide it to the platform.
-
Allow the animal to remain on the platform for 15-30 seconds.
-
Conduct 4 trials per day for 5-7 consecutive days.
-
-
Probe Trial: 24 hours after the final acquisition trial, remove the platform and allow the animal to swim freely for 60 seconds. Record the time spent in the target quadrant (where the platform was previously located).
Experimental Workflow: Morris Water Maze
Caption: Workflow for the Morris water maze experiment.
Object Retrieval Task Protocol (Non-Human Primate)
Objective: To assess executive function, including planning and response inhibition.
Apparatus: A testing chamber with a clear barrier containing a small opening. A desirable food reward is placed inside a transparent box that requires a non-obvious action to open (e.g., pushing a latch, sliding a door).[22]
Procedure:
-
Habituation: Familiarize the primate with the testing chamber and the experimenter.
-
Training:
-
Initially, present the reward in an easily accessible location to establish motivation.
-
Gradually introduce the puzzle box with the reward inside.
-
Allow the primate a set amount of time (e.g., 60 seconds) to attempt to retrieve the reward.
-
If the primate is unsuccessful, demonstrate the correct solution.
-
Repeat trials until the primate demonstrates consistent success.
-
-
Testing:
-
Administer the drug (e.g., this compound) or placebo prior to the testing session.
-
Present the puzzle box and record the latency to retrieve the reward and the number of successful trials within a set period.
-
Experimental Workflow: Object Retrieval Task
Caption: Workflow for the object retrieval task.
Conclusion
This compound showed initial promise as a pro-cognitive agent in preclinical models, consistent with the therapeutic hypothesis of GABAA-α5 negative allosteric modulation. However, the lack of efficacy in human clinical trials highlights the significant challenges in translating preclinical findings in cognitive neuroscience to clinical success. This guide provides the necessary data and protocols for researchers to critically evaluate and potentially replicate the key findings related to this compound and other GABAA-α5 NAMs, fostering a deeper understanding of this therapeutic target and informing future drug development efforts in the field of cognitive enhancement.
References
- 1. Down Syndrome Center & Research Clinic Newsletter: Fall 2016 [kennedykrieger.org]
- 2. This compound, an α5-GABAAR negative allosteric modulator, produces rapid and sustained antidepressant-like responses in male mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. This compound, a highly selective GABAA-α5 negative allosteric modulator: preclinical pharmacology and demonstration of functional target engagement in man - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. This compound, a highly selective GABAA-α5 negative allosteric modulator: preclinical pharmacology and demonstration of functional target engagement in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Negative allosteric modulation of GABAARs at α5 subunit-containing benzodiazepine sites reverses stress-induced anhedonia and weakened synaptic function in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. From Inhibition of GABA-A Receptor-Mediated Synaptic Transmission by Conventional Antidepressants to Negative Allosteric Modulators of Alpha5-GABA-A Receptors as Putative Fast-Acting Antidepressant Drugs: Closing the Circle? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Morris water maze: a versatile and pertinent tool for assessing spatial learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Optimizing Morris Water Maze Experiments: Tips and Tricks for Researchers [sandiegoinstruments.com]
- 13. news-medical.net [news-medical.net]
- 14. Item - Results of the Morris water maze test. - Public Library of Science - Figshare [plos.figshare.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Object-in-Place Associative Recognition Memory Depends on Glutamate Receptor Neurotransmission Within Two Defined Hippocampal-Cortical Circuits: A Critical Role for AMPA and NMDA Receptors in the Hippocampus, Perirhinal, and Prefrontal Cortices - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Object retrieval in the 1st year of life: learning effects of task exposure and box transparency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 20. Specific targeting of the GABA-A receptor α5 subtype by a selective inverse agonist restores cognitive deficits in Down syndrome mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Task-related and item-related brain processes of memory retrieval - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. A randomized, double-blind, placebo-controlled phase II trial to explore the effects of a GABAA-α5 NAM (this compound) on intellectual disability associated with Down syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. physiciansweekly.com [physiciansweekly.com]
The Evolving Landscape of GABAA α5 Modulation: A Comparative Analysis of Basmisanil and Next-Generation Compounds
For drug development professionals and researchers in neuroscience, the quest for precise modulation of neuronal circuits to enhance cognitive function has led to a focus on the GABAA α5 receptor subtype. Basmisanil, a notable early entrant in this field, has paved the way for a new wave of more refined GABAA α5 negative allosteric modulators (NAMs). This guide provides a comprehensive comparison of this compound with these next-generation compounds, supported by quantitative data, detailed experimental protocols, and pathway visualizations to inform future research and development.
While this compound demonstrated high selectivity for the GABAA α5 subunit, its clinical development was halted after Phase II trials for intellectual disability in Down syndrome and cognitive impairment associated with schizophrenia failed to meet their primary endpoints.[1][2][3] This has spurred the development of new compounds with potentially improved pharmacological profiles. This guide will delve into the limitations of this compound by comparing its binding affinity, selectivity, and functional efficacy with that of next-generation modulators such as L-655,708, MRK-016, α5IA, and BI-1030.
Quantitative Comparison of GABAA α5 Modulators
The following tables summarize the key quantitative data for this compound and next-generation GABAA α5 NAMs, offering a clear comparison of their in vitro properties.
Table 1: Binding Affinity (Ki, nM) at Human GABAA Receptor Subtypes
| Compound | α1 | α2 | α3 | α5 |
| This compound | 1031[4] | 458[4] | 510[4] | 5[4][5][6] |
| L-655,708 | >100x selectivity vs α5 | >100x selectivity vs α5 | >100x selectivity vs α5 | 0.45[5][6] |
| MRK-016 | 0.83[7] | 0.85[7] | 0.77[7] | 1.4[7] |
| α5IA | Equivalent affinity to α5 | Equivalent affinity to α5 | Equivalent affinity to α5 | N/A |
| BI-1030 | Functionally selective vs α5 | Functionally selective vs α5 | Functionally selective vs α5 | 57[8][9] |
Table 2: Functional Efficacy (IC50, nM) and Modulation
| Compound | GABAA α5 IC50 (nM) | Type of Modulation | Key Preclinical Findings |
| This compound | 8[4] | Negative Allosteric Modulator | Improved cognition in rats and non-human primates without anxiogenic or proconvulsant effects.[4] |
| L-655,708 | 1.1 (half-maximal inhibitory concentration)[10] | Inverse Agonist | Enhances LTP in mouse hippocampal slices and increases spatial learning.[6] |
| MRK-016 | 3 (EC50)[7] | Inverse Agonist | Increases LTP in mouse hippocampal slices; no anxiogenic or proconvulsant activity.[7] |
| α5IA | N/A | Inverse Agonist | Enhances LTP and improves performance in the Morris water maze.[2] |
| BI-1030 | N/A | Negative Allosteric Modulator | Attenuates PCP-induced impairment in novel object recognition tasks in rats.[8] |
Experimental Protocols
To ensure the reproducibility and clear understanding of the presented data, this section outlines the methodologies for key experiments cited in the comparison.
Radioligand Binding Assay ([3H]-Flumazenil)
This assay is crucial for determining the binding affinity of a compound to different GABAA receptor subtypes.
-
Objective: To measure the displacement of a radiolabeled ligand ([3H]-flumazenil) from GABAA receptors by the test compound, thereby determining the compound's binding affinity (Ki).
-
Materials:
-
Cell membranes expressing specific human recombinant GABAA receptor subtypes (α1β3γ2, α2β3γ2, α3β3γ2, α5β3γ2).
-
[3H]-flumazenil as the radioligand.
-
Test compounds (e.g., this compound, next-generation modulators).
-
Incubation buffer (e.g., Tris-HCl).
-
Scintillation fluid and counter.
-
-
Procedure:
-
Cell membranes are incubated with a fixed concentration of [3H]-flumazenil and varying concentrations of the test compound.
-
The mixture is incubated to allow binding to reach equilibrium.
-
The bound radioligand is separated from the unbound ligand by rapid filtration.
-
The amount of radioactivity on the filters is measured using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of [3H]-flumazenil (IC50) is determined.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.
-
Two-Electrode Voltage Clamp (TEVC) Electrophysiology
This technique is used to assess the functional activity of the modulators on GABAA receptor ion channels.
-
Objective: To measure the effect of the test compound on GABA-induced chloride currents in Xenopus oocytes expressing specific GABAA receptor subtypes.
-
Materials:
-
Xenopus laevis oocytes.
-
cRNAs for human GABAA receptor subunits (e.g., α5, β3, γ2).
-
Two-electrode voltage clamp setup (amplifier, electrodes, perfusion system).
-
GABA and test compounds.
-
Recording solution (e.g., ND96).
-
-
Procedure:
-
Xenopus oocytes are injected with cRNAs encoding the desired GABAA receptor subunits and incubated for 2-5 days to allow for receptor expression.
-
An oocyte is placed in the recording chamber and impaled with two microelectrodes (one for voltage recording, one for current injection).
-
The oocyte is voltage-clamped at a holding potential (e.g., -70 mV).
-
GABA is applied to the oocyte to elicit a chloride current.
-
The test compound is co-applied with GABA to determine its modulatory effect (potentiation or inhibition) on the GABA-induced current.
-
Concentration-response curves are generated to determine the EC50 or IC50 of the compound.[11][12]
-
Morris Water Maze
This behavioral test is widely used to assess spatial learning and memory in rodents, providing an in vivo measure of a compound's cognitive-enhancing effects.
-
Objective: To evaluate the effect of a test compound on the ability of a rodent to learn and remember the location of a hidden platform in a circular pool of water.[4][13]
-
Apparatus: A large circular pool filled with opaque water, containing a hidden escape platform. Visual cues are placed around the room.
-
Procedure:
-
Acquisition Phase: The animal is placed in the pool from different starting positions and must find the hidden platform. The time taken to find the platform (escape latency) and the path length are recorded over several trials and days. The test compound or vehicle is administered before each training session.
-
Probe Trial: After the acquisition phase, the platform is removed, and the animal is allowed to swim for a set time (e.g., 60 seconds). The time spent in the target quadrant (where the platform was located) is measured as an indicator of memory retention.
-
Data Analysis: The escape latency, path length, and time in the target quadrant are compared between the drug-treated and vehicle-treated groups to assess the cognitive-enhancing effects of the compound.[14][15][16]
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is crucial for a deeper understanding. The following diagrams, generated using Graphviz, illustrate the GABAA α5 receptor signaling pathway and a typical experimental workflow for characterizing a novel GABAA α5 modulator.
Caption: GABAA α5 receptor signaling pathway and the effect of a Negative Allosteric Modulator (NAM).
Caption: A typical experimental workflow for the development of a novel GABAA α5 modulator.
Limitations of this compound and the Promise of Next-Generation Modulators
The primary limitation of this compound appears to be its lack of clinical efficacy despite demonstrating good target engagement.[2][3][17][18][19] The reasons for this disconnect between preclinical promise and clinical failure are likely multifaceted and may include:
-
Insufficient Efficacy at the Target: While this compound is a potent NAM, it may not have induced a sufficient degree of modulation in the patient populations studied to produce a clinically meaningful cognitive improvement.
-
Complexity of the Target Indications: Cognitive deficits in Down syndrome and schizophrenia are complex and may not be solely driven by GABAA α5 receptor overactivity. Other neurotransmitter systems and pathological processes are likely involved.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Profile: The dosing regimen and resulting drug exposure in the clinical trials may not have been optimal to elicit the desired therapeutic effect.
Next-generation GABAA α5 modulators aim to address these limitations by potentially offering:
-
Greater Efficacy: Some newer compounds, like MRK-016, have shown high efficacy as inverse agonists, which may translate to a more robust pro-cognitive effect.[7]
-
Improved Selectivity Profiles: While this compound is highly selective, even greater selectivity for the α5 subunit over other subtypes could further minimize off-target effects and improve the therapeutic window.
-
Novel Mechanisms of Action: The distinction between a negative allosteric modulator and an inverse agonist could be critical. While both reduce the effect of GABA, their impact on the receptor's constitutive activity may differ, leading to distinct downstream effects.
-
Better PK/PD Properties: Optimized absorption, distribution, metabolism, and excretion (ADME) profiles can lead to more predictable and sustained target engagement in the central nervous system.
References
- 1. Negative allosteric modulation of GABAARs at α5 subunit-containing benzodiazepine sites reverses stress-induced anhedonia and weakened synaptic function in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical and clinical pharmacology of the GABAA receptor alpha5 subtype-selective inverse agonist alpha5IA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 4. Simple Protocol for Distinguishing Drug-induced Effects on Spatial Memory Acquisition, Consolidation and Retrieval in Mice Using the Morris Water Maze - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. L-655,708 | GABAA Receptors | Tocris Bioscience [tocris.com]
- 7. MRK 016 | GABAA Receptors | Tocris Bioscience [tocris.com]
- 8. Pardon Our Interruption [opnme.com]
- 9. Pardon Our Interruption [opnme.com]
- 10. Potentiation of GABAA receptor activity by volatile anaesthetics is reduced by α5GABAA receptor-preferring inverse agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2.5. Two-electrode voltage clamp electrophysiology [bio-protocol.org]
- 12. Two-electrode voltage clamp recording and analysis [bio-protocol.org]
- 13. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jcdr.net [jcdr.net]
- 15. Searching for cognitive enhancement in the Morris water maze: better and worse performance in D‐amino acid oxidase knockout (Dao −/−) mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. news-medical.net [news-medical.net]
- 17. [3H]L-655,708, a novel ligand selective for the benzodiazepine site of GABAA receptors which contain the alpha 5 subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. biophys.uni-frankfurt.de [biophys.uni-frankfurt.de]
- 19. openalex.org [openalex.org]
Safety Operating Guide
Safeguarding Research and the Environment: A Guide to the Proper Disposal of Basmisanil
For researchers, scientists, and drug development professionals, the integrity of scientific discovery and a commitment to safety are paramount. This extends beyond the laboratory bench to include the responsible management and disposal of chemical compounds. This guide provides essential, step-by-step procedures for the proper disposal of Basmisanil, ensuring the safety of personnel and the protection of the environment. Adherence to these protocols is critical, as this compound is recognized as being very toxic to aquatic life with long-lasting effects[1].
Core Disposal Protocol: Incineration at an Approved Facility
The primary and mandated method for the disposal of this compound is through an approved waste disposal plant[1]. This ensures that the compound is destroyed in a controlled and environmentally sound manner, mitigating its potential for ecological harm.
Key Steps for Disposal:
-
Waste Identification and Segregation:
-
Clearly label all containers holding this compound waste with the chemical name and relevant hazard symbols.
-
Segregate this compound waste from other laboratory waste streams to avoid accidental mixing and to ensure proper handling.
-
-
Container Management:
-
Use only approved, leak-proof, and tightly sealed containers for storing this compound waste.
-
Ensure containers are in good condition and compatible with the chemical.
-
-
Engage a Licensed Waste Disposal Vendor:
-
Contact a certified hazardous waste disposal company with experience in handling pharmaceutical and chemical waste.
-
Provide the vendor with the Safety Data Sheet (SDS) for this compound to ensure they are aware of its properties and hazards.
-
Schedule a pickup for the transportation of the waste to an approved incineration facility.
-
-
Documentation:
-
Maintain a detailed record of the amount of this compound waste generated and disposed of.
-
Keep copies of all waste transfer notes and certificates of destruction provided by the disposal vendor. This documentation is crucial for regulatory compliance.
-
Handling and Storage Prior to Disposal
Proper handling and storage are critical to prevent accidental release and exposure.
| Parameter | Guideline | Source |
| Handling | Avoid inhalation, and contact with skin and eyes. Prevent the formation of dust and aerosols. Use in a well-ventilated area. | [1] |
| Storage | Keep the container tightly sealed in a cool, well-ventilated area. Protect from direct sunlight and sources of ignition. | [1] |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents. | [1] |
In Case of a Spill
In the event of a spill, prompt and appropriate action is necessary to contain the substance and prevent environmental contamination.
-
Evacuate and Secure the Area: Limit access to the spill area to essential personnel.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, safety goggles, and a lab coat.
-
Containment and Cleanup:
-
For solid spills, carefully sweep or scoop the material into a designated waste container, avoiding dust generation.
-
For solutions, absorb the spill with an inert material (e.g., vermiculite, sand, or earth).
-
Place all contaminated materials into a sealed container for disposal.
-
-
Decontamination: Clean the spill area thoroughly with a suitable decontamination solution.
-
Reporting: Report the spill to the laboratory supervisor and follow institutional protocols for incident reporting.
The precautionary statement P391, "Collect spillage," underscores the importance of containing any release of this compound[1].
Visualizing the Disposal Workflow
To further clarify the proper disposal procedure for this compound, the following workflow diagram outlines the necessary steps from waste generation to final destruction.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, upholding the highest standards of laboratory safety and chemical handling. This commitment not only protects the immediate research environment but also contributes to the broader goal of sustainable scientific practice.
References
Personal protective equipment for handling Basmisanil
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Basmisanil. It outlines essential personal protective equipment (PPE), detailed operational procedures, and disposal plans to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
While the Safety Data Sheet (SDS) for this compound indicates that the substance is not classified as hazardous under the Globally Harmonized System (GHS), a cautious approach is recommended for handling any research compound where the long-term toxicological properties may not be fully known. It is the user's responsibility to establish appropriate handling and personal protection methods based on the specific conditions of use. The following table summarizes the recommended PPE for handling this compound in various laboratory scenarios.
| Activity | Recommended PPE | Rationale |
| Handling Solid (Powder) | - Lab coat- Safety glasses with side shields or safety goggles- Nitrile gloves | To prevent skin and eye contact with the fine crystalline solid.[1] |
| Weighing and Preparing Solutions | - Lab coat- Safety goggles- Double-layered nitrile gloves- Use of a chemical fume hood or ventilated balance enclosure | To minimize inhalation of fine particles and prevent skin and eye contact.[2] this compound is soluble in organic solvents like DMSO and dimethylformamide, which necessitates careful handling to avoid exposure.[1] |
| Administering to Animals | - Lab coat- Safety glasses- Nitrile gloves | To prevent accidental skin contact during administration. |
| Cleaning and Decontamination | - Lab coat- Safety goggles- Nitrile gloves | To protect against residual contamination on surfaces and equipment. |
| Handling Waste | - Lab coat- Safety glasses- Nitrile gloves | To prevent exposure during the disposal process. |
General laboratory hygiene practices, such as washing hands thoroughly after handling, should always be observed.[1] Do not eat, drink, or smoke in areas where this compound is handled.[2]
Standard Operating Procedure for Handling this compound
1. Preparation and Weighing:
-
Conduct all weighing and solution preparation in a designated area, preferably within a chemical fume hood or a ventilated balance enclosure to minimize inhalation risk.
-
Before handling, ensure all necessary PPE is donned correctly.
-
Use dedicated spatulas and weighing boats.
-
Handle the solid material carefully to avoid generating dust. This compound is supplied as a crystalline solid.[1]
-
When preparing stock solutions, this compound is soluble in organic solvents such as DMSO and dimethylformamide.[1] These solvents should be handled with appropriate precautions.
2. Storage:
-
Store this compound as a solid at -20°C for long-term stability (≥ 4 years).[1][3]
-
Stock solutions should be stored at -80°C for up to one year.[4]
-
It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.[4]
-
For short-term storage, solutions can be kept at 4°C for over a week.[4]
3. Spill Management:
-
In case of a spill, wear appropriate PPE, including double gloves, a lab coat, and safety goggles.
-
For solid spills, gently cover with a damp paper towel to avoid raising dust and then wipe up.
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.
-
Clean the spill area thoroughly with a suitable solvent and then with soap and water.
Disposal Plan
Dispose of this compound and its waste in accordance with all applicable federal, state, and local environmental regulations.
-
Unused Solid this compound and Contaminated Materials:
-
Collect in a clearly labeled, sealed container.
-
Dispose of as chemical waste through your institution's environmental health and safety (EHS) office.
-
-
Unused Solutions:
-
Collect in a labeled, sealed, and appropriate waste container. Do not mix with incompatible wastes.
-
Dispose of through your institution's EHS office.
-
-
Empty Containers:
Visual Guides
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
